molecular formula C21H25N3O3 B605777 AZD7687 CAS No. 1166827-44-6

AZD7687

Cat. No.: B605777
CAS No.: 1166827-44-6
M. Wt: 367.4 g/mol
InChI Key: YXFNPRHZMOGREC-UHFFFAOYSA-N
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Description

AZD-7687 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name

2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFNPRHZMOGREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655297
Record name {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166827-44-6
Record name AZD-7687
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Record name AZD-7687
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Record name {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid
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Record name 1166827-44-6
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Record name AZD-7687
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZD7687 in Triglyceride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD7687 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TAG) synthesis.[1][2][3] This technical guide delineates the mechanism of action of this compound, focusing on its role in modulating lipid metabolism, particularly postprandial hyperlipidemia. While the broader field of triglyceride synthesis involves both DGAT1 and DGAT2 enzymes, it is critical to note that this compound specifically targets DGAT1.[1][2][3] This document provides a comprehensive overview of the triglyceride synthesis pathway, the specific inhibitory action of this compound on DGAT1, and a summary of key clinical findings. Detailed experimental protocols and quantitative data from a first-in-human study are presented to provide a thorough understanding of its pharmacodynamics and clinical effects.

The Role of Diacylglycerol Acyltransferases in Triglyceride Synthesis

Triglycerides are the primary form of energy storage in the body, and their synthesis is a multistep process culminating in the acylation of diacylglycerol (DAG).[4] This final and rate-limiting step is catalyzed by two distinct enzymes: DGAT1 and DGAT2.[4][5]

  • Diacylglycerol Acyltransferase 1 (DGAT1): Predominantly expressed in the small intestine, adipose tissue, and liver, DGAT1 plays a key role in the re-synthesis of triglycerides from dietary fats in the form of chylomicrons.[2][6] It is localized in the endoplasmic reticulum.[2]

  • Diacylglycerol Acyltransferase 2 (DGAT2): While also catalyzing the same reaction, DGAT2 is the primary enzyme responsible for triglyceride synthesis in the liver and is crucial for hepatic very-low-density lipoprotein (VLDL) production.[4][7]

The distinct tissue distribution and physiological roles of DGAT1 and DGAT2 allow for targeted therapeutic intervention.

This compound: A Selective DGAT1 Inhibitor

This compound is a reversible and selective small molecule inhibitor of DGAT1.[8] Its mechanism of action is centered on the competitive inhibition of the DGAT1 enzyme, thereby blocking the conversion of diacylglycerol and fatty acyl-CoA to triglycerides.[1][2] This inhibition has a pronounced effect in the gastrointestinal tract, where DGAT1 is highly expressed and essential for the absorption of dietary fats.[2]

Signaling Pathway of DGAT1 Inhibition by this compound

The following diagram illustrates the triglyceride synthesis pathway and the specific point of inhibition by this compound.

AZD7687_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Fatty Acyl-CoA Fatty Acyl-CoA Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-Phosphate->Lysophosphatidic Acid GPAT Monoacylglycerol Monoacylglycerol Monoacylglycerol->Lysophosphatidic Acid Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid AGPAT Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) PAP Triglyceride (TAG) Triglyceride (TAG) Diacylglycerol (DAG)->Triglyceride (TAG) Acyl-CoA Chylomicrons Chylomicrons Triglyceride (TAG)->Chylomicrons DGAT1 DGAT1 DGAT1->Triglyceride (TAG) This compound This compound This compound->DGAT1 Inhibits Dietary Fats Dietary Fats Dietary Fats->Fatty Acyl-CoA Dietary Fats->Monoacylglycerol Circulation Circulation Chylomicrons->Circulation

Figure 1: Mechanism of this compound in Triglyceride Synthesis.

Quantitative Data from Clinical Trials

A first-in-human, single ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[1] The key findings related to its effect on postprandial triglyceride levels are summarized below.

Effect of this compound on Postprandial Triglyceride Excursion

The study demonstrated a marked and dose-dependent reduction in the postprandial triglyceride excursion following a standardized mixed meal.[1][2]

This compound DoseNumber of SubjectsChange in Incremental TAG AUC from Baselinep-value vs. Placebo
1 mg6--
2.5 mg6--
5 mg6>75% decrease< 0.0001
10 mg12>75% decrease< 0.0001
20 mg12>75% decrease< 0.0001

Table 1: Dose-dependent reduction in postprandial incremental Triglyceride (TAG) Area Under the Curve (AUC) following a single dose of this compound and a 60% fat standardized mixed meal.[1][2]

A subsequent multiple-dose study further confirmed these findings.[8]

This compound Dose (per day for 1 week)Number of SubjectsReduction in Postprandial Serum TAG vs. Placebop-value vs. Placebo
1 mg6--
2.5 mg6--
5 mg6Significant< 0.01
10 mg12Significant< 0.01
20 mg6Significant< 0.01

Table 2: Reduction in postprandial serum Triglyceride (TAG) after one week of this compound administration and a 45% fat standardized meal.[8]

Experimental Protocols

The clinical efficacy of this compound was evaluated in a randomized, placebo-controlled, single ascending dose study.[1]

First-in-Human Single-Dose Study
  • Study Population: 80 healthy male subjects.[1]

  • Study Design: Single ascending dose, placebo-controlled. Subjects were enrolled in 10 cohorts, with 6 subjects receiving this compound and 2 receiving placebo in each cohort.[1]

  • Dosing: Oral administration of this compound in doses ranging from 1 mg to 60 mg.[1]

  • Pharmacodynamic Assessment: Postprandial serum triglyceride excursion was measured for 8 hours after a standardized mixed meal (SMM) with a 60% fat content. This was performed before and after dosing to assess the effect on gut DGAT1 activity.[1]

  • Biochemical Analysis: Serum levels of triglycerides and diacylglycerols were measured. Mass spectrometry was used for the specific measurement of diacylglycerols.[1]

The following diagram outlines the experimental workflow of the single-dose study.

Experimental_Workflow cluster_study First-in-Human Single-Dose Study Enrollment Enroll 80 Healthy Male Subjects Randomization Randomize into 10 Cohorts (6 Active, 2 Placebo) Enrollment->Randomization Baseline Baseline Assessment: Administer 60% Fat SMM Measure Postprandial TAG (8h) Randomization->Baseline Dosing Single Oral Dose of this compound (1-60 mg) or Placebo Baseline->Dosing Post_Dose Post-Dose Assessment: Administer 60% Fat SMM Measure Postprandial TAG (8h) Dosing->Post_Dose Analysis Pharmacokinetic and Pharmacodynamic Analysis Post_Dose->Analysis

Figure 2: Experimental Workflow of the First-in-Human Single-Dose Study.

Clinical Implications and Side Effects

The profound reduction in postprandial triglyceride levels provides strong proof of mechanism for the inhibition of gut DGAT1 by this compound.[1][3] This highlights the potential of DGAT1 inhibition as a therapeutic strategy for managing conditions characterized by postprandial hyperlipidemia.

However, the clinical development of this compound was hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][2][3][8] These adverse events limited dose escalation and ultimately questioned the utility of DGAT1 inhibition for the treatment of type 2 diabetes and obesity due to a narrow therapeutic window.[3][8]

Conclusion

This compound is a selective DGAT1 inhibitor that effectively reduces postprandial triglyceride excursion by blocking the final step of triglyceride synthesis in the gut. While demonstrating clear proof of mechanism, its clinical utility has been limited by gastrointestinal side effects. The study of this compound has provided valuable insights into the role of DGAT1 in human lipid metabolism and underscores the importance of tissue-specific targeting in the development of metabolic therapies. Further research into DGAT inhibitors may focus on improving the therapeutic window and exploring alternative dosing strategies or formulations.

References

AZD7687: A Technical Guide to Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the core physicochemical properties of AZD7687 is presented in the table below. These parameters are fundamental to understanding the compound's behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Formula C₂₁H₂₅N₃O₃MedChemExpress
Molecular Weight 367.44 g/mol MedChemExpress
Appearance SolidMedChemExpress
logP (Predicted) Not availableN/A
pKa (Predicted) Not availableN/A

Note: Experimentally determined logP and pKa values for this compound are not publicly available. In the absence of experimental data, computational prediction methods can provide estimates for these values.

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityObservationsSource
DMSO ≥ 50 mg/mL (≥ 136.08 mM)-MedChemExpress[3]
In Vivo Formulation 1 2.5 mg/mL (6.80 mM)Suspended solution. Requires ultrasonic warming. (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)MedChemExpress[3]
In Vivo Formulation 2 ≥ 2.5 mg/mL (6.80 mM)Clear solution. (10% DMSO, 90% (20% SBE-β-CD in Saline))MedChemExpress[3]
Ethanol Not available-N/A
Methanol Not available-N/A
Acetone Not available-N/A
Phosphate Buffered Saline (PBS) Not available-N/A

Note: The solubility in common laboratory solvents such as ethanol, methanol, and acetone, as well as in physiological buffers like PBS, has not been reported in publicly accessible literature.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step where a fatty acyl-CoA is esterified to a diacylglycerol molecule to form a triglyceride.[4][5] This process is central to the absorption of dietary fats in the small intestine and for the storage of fat in tissues like the liver.[2] By inhibiting DGAT1, this compound effectively reduces the synthesis and subsequent absorption of triglycerides.

DGAT1_Inhibition_Pathway cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte cluster_2 Circulation Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerols Fatty Acids & Monoacylglycerols Dietary Fats->Fatty Acids & Monoacylglycerols Digestion Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids & Monoacylglycerols->Fatty Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acyl-CoA->Diacylglycerol (DAG) DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Catalysis Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Packaging Circulation Circulation Chylomicrons->Circulation This compound This compound This compound->DGAT1 Inhibition

Inhibition of Triglyceride Synthesis by this compound

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a compound are crucial for reproducible research. Below are standard methodologies that can be applied to determine the logP, pKa, and solubility of this compound.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is the gold standard for experimentally determining the logP of a compound.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

  • Equilibration: Shake the flask for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated using the following formula: logP = log₁₀([this compound]octanol / [this compound]aqueous)

LogP_Determination_Workflow A Prepare Pre-saturated n-octanol and Water C Mix this compound solution with n-octanol and Water A->C B Dissolve this compound in Aqueous Phase B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Sample Aqueous and Octanol Layers E->F G Quantify this compound (e.g., HPLC) F->G H Calculate logP G->H

Shake-Flask Method for logP Determination
Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common and accurate method for pKa determination.

Principle: The pH of a solution of the compound is monitored as a titrant (acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.

Determination of Aqueous Solubility

The Shake-Flask method is also the definitive technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent to form a saturated solution. The concentration of the dissolved compound is then measured.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer of a specific pH).

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility of this compound in the tested solvent at that temperature.

Clinical Context and Side Effects

Clinical trials of this compound have provided proof of mechanism for its inhibitory effect on DGAT1, demonstrating a marked reduction in postprandial triglyceride levels.[1] However, the development of this compound has been hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][6][7][8] These adverse effects have raised questions about the therapeutic window and the overall utility of DGAT1 inhibition as a treatment for metabolic diseases.[6][8]

Conclusion

This compound is a well-characterized DGAT1 inhibitor with a clear mechanism of action. This guide has summarized its key physicochemical properties and solubility data available in the public domain. While some fundamental parameters like experimentally determined logP and pKa are not currently available, the provided standard protocols offer a roadmap for their determination. A thorough understanding of these properties is essential for any researcher or drug development professional working with this compound, particularly for designing formulations and interpreting biological data. The challenges highlighted by its clinical side-effect profile underscore the importance of integrating physicochemical understanding with pharmacological and clinical data in the drug development process.

References

Preclinical Evaluation of AZD7687: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical models in which AZD7687, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), has been evaluated. The document details the in vitro and in vivo studies conducted to elucidate the compound's mechanism of action, efficacy, and safety profile. Quantitative data are presented in structured tables for ease of comparison, and experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

In Vitro Preclinical Models

This compound has been characterized in various in vitro systems to determine its potency and selectivity against DGAT1 from different species.

Cell-Free Enzyme Assays

Cell-free assays were employed to directly measure the inhibitory activity of this compound on recombinant DGAT1 enzyme.

A common method for this assay involves the use of microsomes from cells overexpressing DGAT1 as the enzyme source. The assay measures the incorporation of a labeled fatty acyl-CoA into a diacylglycerol (DAG) substrate to form triacylglycerol (TAG).

  • Enzyme Source: Microsomal preparations from insect cells (e.g., Sf9) or human embryonic kidney (HEK293) cells overexpressing human, mouse, or dog DGAT1.

  • Substrates: A diacylglycerol such as 1,2-dioleoyl-sn-glycerol and a fatty acyl-CoA, which can be radiolabeled (e.g., [14C]oleoyl-CoA) or fluorescently labeled.

  • Reaction Buffer: Typically contains Tris-HCl buffer, MgCl2, and bovine serum albumin (BSA).

  • Assay Procedure:

    • The DGAT1-containing microsomes are incubated with the substrates in the reaction buffer.

    • This compound, at varying concentrations, is added to the reaction mixture.

    • The reaction is allowed to proceed at 37°C for a defined period.

    • The reaction is stopped, and the lipids are extracted.

    • The newly synthesized TAG is separated from the substrates, often by thin-layer chromatography (TLC).

    • The amount of labeled TAG is quantified to determine the DGAT1 activity.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition of DGAT1 activity against the logarithm of the this compound concentration.

SpeciesEnzyme SourceIC50 (nM)
HumanRecombinant hDGAT1~80
MouseRecombinant mDGAT1~100
DogRecombinant dDGAT1~60
Cellular Assays

Cellular assays provide insights into the activity of this compound in a more physiologically relevant context, where cell permeability and metabolism can influence the compound's efficacy.

This assay typically measures the synthesis of new TAG from exogenous fatty acids in a whole-cell system.

  • Cell Line: A cell line that expresses DGAT1, such as HEK293 cells.

  • Substrates: Cells are incubated with a labeled precursor for TAG synthesis, such as [14C]oleic acid or [3H]glycerol.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of this compound.

    • The labeled substrate is then added to the cell culture medium.

    • Cells are incubated for a specific duration to allow for the synthesis and incorporation of the label into TAG.

    • Cells are washed and lysed, and total lipids are extracted.

    • TAG is separated from other lipid species using TLC.

    • The amount of labeled TAG is quantified by scintillation counting.

  • Data Analysis: The inhibition of TAG synthesis is calculated relative to vehicle-treated control cells, and IC50 values are determined.

In Vivo Preclinical Models

In vivo studies have been crucial in understanding the pharmacological effects of this compound on lipid metabolism and its overall safety profile in whole organisms.

Rodent Models

Mice and rats have been extensively used to evaluate the efficacy of this compound, particularly in the context of postprandial hyperlipidemia.

The OLTT is a standard preclinical model to assess the in vivo efficacy of compounds that inhibit intestinal fat absorption.

  • Animal Models:

    • Mice: Male ICR mice (~25 g)[1]. DGAT1 knockout mice have also been used as a genetic control to confirm the target specificity of this compound's effects.

    • Rats: Male Han-Wistar rats (~230 g)[1].

  • Housing and Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum before the study.

  • Fasting: Animals are fasted prior to the OLTT to ensure a baseline state. Fasting periods are typically 14 hours for rats and overnight for mice[1].

  • Dosing:

    • This compound is formulated in a vehicle such as carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC)/Tween[1].

    • The compound is administered via oral gavage at various dose levels (e.g., 0.1, 1, or 3 mg/kg for mice; 0.1, 0.3, or 3 mg/kg for rats) at a specific time point before the lipid challenge (e.g., 0.5 hours for mice, 2 hours for rats)[1].

    • A vehicle control group receives the formulation without the active compound.

  • Lipid Challenge:

    • A lipid emulsion, such as 20% soybean oil (Intralipos 20%) at 10 mL/kg for mice or corn oil at 5 mL/kg for rats, is administered by oral gavage[1].

  • Blood Sampling: Blood samples are collected at multiple time points after the lipid challenge (e.g., 0.5, 1.5, 2.5, 3.5, and 4.5 hours post-compound dose for mice) to measure plasma triglyceride (TAG) levels[1].

  • Data Analysis: The area under the curve (AUC) for plasma TAG concentration over time is calculated to assess the effect of this compound on postprandial lipid excursion.

SpeciesModelThis compound Dose (mg/kg)% Reduction in TAG AUC (relative to vehicle)
MouseICR0.1, 1, 3Dose-dependent reduction
RatHan-Wistar0.1, 0.3, 3Dose-dependent reduction

Note: Specific percentage reductions were not detailed in the provided search results, but a dose-dependent effect was consistently reported.

Canine Model

Dogs have been used in preclinical toxicology studies to assess the safety of this compound over longer treatment durations.

Prolonged treatment with this compound in dogs resulted in sebaceous gland atrophy. However, unlike in mice, it did not lead to more severe skin changes like hair loss and skin lesions. This species-specific difference suggests that mice may be a particularly sensitive species to the dermatological effects of DGAT1 inhibition.

Signaling Pathway and Experimental Workflow Diagrams

DGAT1 Signaling Pathway

DGAT1_Signaling_Pathway cluster_0 Triglyceride Synthesis cluster_1 Cellular Location DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Lipid_Droplets Lipid Droplet Formation TAG->Lipid_Droplets Chylomicrons Chylomicron Assembly TAG->Chylomicrons This compound This compound This compound->DGAT1 Intestine Intestinal Enterocyte

Caption: The DGAT1 signaling pathway, illustrating the synthesis of triacylglycerol and the inhibitory action of this compound.

Experimental Workflow: In Vitro DGAT1 Inhibition Assay

In_Vitro_Workflow start Start prepare_reagents Prepare Reagents: - Microsomes (with DGAT1) - Substrates (DAG, Acyl-CoA) - this compound dilutions start->prepare_reagents incubation Incubate Reagents (37°C) prepare_reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction lipid_extraction Lipid Extraction stop_reaction->lipid_extraction tlc Thin-Layer Chromatography (TLC) lipid_extraction->tlc quantification Quantify Labeled TAG tlc->quantification data_analysis Data Analysis: Calculate IC50 quantification->data_analysis end End data_analysis->end In_Vivo_OLTT_Workflow start Start acclimatize Acclimatize Animals start->acclimatize fasting Fast Animals (e.g., overnight) acclimatize->fasting dosing Oral Gavage: - this compound or Vehicle fasting->dosing lipid_challenge Oral Gavage: Lipid Emulsion dosing->lipid_challenge blood_sampling Serial Blood Sampling lipid_challenge->blood_sampling measure_tag Measure Plasma TAG blood_sampling->measure_tag data_analysis Data Analysis: Calculate TAG AUC measure_tag->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to the Target Selectivity and Off-Target Effects of AZD7687

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent, selective, and reversible inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed with the therapeutic goal of treating type 2 diabetes and obesity, this compound demonstrated promising preclinical efficacy. However, its clinical development was halted due to significant off-target effects, primarily severe gastrointestinal side effects. This technical guide provides a comprehensive overview of the target selectivity and off-target profile of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Target Selectivity and Off-Target Profile

The inhibitory activity of this compound against its primary target, DGAT1, and a panel of off-target enzymes and receptors has been characterized through various in vitro assays. The following tables summarize the quantitative data on the potency and selectivity of this compound.

Table 1: Potency of this compound against DGAT1 Across Species
SpeciesIC50 (nM)Assay Type
Human80Recombinant DGAT1 Enzyme Assay
Mouse100Recombinant DGAT1 Enzyme Assay
Dog60Recombinant DGAT1 Enzyme Assay
Table 2: Off-Target Inhibition Profile of this compound
Off-TargetInhibition DataAssay Type
Acyl-CoA:cholesterol acetyltransferase (ACAT)79% inhibition at 10 µMEnzyme Inhibition Assay
Fatty acid amide hydrolase (FAAH)IC50 = 3.7 µMEnzyme Inhibition Assay
Muscarinic M2 receptorIC50 = 80.5 µMRadioligand Binding Assay
Phosphodiesterase 10A1 (PDE10A1)IC50 = 5.5 µMEnzyme Inhibition Assay
Table 3: Clinically Observed Off-Target Effects (Adverse Events)
Adverse EventOnset and SeverityClinical Trial Context
NauseaDose-dependent, increasing with higher doses.Observed in first-in-human single and multiple ascending dose studies.[1]
VomitingDose-dependent, contributing to dose limitation.Reported in clinical trials, often co-occurring with nausea and diarrhea.[1]
DiarrheaDose-dependent and a primary reason for treatment discontinuation.A significant and intolerable side effect that limited further development.[2][3]

Signaling Pathways and Experimental Workflows

DGAT1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the role of DGAT1 in the final step of triglyceride synthesis and how this compound inhibits this process.

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) LipidDroplet Lipid Droplet Storage TG->LipidDroplet DGAT1->TG Catalyzes This compound This compound This compound->DGAT1 Inhibits

DGAT1 catalyzes the final step in triglyceride synthesis, which is inhibited by this compound.
Workflow for Assessing Off-Target Gastrointestinal Effects

This diagram outlines the typical workflow in a clinical trial to assess the gastrointestinal tolerability of an oral drug candidate like this compound.

GI_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial AnimalModels In Vivo Animal Models (e.g., Rodents) DoseResponse Dose-Response for GI Effects AnimalModels->DoseResponse SAD Single Ascending Dose (SAD) Study in Healthy Volunteers DoseResponse->SAD Inform Starting Dose MAD Multiple Ascending Dose (MAD) Study in Target Population SAD->MAD PatientDiaries Patient-Reported Outcome Diaries (Nausea, Vomiting, Diarrhea Frequency/Severity) MAD->PatientDiaries AE_Monitoring Adverse Event (AE) Monitoring & Dose Escalation Decisions PatientDiaries->AE_Monitoring GoNoGo Development Decision AE_Monitoring->GoNoGo Go/No-Go Decision

Workflow for the assessment of gastrointestinal off-target effects.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in this guide. These protocols are based on standard industry practices and published literature, as the specific proprietary protocols for this compound are not publicly available.

Recombinant DGAT1 Enzyme Inhibition Assay (Radiolabeled Method)

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human DGAT1.

Materials:

  • Recombinant human DGAT1 enzyme (e.g., expressed in Sf9 insect cells)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mg/mL BSA

  • Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]-Oleoyl-CoA

  • This compound stock solution in DMSO

  • Scintillation cocktail and vials

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Mobile Phase: Heptane:Isopropyl Ether:Acetic Acid (60:40:3, v/v/v)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations.

  • In a microcentrifuge tube, add the DGAT1 enzyme solution to the Assay Buffer.

  • Add the diluted this compound or vehicle (DMSO) to the enzyme mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrates: a mixture of DAG and [14C]-Oleoyl-CoA.

  • Incubate the reaction mixture for 30 minutes at 37°C with gentle agitation.

  • Stop the reaction by adding 2:1 (v/v) chloroform:methanol.

  • Vortex the mixture and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the mobile phase until the solvent front reaches near the top.

  • Air-dry the plate and visualize the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding silica and quantifying using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

ACAT1 Inhibition Assay (Fluorescence-Based Method)

Objective: To assess the inhibitory effect of this compound on ACAT1 activity.

Materials:

  • Human ACAT1-overexpressing cell line (e.g., CHO-ACAT1) or microsomal preparations.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

  • Fluorescent substrate: NBD-cholesterol.

  • Acyl-CoA (e.g., Oleoyl-CoA).

  • This compound stock solution in DMSO.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Plate the ACAT1-expressing cells in the 96-well plates and allow them to adhere overnight. For microsomal assays, add the microsomal preparation to the wells.

  • Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.

  • Treat the cells or microsomes with the diluted this compound or vehicle and incubate for 30 minutes at 37°C.

  • Add the NBD-cholesterol and Oleoyl-CoA to initiate the reaction.

  • Incubate for 1-2 hours at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The formation of fluorescent cholesteryl esters leads to an increase in fluorescence.

  • Calculate the percent inhibition and determine the IC50 value.

FAAH Inhibition Assay (Fluorometric Method)

Objective: To determine the inhibitory potency of this compound against FAAH.

Materials:

  • Recombinant human FAAH or cell lysates containing FAAH.

  • Assay Buffer: 125 mM Tris-HCl (pH 9.0), 1 mM EDTA.

  • Fluorogenic substrate: AMC-arachidonoyl amide.

  • This compound stock solution in DMSO.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound.

  • In the wells of the 96-well plate, add the FAAH enzyme preparation.

  • Add the diluted this compound or vehicle and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the AMC-arachidonoyl amide substrate.

  • Monitor the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (e.g., 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. The cleavage of the substrate by FAAH releases the fluorescent AMC molecule.

  • Determine the reaction rates and calculate the percent inhibition to derive the IC50 value.

Muscarinic M2 Receptor Binding Assay (Radioligand Competition)

Objective: To evaluate the binding affinity of this compound for the muscarinic M2 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human muscarinic M2 receptor (e.g., CHO-M2).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific binding control: Atropine (high concentration).

  • This compound stock solution in DMSO.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration close to its Kd), and either this compound, vehicle, or atropine (for non-specific binding).

  • Incubate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent displacement of the radioligand by this compound and calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

PDE10A1 Inhibition Assay (Fluorescence Polarization)

Objective: To measure the inhibitory activity of this compound against PDE10A1.

Materials:

  • Recombinant human PDE10A1 enzyme.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA.

  • Substrate: Fluorescein-labeled cAMP (FL-cAMP).

  • Binding agent that specifically binds to the linearized fluorescent monophosphate product.

  • This compound stock solution in DMSO.

  • 96-well black plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare serial dilutions of this compound.

  • Add the PDE10A1 enzyme to the wells of the plate.

  • Add the diluted this compound or vehicle and pre-incubate for 15 minutes.

  • Initiate the reaction by adding the FL-cAMP substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and add the binding agent. The binding of the agent to the fluorescent product results in a high fluorescence polarization signal.

  • Read the fluorescence polarization. A decrease in polarization indicates inhibition of the enzyme.

  • Calculate the percent inhibition and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of DGAT1 with a clear mechanism of action on triglyceride synthesis. While demonstrating selectivity for DGAT1 over some other enzymes, it exhibits off-target activities at higher concentrations. The most significant off-target effects of this compound are the dose-limiting gastrointestinal adverse events, including nausea, vomiting, and diarrhea, which were observed in clinical trials and ultimately led to the discontinuation of its development.[1][2][3] The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on DGAT1 inhibitors and related therapeutic areas, highlighting the critical importance of a thorough assessment of both on-target and off-target effects in the drug discovery and development process.

References

The Preclinical Profile of AZD7687: A Deep Dive into Rodent Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. The inhibition of DGAT1 has been a therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound in rodent models, offering valuable insights for researchers in the field.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the DGAT1 enzyme. This inhibition prevents the esterification of diacylglycerol to triacylglycerol, a key process in the absorption of dietary fats in the small intestine and the storage of triglycerides in various tissues. Preclinical data indicates that this compound is a potent inhibitor of DGAT1 across multiple species.

Table 1: In Vitro Potency of this compound against DGAT1

SpeciesIC50 (nM)
Human80[1]
Mouse~100[1]
Dog~60[1]

Pharmacokinetics in Rodent Models

While specific quantitative pharmacokinetic parameters for this compound in rodents are not extensively published in publicly available literature, a pharmacokinetic/pharmacodynamic (PK/PD) model has been developed for mice, rats, and humans, utilizing data from preclinical studies.[2] This modeling approach indicates that pharmacokinetic data was collected in these animal models to inform the understanding of the drug's exposure and its relationship to the observed pharmacodynamic effects.[2]

For context, a similar selective DGAT1 inhibitor, compound 5B, has reported pharmacokinetic data in rats, which may provide some insight into the general profile of such compounds.

Table 2: Pharmacokinetic Parameters of a DGAT1 Inhibitor (Compound 5B) in Rats

ParameterValue
Oral Bioavailability (F)Low (specific value not provided)
Clearance (CL)Moderate
Volume of Distribution (Vd)Low
Half-life (t1/2)Short

Note: This data is for a different DGAT1 inhibitor and should be interpreted with caution as the pharmacokinetic properties of this compound may differ.

Pharmacodynamics and In Vivo Efficacy in Rodents

The primary pharmacodynamic effect of this compound in rodents is the reduction of postprandial hyperlipidemia. This has been demonstrated in oral lipid tolerance tests (OLTT), a common preclinical model to assess the impact of a compound on fat absorption.

Key Pharmacodynamic Findings:
  • Reduction of Postprandial Triglyceride Excursion: Administration of this compound in rodents leads to a significant and dose-dependent decrease in the rise of plasma triglycerides following a high-fat meal.[2] This effect is a direct consequence of the inhibition of intestinal DGAT1, which impairs the absorption and subsequent packaging of dietary fats into chylomicrons.

  • Gastrointestinal Side Effects: A notable aspect of DGAT1 inhibition is the potential for gastrointestinal side effects, such as diarrhea.[2] This is thought to be a mechanism-based effect resulting from the increased presence of unabsorbed fats in the lower gastrointestinal tract.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of preclinical data. The following outlines a typical experimental workflow for assessing the pharmacodynamics of a DGAT1 inhibitor like this compound in rodents.

Oral Lipid Tolerance Test (OLTT) Protocol in Mice:
  • Animal Model: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration: this compound or vehicle is administered orally via gavage at a predetermined time before the lipid challenge.

  • Lipid Challenge: A bolus of a high-fat emulsion (e.g., corn oil or olive oil) is administered orally.

  • Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours) via tail vein or retro-orbital bleeding.

  • Triglyceride Measurement: Plasma triglyceride levels are determined using a commercial enzymatic assay kit.

  • Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration versus time is calculated to assess the overall lipid excursion.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

DGAT1_Inhibition_Pathway cluster_enterocyte Enterocyte Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoacylglycerol Dietary_Fat->Fatty_Acids Lipolysis DAG Diacylglycerol (DAG) Fatty_Acids->DAG Re-esterification TG Triglycerides (TG) DAG->TG DGAT1 Chylomicrons Chylomicrons TG->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion This compound This compound DGAT1 DGAT1 This compound->DGAT1 Inhibits Reduced_TG Reduced Postprandial Triglycerides Bloodstream->Reduced_TG

Caption: Mechanism of this compound in reducing postprandial triglycerides.

OLTT_Workflow start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Administration (this compound or Vehicle) fasting->dosing lipid_challenge Oral Lipid Challenge dosing->lipid_challenge blood_sampling Serial Blood Sampling lipid_challenge->blood_sampling analysis Triglyceride Analysis blood_sampling->analysis data_analysis AUC Calculation & Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for an Oral Lipid Tolerance Test (OLTT).

Conclusion

This compound is a potent inhibitor of DGAT1 that has demonstrated clear pharmacodynamic effects in reducing postprandial hyperlipidemia in rodent models. While detailed public data on its rodent pharmacokinetics is limited, the available information, combined with data from similar compounds, provides a foundational understanding for researchers. The established experimental protocols, such as the OLTT, are critical for evaluating the in vivo efficacy of DGAT1 inhibitors. Further research and publication of detailed preclinical data will be invaluable for the continued exploration of DGAT1 inhibition as a therapeutic strategy for metabolic diseases.

References

AZD7687: A Technical Guide to its Role in Inhibiting Lipid Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride (TG) synthesis.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in the inhibition of lipid absorption. Through a comprehensive review of preclinical and clinical data, this document outlines the pharmacodynamics of this compound, its impact on postprandial lipemia, and the associated physiological responses. Detailed experimental protocols and quantitative data from key studies are presented to provide a practical resource for researchers in the field of metabolic diseases.

Introduction

Elevated postprandial triglyceride levels are a significant risk factor for cardiovascular disease and are a characteristic feature of metabolic disorders such as obesity and type 2 diabetes.[2] The intestinal absorption of dietary fats and their subsequent packaging into chylomicrons for transport in the bloodstream are critical processes in lipid metabolism.[2] Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] Its high expression in the small intestine makes it a prime therapeutic target for modulating lipid absorption.[4]

This compound is a selective and reversible inhibitor of DGAT1, developed to explore the therapeutic potential of DGAT1 inhibition.[5] This guide details the scientific evidence demonstrating the role of this compound in attenuating lipid absorption, providing a valuable resource for the scientific community.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT1. By blocking this enzyme, this compound prevents the esterification of diacylglycerol to triglyceride in the enterocytes of the small intestine.[1] This inhibition leads to a reduction in the synthesis of triglycerides available for packaging into chylomicrons, the primary lipoproteins responsible for transporting dietary lipids from the intestine into the circulation.[4] Consequently, the secretion of chylomicrons from the enterocytes is diminished, resulting in a blunted postprandial increase in plasma triglyceride levels.[2][6]

Signaling Pathway of DGAT1 Inhibition in the Intestine

The inhibition of DGAT1 by this compound not only affects lipid metabolism directly but also influences gut hormone secretion. The accumulation of lipid intermediates, such as fatty acids and/or their derivatives, within the enteroendocrine L-cells is thought to stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[5] One proposed mechanism involves the activation of G-protein coupled receptor 119 (GPR119), a receptor for lipid derivatives like oleoylethanolamide (OEA). Activation of GPR119 in L-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the secretion of GLP-1 and PYY.[7] These hormones play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.

DGAT1_Inhibition_Pathway cluster_enterocyte Enteroendocrine L-Cell Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoacylglycerols Dietary_Fat->Fatty_Acids Lipolysis DAG Diacylglycerol (DAG) Fatty_Acids->DAG Lipid_Derivatives Lipid Derivatives (e.g., OEA) Fatty_Acids->Lipid_Derivatives TG Triglycerides (TG) DAG->TG Acyl-CoA Chylomicrons Chylomicrons TG->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion This compound This compound DGAT1 DGAT1 This compound->DGAT1 GPR119 GPR119 Lipid_Derivatives->GPR119 AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GLP1_PYY_Vesicles GLP-1 & PYY Containing Vesicles PKA->GLP1_PYY_Vesicles Promotes Fusion GLP1_PYY_Release GLP-1 & PYY Release GLP1_PYY_Vesicles->GLP1_PYY_Release GLP1_PYY_Release->Bloodstream

Caption: Signaling Pathway of this compound in an Enteroendocrine L-Cell.

Quantitative Data

The efficacy of this compound in inhibiting lipid absorption has been quantified in several clinical studies. The following tables summarize the key in vitro and clinical data.

Table 1: In Vitro Potency of this compound
ParameterSpeciesValueReference
IC₅₀Human DGAT180 nM[5]
Table 2: Pharmacodynamic Effects of Single Ascending Doses of this compound in Healthy Male Subjects
DoseReduction in Postprandial Incremental TAG AUC (Area Under the Curve)Gastrointestinal Side EffectsReference
1-2 mgNot specifiedNot specified[1]
5 mg>75% (p < 0.0001 vs. placebo)Nausea, vomiting, diarrhea[1]
10 mg>75% (p < 0.0001 vs. placebo)Increased incidence and severity[1]
20 mg>75% (p < 0.0001 vs. placebo)Dose-limiting[1]

Note: The study also included doses up to 60 mg, but dose escalation was limited by gastrointestinal side effects.[1]

Table 3: Effects of Multiple Doses of this compound in Overweight/Obese Men

| Dose | Change in Postprandial Serum TAG | Change in Plasma GLP-1 and PYY Levels | Gastrointestinal Side Effects | Reference | | :--- | :--- | :--- | :--- | | 1 mg/day | Not significant | Not significant | Similar to placebo |[5] | | 2.5 mg/day | Not significant | Not significant | Similar to placebo |[5] | | 5 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | Increased incidence |[5] | | 10 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | High incidence, leading to discontinuation |[5] | | 20 mg/day | Dose-dependent reduction (p < 0.01 vs. placebo) | Significant increase (p < 0.001) | High incidence, leading to discontinuation |[5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.

In Vitro DGAT1 Enzyme Inhibition Assay (Cell-Free)

This assay measures the ability of a compound to inhibit the activity of the DGAT1 enzyme in a cell-free system.

Objective: To determine the IC₅₀ of this compound for DGAT1.

Materials:

  • Human small intestinal microsomal preparation (as a source of DGAT1)

  • Dioleoyl glycerol (substrate)

  • Palmitoleoyl Coenzyme A (CoA) (substrate)

  • This compound (test compound)

  • Tris-HCl buffer with MgCl₂

  • Bovine Serum Albumin (BSA)

  • DMSO (for dissolving compounds)

  • Scintillation fluid and counter (if using radiolabeled substrates) or LC-MS for product quantification.

Protocol:

  • Substrate Preparation: Dissolve dioleoyl glycerol in DMSO and dilute to a working concentration (e.g., 600 μM) in Tris/MgCl₂ buffer. Dissolve palmitoleoyl CoA in an appropriate solvent (e.g., 1.5% acetone in water) to a working concentration (e.g., 150 μM).[8]

  • Microsome Preparation: Dilute the human intestinal microsomes to a working concentration (e.g., 25 μg/mL) in Tris/MgCl₂ buffer containing BSA.[8]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In a microcentrifuge tube or well of a microplate, combine the palmitoleoyl CoA and dioleoyl glycerol solutions.

  • Initiation of Reaction: Add the diluted microsomes to the substrate mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[8]

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Product Quantification: The product, triglyceride, can be quantified using various methods. A common approach is to use a radiolabeled substrate (e.g., [¹⁴C]-palmitoleoyl CoA) and measure the incorporation of radioactivity into the triglyceride fraction after separation by thin-layer chromatography (TLC). Alternatively, non-radioactive methods coupled with liquid chromatography-mass spectrometry (LC-MS) can be used for product quantification.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Oral Fat Tolerance Test (OFTT) in Humans

The OFTT is a clinical procedure to assess postprandial lipemia.

Objective: To evaluate the effect of this compound on postprandial triglyceride excursion.

Protocol:

  • Subject Preparation: Subjects fast for a minimum of 10-12 hours overnight.[9]

  • Baseline Blood Sample: A fasting blood sample is collected to measure baseline triglyceride levels.

  • Drug Administration: Subjects receive a single oral dose of this compound or placebo.

  • Standardized High-Fat Meal: After a specified time following drug administration, subjects consume a standardized high-fat meal. The composition of the meal is critical for consistency. A typical meal might contain approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[9] In the this compound trials, meals with 60% and 45% fat energy content were used.[1][5]

  • Postprandial Blood Sampling: Blood samples are collected at regular intervals for up to 8 hours after the meal (e.g., at 1, 2, 3, 4, 6, and 8 hours).[1]

  • Triglyceride Measurement: Plasma or serum triglyceride concentrations are measured in each sample using standard enzymatic assays.

  • Data Analysis: The postprandial triglyceride response is assessed by calculating the incremental Area Under the Curve (iAUC) for the triglyceride concentration over time. The percentage reduction in iAUC in the this compound group compared to the placebo group is a measure of the drug's efficacy.

OFTT_Workflow Fasting Overnight Fast (10-12 hours) Baseline_Blood_Draw Baseline Blood Sample (t=0) Fasting->Baseline_Blood_Draw Drug_Admin Oral Administration of This compound or Placebo Baseline_Blood_Draw->Drug_Admin High_Fat_Meal Consume Standardized High-Fat Meal Drug_Admin->High_Fat_Meal Post_Meal_Blood_Draws Serial Blood Sampling (e.g., 1, 2, 4, 6, 8 hours) High_Fat_Meal->Post_Meal_Blood_Draws TG_Analysis Plasma Triglyceride Measurement Post_Meal_Blood_Draws->TG_Analysis Data_Analysis Calculate Incremental AUC and Compare Treatment Groups TG_Analysis->Data_Analysis

Caption: General Workflow for an Oral Fat Tolerance Test (OFTT).
Quantification of this compound in Human Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs in biological matrices.

Objective: To determine the pharmacokinetic profile of this compound.

General Protocol Outline:

  • Sample Preparation:

    • Thaw frozen plasma samples.

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol) containing an internal standard (a structurally similar compound to this compound).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or plate.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • LC Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a gradient elution with two mobile phases (e.g., an aqueous phase with a modifier like formic acid and an organic phase like acetonitrile) to separate this compound from other plasma components.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation. This provides high specificity.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound spiked into blank plasma.

    • Quantify the concentration of this compound in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Measurement of Plasma GLP-1 and PYY by ELISA

Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying hormones in plasma.

Objective: To measure the effect of this compound on postprandial GLP-1 and PYY levels.

General Protocol Outline (Sandwich ELISA):

  • Plate Coating: A microplate is pre-coated with a capture antibody specific for GLP-1 or PYY.

  • Sample and Standard Incubation: Plasma samples and a series of known standards of the hormone are added to the wells. The hormone in the samples and standards binds to the capture antibody.

  • Washing: The plate is washed to remove unbound components.

  • Detection Antibody Incubation: A biotinylated detection antibody, which recognizes a different epitope on the hormone, is added to the wells, forming a "sandwich" with the captured hormone.

  • Washing: The plate is washed again.

  • Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.

  • Washing: A final wash step is performed.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

  • Reaction Termination: The reaction is stopped by adding an acid solution.

  • Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength.

  • Quantification: The concentration of the hormone in the samples is determined by comparing their absorbance to the standard curve generated from the known standards.

Discussion and Future Directions

The data presented in this guide clearly demonstrate that this compound is a potent inhibitor of DGAT1 that effectively reduces postprandial triglyceride excursion by inhibiting intestinal lipid absorption.[1] This proof-of-mechanism is a significant finding for the development of DGAT1 inhibitors as a therapeutic class. The observed increase in GLP-1 and PYY secretion with this compound treatment suggests additional potential metabolic benefits beyond lipid lowering, such as improved glycemic control and appetite suppression.[5]

However, the clinical development of this compound has been hampered by significant dose- and diet-related gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][5] These adverse events have limited the therapeutic window of the compound. The accumulation of unabsorbed fats in the gastrointestinal tract is the likely cause of these side effects.

Future research in this area could focus on several key aspects:

  • Development of second-generation DGAT1 inhibitors: The goal would be to design molecules with a more favorable therapeutic index, potentially with tissue-specific targeting to the intestine to minimize systemic side effects.

  • Combination therapies: Combining a lower, better-tolerated dose of a DGAT1 inhibitor with other metabolic agents, such as DPP-4 inhibitors (which enhance the action of GLP-1), could be a viable strategy.

  • Dietary modifications: Investigating the impact of different dietary fat compositions on the efficacy and tolerability of DGAT1 inhibitors could help in designing effective treatment regimens.

Conclusion

This compound has been a valuable pharmacological tool for understanding the role of DGAT1 in human lipid metabolism. Its potent inhibition of lipid absorption and its effects on gut hormone secretion have provided strong validation for DGAT1 as a therapeutic target. While the gastrointestinal side effects of this compound have posed a significant challenge, the knowledge gained from its investigation will undoubtedly guide the future development of safer and more effective therapies for metabolic diseases.

References

An In-depth Technical Guide to the Discovery and Development of AZD7687

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of AZD7687, a selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). The content is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for DGAT1 Inhibition

The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final, committed step in the biosynthesis of triacylglycerols (TAGs).[1][2] This pathway is fundamental for energy storage and nutrient utilization.[2] Preclinical research, particularly studies involving DGAT1 knockout mice, provided a strong rationale for targeting this enzyme for metabolic diseases. These mice were found to be viable, metabolically healthy, and resistant to diet-induced obesity and glucose intolerance.[3][4] These promising findings spurred the development of DGAT1 inhibitors as a potential treatment for type 2 diabetes and obesity.[3][5] AstraZeneca developed this compound as a potent, selective, and reversible small molecule inhibitor of DGAT1.[3][6][7]

Discovery and Preclinical Profile

This compound, a dimethylpyrazinecarboxamide phenylcyclohexylacetic acid, emerged from a program aimed at designing and optimizing pyrazinecarboxamide-based inhibitors of DGAT1. It was identified as a potent and selective inhibitor intended for oral administration.[6][8]

In Vitro Pharmacology

This compound demonstrated potent inhibition of DGAT1 across multiple species. In vitro assays using recombinant DGAT1 enzymes established its inhibitory concentration (IC50). The compound showed selectivity for DGAT1 over the related enzyme DGAT2, against which no activity was detected.[6]

Table 1: In Vitro Potency of this compound against DGAT1 [6]

SpeciesIC50 (nM)
Human80
Mouse~100
Dog~60

Further profiling revealed some off-target activity at higher concentrations.

Table 2: Off-Target Activity of this compound [6]

TargetActivity
Acyl-CoA:cholesterol acetyltransferase (ACAT)79% inhibition at 10 µM
Fatty acid amide hydrolase (FAAH)IC50 = 3.7 µM
Muscarinic M2 receptorIC50 = 80.5 µM
Phosphodiesterase PDE10A1IC50 = 5.5 µM
Preclinical In Vivo Studies

In animal models, prolonged pharmacological inhibition of DGAT1 with this compound replicated the skin phenotype observed in DGAT1 knockout mice, including dose- and time-dependent, but reversible, sebaceous gland atrophy and alopecia (in mice).[6]

Mechanism of Action

DGAT1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TAG.[1][9] This is the final step in the primary pathway for triglyceride synthesis.[2][10] By inhibiting DGAT1, this compound blocks this conversion, thereby reducing the synthesis and subsequent secretion of TAGs from enterocytes in the gut into the circulation.[1][5] This leads to a reduction in postprandial (after-meal) lipid excursion.[5]

DGAT1_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Cellular Fate DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Chylomicrons Chylomicron Assembly TAG->Chylomicrons LipidDroplets Cytoplasmic Lipid Droplets TAG->LipidDroplets This compound This compound This compound->DGAT1 Inhibition Secretion Lipoprotein Secretion Chylomicrons->Secretion

Caption: Mechanism of this compound action on the DGAT1 signaling pathway.

Clinical Development

The clinical development of this compound proceeded to Phase 1 trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

First-Time-in-Human, Single Ascending Dose Study

A key initial study was a randomized, placebo-controlled, single ascending dose trial in healthy male subjects.[5] This study was crucial for establishing the safety profile and demonstrating proof-of-mechanism in humans.[3][5]

Table 3: Summary of Phase 1 Single Ascending Dose Study Design [5]

ParameterDescription
Study Design Randomized, placebo-controlled, single ascending dose
Participants 80 healthy male subjects
Dose Cohorts 10 cohorts, with doses ranging from 1 mg to 60 mg
Treatment Single oral dose of this compound or placebo
Primary Endpoints Safety and tolerability
Pharmacodynamic Endpoint Postprandial serum TAG excursion over 8 hours after a standardized high-fat meal

Key Findings:

  • Proof of Mechanism: this compound demonstrated a marked and steep concentration-dependent reduction in postprandial TAG excursion. At doses of 5 mg and higher, the incremental TAG Area Under the Curve (AUC) was decreased by over 75% from baseline compared to placebo (p < 0.0001).[1][5]

  • Safety and Tolerability: The dose escalation was limited by gastrointestinal (GI) adverse events, including nausea, vomiting, and diarrhea, which increased in frequency and severity with higher doses.[5][8] The frequency of these symptoms was found to be related to the fat content of the meal.[5]

Clinical_Trial_Workflow cluster_study First-in-Human Study Workflow cluster_assessments Assessments Screening Participant Screening (N=80 Healthy Males) Randomization Randomization (10 Cohorts, 6 Active:2 Placebo) Screening->Randomization Dosing Single Oral Dose (this compound: 1-60 mg or Placebo) Randomization->Dosing Safety Safety & Tolerability (Adverse Events) Dosing->Safety PK Pharmacokinetics (Plasma this compound) Dosing->PK PD Pharmacodynamics (Postprandial TAG after Standardized Meal) Dosing->PD Analysis Data Analysis (Concentration-Effect Relationship) Safety->Analysis PK->Analysis PD->Analysis

References

AZD7687: A Potent and Selective Chemical Probe for Diacylglycerol Acyltransferase 1 (DGAT1) Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis, catalyzing the final and committing step in the conversion of diacylglycerol and fatty acyl-CoA to triacylglycerol.[1] This function positions DGAT1 as a critical regulator of lipid metabolism, making it an attractive therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] AZD7687 has emerged as a potent, selective, and orally active inhibitor of DGAT1, serving as a valuable chemical probe to elucidate the physiological and pathophysiological roles of this enzyme.[3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, pharmacokinetic profile, and detailed experimental protocols for its use in research settings.

Data Presentation

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of DGAT1 across multiple species. Its in vitro and cellular activities are summarized in the table below.

ParameterSpeciesValueAssay System
IC50 Human80 nMRecombinant DGAT1 Enzyme Assay
Mouse100 nMRecombinant DGAT1 Enzyme Assay
Dog60 nMRecombinant DGAT1 Enzyme Assay
Cellular IC50 Human0.43 µMInhibition of recombinant human DGAT1 in Sf9 cells

Table 1: Biochemical and cellular potency of this compound against DGAT1.[3]

Selectivity Profile of this compound

A crucial aspect of a chemical probe is its selectivity for the intended target. This compound exhibits high selectivity for DGAT1 over other related enzymes and off-target proteins.

Off-TargetSpeciesValueNotes
DGAT2 HumanNo activity detected
Acyl-CoA:cholesterol acyltransferase (ACAT) Not Specified79% inhibition at 10 µM
Fatty acid amide hydrolase (FAAH) Not SpecifiedIC50 = 3.7 µM
Muscarinic M2 receptor Not SpecifiedIC50 = 80.5 µM
Phosphodiesterase PDE10A1 Not SpecifiedIC50 = 5.5 µM

Table 2: Selectivity of this compound against various enzymes and receptors.[3]

Pharmacokinetic Properties of this compound

Experimental Protocols

In Vitro DGAT1 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based coupled-enzyme assay to measure DGAT1 activity and the inhibitory potential of compounds like this compound.

Materials:

  • Human DGAT1 (hDGAT1) enzyme

  • Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM β-mercaptoethanol, 0.5 mM DDM, 1% TritonX-100

  • Substrates: Oleoyl-CoA, 1,2-dioleoyl-sn-glycerol (DOG)

  • Coupled-enzyme components: α-ketoglutarate dehydrogenase (αKDH), NAD+, thiamine pyrophosphate, α-ketoglutarate

  • This compound or other test compounds

  • Spectrofluorometer

Procedure:

  • Prepare the assay buffer and all reagents.

  • In a quartz cuvette, combine the assay buffer, NAD+ (final concentration 0.25 mM), thiamine pyrophosphate (final concentration 0.2 mM), α-ketoglutarate (final concentration 2 mM), and a sufficient amount of αKDH to ensure the DGAT1 reaction is the rate-limiting step.

  • Add the hDGAT1 enzyme to a final concentration of 40 nM.

  • Add the test compound (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding the substrates: oleoyl-CoA (e.g., 100 µM) and 1,2-dioleoyl-sn-glycerol (e.g., 200 µM).

  • Monitor the reaction at 37°C in a spectrofluorometer with an excitation wavelength of 340 nm and an emission wavelength of 465 nm at 15-second intervals. The rate of NADH formation is proportional to DGAT1 activity.

  • Calculate the initial reaction rates and determine the IC50 value for the inhibitor.

Cellular Triglyceride Synthesis Assay in HEK293 Cells

This protocol details a method to assess the effect of this compound on triglyceride synthesis in a cellular context using radiolabeled precursors.

Materials:

  • HEK293 cells (known to express DGAT1)

  • Cell culture medium (e.g., DMEM)

  • [14C]-glycerol or [14C]-oleic acid

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Culture HEK293 cells to near confluence in appropriate cell culture plates.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

  • Add the radiolabeled precursor ([14C]-glycerol or [14C]-oleic acid complexed to BSA) to the cell culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into triglycerides.

  • Wash the cells with ice-cold PBS to stop the reaction and remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., chloroform:methanol 2:1 v/v).

  • Separate the lipid classes, specifically triglycerides, using thin-layer chromatography (TLC).

  • Visualize the radiolabeled triglycerides on the TLC plate (e.g., by autoradiography) and scrape the corresponding bands.

  • Quantify the amount of radioactivity in the triglyceride fraction using a scintillation counter.

  • Determine the effect of this compound on triglyceride synthesis by comparing the radioactivity in treated versus untreated cells.

In Vivo Assessment of Postprandial Triglyceride Excursion in Humans

This outlines the methodology used in clinical trials to evaluate the in vivo efficacy of this compound on gut DGAT1 activity.

Study Design:

  • Randomized, placebo-controlled, single or multiple ascending dose study.

  • Participants are typically healthy male subjects.

Procedure:

  • Subjects are administered a single oral dose of this compound or placebo.[5]

  • After a specified time, a standardized mixed meal with a high fat content (e.g., 60% fat) is consumed by the subjects.[5]

  • Blood samples are collected at multiple time points over a period of 8 hours post-meal.[5]

  • Plasma concentrations of this compound are measured to determine pharmacokinetic parameters.[5]

  • Serum triglyceride (TAG) levels are measured at each time point to assess the postprandial TAG excursion.[5]

  • The area under the curve (AUC) for incremental TAG is calculated and compared between the this compound and placebo groups to determine the effect of DGAT1 inhibition.[5]

Visualizations

DGAT1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Pathway G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA GPAT PA Phosphatidic acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT1 FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->LPA FattyAcylCoA->PA FattyAcylCoA->TAG DGAT1 DGAT1 This compound This compound This compound->DGAT1

Caption: The Kennedy pathway of triglyceride synthesis, with inhibition of DGAT1 by this compound.

Experimental Workflow for In Vitro DGAT1 Inhibition Assay

DGAT1_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme DGAT1 Enzyme Mix Combine Enzyme, Substrates, and Inhibitor Enzyme->Mix Substrates Oleoyl-CoA + DOG Substrates->Mix Inhibitor This compound Inhibitor->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence (NADH formation) Incubate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for determining the in vitro inhibitory activity of this compound on DGAT1.

Logical Relationship of this compound's Effects

AZD7687_Effects This compound This compound DGAT1_Inhibition DGAT1 Inhibition This compound->DGAT1_Inhibition Reduced_TG_Synthesis Reduced Triglyceride Synthesis DGAT1_Inhibition->Reduced_TG_Synthesis GI_Side_Effects Gastrointestinal Side Effects DGAT1_Inhibition->GI_Side_Effects Postprandial_TG_Reduction Reduced Postprandial Triglycerides Reduced_TG_Synthesis->Postprandial_TG_Reduction

Caption: The causal chain from this compound administration to its therapeutic and adverse effects.

Discussion and Conclusion

This compound is a well-characterized chemical probe for studying DGAT1 function. Its high potency and selectivity make it a valuable tool for in vitro and in vivo investigations into the role of DGAT1 in lipid metabolism. The provided experimental protocols offer a starting point for researchers to utilize this compound in their studies.

The in vivo effects of this compound in animal models, such as sebaceous gland atrophy in mice, mirror the phenotype of DGAT1 knockout mice, further validating its on-target activity. However, the translation of DGAT1 inhibition to a therapeutic intervention in humans has been challenging. Clinical trials with this compound demonstrated a proof-of-mechanism by significantly reducing postprandial triglyceride excursion in humans.[5] Unfortunately, these studies also revealed dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea, which have hindered its clinical development.[5]

References

Understanding the Binding Affinity of AZD7687 to DGAT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AZD7687, a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing binding affinity, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a reversible and orally active inhibitor of DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1] Its inhibitory activity has been characterized across multiple species, demonstrating high potency. This guide delves into the specifics of its binding characteristics and the methodologies used to determine them, offering a valuable resource for researchers in metabolic diseases and drug development.

Quantitative Binding Affinity Data

The binding affinity of this compound for DGAT1 has been quantified using in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) being the primary metric. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound against DGAT1

TargetSpeciesAssay TypeIC50 (nM)
DGAT1HumanRecombinant Enzyme Assay80[1]
DGAT1MouseRecombinant Enzyme Assay~100[1]
DGAT1DogRecombinant Enzyme Assay~60[1]
DGAT1HumanLiver Microsomes70
DGAT1HumanAdipose Tissue10

Table 2: Selectivity Profile of this compound

Target Enzyme/ReceptorInhibition/Activity
Acyl-CoA:cholesterol acetyltransferase (ACAT)79% inhibition at 10 µM[1]
Fatty acid amide hydrolase (FAAH)IC50 = 3.7 µM[1]
Muscarinic M2 receptorIC50 = 80.5 µM[1]
Phosphodiesterase PDE10A1IC50 = 5.5 µM[1]
DGAT2No significant activity reported

Signaling Pathway of DGAT1

DGAT1 is an integral membrane protein located in the endoplasmic reticulum, where it catalyzes the final and committed step in the biosynthesis of triglycerides.[2] It plays a key role in the absorption of dietary fat in the intestine and the storage of energy in adipose tissue.

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition cluster_Downstream Downstream Effects DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 Substrate AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Substrate TG Triglyceride (TG) DGAT1->TG Catalyzes LipidDroplets Lipid Droplet Formation TG->LipidDroplets VLDL VLDL Assembly & Secretion TG->VLDL This compound This compound This compound->DGAT1 Inhibits Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis PrepEnzyme Prepare DGAT1 Enzyme Mix Mix Enzyme and Inhibitor PrepEnzyme->Mix PrepInhibitor Prepare this compound Dilutions PrepInhibitor->Mix PrepSubstrates Prepare Substrates (DAG, Acyl-CoA) AddSubstrates Add Substrates to Start Reaction PrepSubstrates->AddSubstrates Incubate1 Pre-incubate Mix->Incubate1 Incubate1->AddSubstrates Incubate2 Incubate at 37°C AddSubstrates->Incubate2 StopReaction Stop Reaction Incubate2->StopReaction Detection Detect Product Formation StopReaction->Detection CalcInhibition Calculate % Inhibition Detection->CalcInhibition PlotData Plot Dose-Response Curve CalcInhibition->PlotData CalcIC50 Determine IC50 PlotData->CalcIC50 Logical_Relationship Binding This compound binds to DGAT1 Inhibition Inhibition of DGAT1 Enzymatic Activity Binding->Inhibition ReducedTG Reduced Triglyceride Synthesis Inhibition->ReducedTG PhysiologicalEffect Decreased Postprandial Triglyceride Excursion ReducedTG->PhysiologicalEffect

References

Methodological & Application

Application Notes and Protocols for AZD7687 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride (TG) synthesis.[1] DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG, which is subsequently stored in lipid droplets (LDs). Inhibition of DGAT1 is a therapeutic strategy being investigated for metabolic diseases such as obesity and type 2 diabetes. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its effects on cellular lipid metabolism.

Mechanism of Action

This compound selectively inhibits the DGAT1 enzyme, thereby blocking the conversion of DAG to TG. This leads to a reduction in intracellular TG synthesis and a subsequent decrease in the formation and size of lipid droplets. In cell-based assays, this can be observed as a decrease in TG content and reduced staining of lipid droplets with lipophilic dyes.

Signaling Pathway

The inhibition of DGAT1 by this compound directly impacts the triglyceride synthesis pathway. The following diagram illustrates the point of intervention of this compound.

DGAT1_Pathway cluster_0 Cellular Lipid Metabolism FattyAcids Fatty Acids LPA Lysophosphatidic Acid (LPA) FattyAcids->LPA Glycerol3P Glycerol-3-P Glycerol3P->LPA PA Phosphatidic Acid (PA) LPA->PA DAG Diacylglycerol (DAG) PA->DAG TAG Triglycerides (TG) DAG->TAG Acyl-CoA LD Lipid Droplets TAG->LD DGAT1 DGAT1 DGAT1->TAG This compound This compound This compound->DGAT1 Inhibits

Caption: Mechanism of action of this compound in the triglyceride synthesis pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: Enzymatic Inhibition of DGAT1 by this compound

Enzyme SourceIC50 (nM)Reference
Human DGAT180[1]
Mouse DGAT1100[1]
Dog DGAT160[1]

Table 2: Representative Cellular Activity of DGAT1 Inhibitors (General Guidance)

Cell LineAssayEndpointExpected Effect of this compoundConcentration Range (µM)
HEK293Triglyceride SynthesisInhibition of [¹⁴C]-glycerol incorporationDecrease0.1 - 10
HepG2 / Huh7Lipid Droplet AccumulationReduction in BODIPY/Oil Red O stainingDecrease0.1 - 10
MIN6Cell Viability (under lipotoxic stress)Protection from palmitate-induced apoptosisIncrease0.1 - 5

Note: The concentration ranges provided are based on published data for other selective DGAT1 inhibitors and should be optimized for your specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Protocol 1: Inhibition of Triglyceride Synthesis in HEK293 Cells

HEK293 cells are a suitable model as they primarily express DGAT1 and not DGAT2.[2] This protocol measures the incorporation of a radiolabeled precursor into triglycerides.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Oleic acid complexed to BSA

  • [¹⁴C]-glycerol

  • Phosphate Buffered Saline (PBS)

  • Lipid extraction solution (e.g., Hexane:Isopropanol 3:2)

  • TLC plates and developing solvent

  • Scintillation counter and fluid

Procedure:

  • Cell Seeding: Seed HEK293 cells in 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Lipid Loading and Inhibitor Treatment:

    • Prepare a working solution of oleic acid complexed to BSA (e.g., 0.3 mM in serum-free DMEM).

    • Prepare serial dilutions of this compound in the oleic acid-containing medium. Include a vehicle control (DMSO).

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add the medium containing oleic acid and this compound (or vehicle) to the cells. Pre-incubate for 1 hour at 37°C.

  • Radiolabeling:

    • Add [¹⁴C]-glycerol (e.g., 1 µCi/mL) to each well.

    • Incubate for 5 hours at 37°C.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add the lipid extraction solution to each well and incubate for 30 minutes.

    • Collect the lipid extract.

  • Analysis:

    • Spot the lipid extracts onto a TLC plate and develop using an appropriate solvent system to separate triglycerides.

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the triglyceride spots into scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Normalization: Total protein content in parallel wells can be used for normalization.

Protocol 2: Assessment of Lipid Droplet Accumulation in HepG2/Huh7 Cells

This protocol uses fluorescence microscopy to visualize and quantify the effect of this compound on oleic acid-induced lipid droplet formation.

Materials:

  • HepG2 or Huh7 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Oleic acid complexed to BSA

  • BODIPY 493/503 or Oil Red O staining solution

  • Hoechst 33342 or DAPI for nuclear staining

  • Formaldehyde for cell fixation

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.

  • Lipid Loading and Inhibitor Treatment:

    • Induce lipid droplet formation by incubating cells with oleic acid-containing medium (e.g., 0.2-0.4 mM) for 4-24 hours.

    • Co-incubate with various concentrations of this compound or vehicle control (DMSO).

  • Cell Staining:

    • Aspirate the medium and wash cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes.

    • Wash again with PBS.

    • Stain with BODIPY 493/503 (e.g., 1 µg/mL) and a nuclear stain for 15-30 minutes.

    • Wash with PBS.

  • Imaging and Quantification:

    • Mount the coverslips or image the plates using a fluorescence microscope.

    • Capture images of the lipid droplets (green fluorescence for BODIPY) and nuclei (blue fluorescence).

    • Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).

Protocol 3: Cell Viability Assay in MIN6 Cells under Lipotoxic Conditions

This protocol assesses the potential protective effect of this compound against fatty acid-induced cell death in a pancreatic beta-cell line.

Materials:

  • MIN6 cells

  • Culture medium (e.g., DMEM with 15% FBS, beta-mercaptoethanol)

  • This compound (stock solution in DMSO)

  • Palmitic acid complexed to BSA

  • MTT reagent (or other viability assay kits like MTS or CCK-8)

  • DMSO for formazan solubilization

  • Plate reader

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

  • Lipotoxic Challenge and Treatment:

    • After 24 hours, treat the cells with palmitic acid (e.g., 0.4 mM) in the presence or absence of various concentrations of this compound. Include a vehicle control.

    • Incubate for 48 hours at 37°C.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 492 nm).

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Experimental Workflow

The following diagram outlines a general workflow for an in vitro experiment using this compound.

Experimental_Workflow cluster_workflow In Vitro Experimental Workflow for this compound Start Start CellSeeding Cell Seeding (e.g., HEK293, HepG2, MIN6) Start->CellSeeding LipidLoading Induce Lipid Accumulation (e.g., with Oleic/Palmitic Acid) CellSeeding->LipidLoading Treatment Treat with this compound (Dose-Response and Time-Course) LipidLoading->Treatment Assay Perform Assay Treatment->Assay TG_Assay Triglyceride Synthesis Assay Assay->TG_Assay Biochemical LD_Assay Lipid Droplet Staining Assay->LD_Assay Imaging Viability_Assay Cell Viability Assay Assay->Viability_Assay Functional DataAnalysis Data Analysis and Quantification TG_Assay->DataAnalysis LD_Assay->DataAnalysis Viability_Assay->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for in vitro cell culture experiments with this compound.

References

Application Notes and Protocols: Preparation of AZD7687 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZD7687 is a potent, selective, and orally active inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride (TAG) synthesis.[1][2] It exhibits an IC50 value of approximately 80 nM for human DGAT1 and shows no activity against the DGAT2 isozyme.[1] Due to its role in lipid metabolism, this compound is a valuable tool for research in type 2 diabetes and obesity.[1] Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo assays.

Compound Information and Properties

A summary of the key chemical and biological properties of this compound is presented below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1166827-44-6[1]
Molecular Formula C₂₁H₂₅N₃O₃[1]
Molecular Weight 367.44 g/mol [1]
Appearance Off-white to pink solid[1]
Mechanism of Action Selective DGAT1 Inhibitor[1]
IC₅₀ (Human DGAT1) ~80 nM[1]
IC₅₀ (Mouse DGAT1) ~100 nM[1]
IC₅₀ (Dog DGAT1) ~60 nM[1]

Solubility Data

This compound exhibits varying solubility depending on the solvent system. For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For in vivo studies, specific formulations are required to ensure bioavailability and subject safety.

Solvent/SystemMaximum SolubilityNotesSource
DMSO ≥ 50 mg/mL (136.08 mM)Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
In Vivo Formulation 1 2.5 mg/mL (6.80 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a suspended solution.[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL (6.80 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution.[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Captisol® (20% SBE-β-CD in Saline)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing In Vitro Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, which is suitable for most cell-based assays after further dilution in culture media.

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature. Ensure it is completely thawed and homogenous before use.

  • Weigh this compound: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of this compound.

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: 0.001 L x 0.010 mol/L x 367.44 g/mol x 1000 mg/g = 3.6744 mg

  • Dissolve the Compound: Add the weighed this compound powder to a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL for 3.67 mg) to the tube.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[1]

  • Storage: Store the aliquots as recommended in the table below.

Protocol for Preparing In Vivo Working Solution (Suspension)

This protocol is for preparing a dosing solution for animal studies, such as oral gavage or intraperitoneal injection. It is highly recommended to prepare this solution fresh on the day of use. [1]

  • Prepare a High-Concentration DMSO Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: In a sterile tube, combine the vehicle components. For a final volume of 1 mL, the formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Dosing Solution Assembly (Example for 1 mL): a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.[1] c. Add 50 µL of Tween-80 and vortex again until the solution is homogenous.[1] d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.[1]

  • Final Concentration: This procedure results in a 2.5 mg/mL suspended solution of this compound.[1] If needed, use warming and sonication to aid dissolution and ensure a uniform suspension before administration.[1]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureStability PeriodSource
Solid Powder -20°C3 years[1]
Solid Powder 4°C2 years[1]
In Solvent (DMSO) -80°C2 years[1]
In Solvent (DMSO) -20°C1 year[1]
In Vivo Solution Room TemperaturePrepare fresh for same-day use[1]

Note: Always aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.[1]

Visualizations

This compound Mechanism of Action

The diagram below illustrates the role of DGAT1 in triglyceride synthesis and its inhibition by this compound. DGAT1 catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triacylglycerol (TAG).

AZD7687_Pathway cluster_0 DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Catalyzes This compound This compound This compound->DGAT1 Inhibits

Caption: this compound inhibits the DGAT1 enzyme, blocking triglyceride synthesis.

Stock Solution Preparation Workflow

This workflow outlines the logical steps for preparing and storing this compound stock solutions for experimental use.

Stock_Prep_Workflow start Start: This compound Powder weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve sonicate Sonication / Vortex (if needed) dissolve->sonicate aliquot 3. Aliquot into Single-Use Tubes sonicate->aliquot store 4. Store at -20°C or -80°C aliquot->store end Ready for Assay (Dilute to Working Conc.) store->end

Caption: Workflow for preparing this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. DGAT1 has been a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. Preclinical studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and safety of DGAT1 inhibitors like this compound. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying signaling pathway for the use of this compound in mouse studies, based on available preclinical data for DGAT1 inhibitors.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the DGAT1 enzyme, which is primarily located in the endoplasmic reticulum of enterocytes in the small intestine, as well as in other tissues such as the liver and adipose tissue. DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). By blocking this crucial step, this compound reduces the absorption of dietary fats and lowers plasma triglyceride levels.

DGAT1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell Enterocyte DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG LipidDroplet Lipid Droplet (Storage) TG->LipidDroplet Chylomicron Chylomicron Assembly (Secretion) TG->Chylomicron This compound This compound This compound->DGAT1

Caption: DGAT1 catalyzes the final step of triglyceride synthesis in the endoplasmic reticulum.

Recommended Dosage and Administration for Mouse Studies

While specific dose-response studies for this compound in mice are not extensively published in the public domain, data from preclinical studies on other potent and selective DGAT1 inhibitors suggest a range of effective oral doses. It is crucial to perform a dose-finding study for each specific mouse model and experimental endpoint.

Quantitative Data Summary for DGAT1 Inhibitors in Mice
ParameterValueMouse ModelStudy TypeReference Compound(s)
Oral Dose Range 1 - 30 mg/kgC57BL/6, DIO miceAcute & ChronicVarious DGAT1 inhibitors
Dosing Frequency Once or twice dailyC57BL/6, DIO miceChronicVarious DGAT1 inhibitors
Route of Administration Oral gavageC57BL/6, DIO miceAcute & ChronicVarious DGAT1 inhibitors

Note: This data is extrapolated from studies on various DGAT1 inhibitors and should be used as a guideline for designing studies with this compound.

Experimental Protocols

Preparation of this compound for Oral Administration

A common vehicle for oral gavage of hydrophobic compounds in mice is a suspension in 0.5% (w/v) methylcellulose or a solution in a mixture of solvents like polyethylene glycol (PEG) and water.

Example Formulation:

  • Weigh the required amount of this compound powder.

  • Prepare a 0.5% methylcellulose solution in sterile water.

  • Suspend the this compound powder in the methylcellulose solution to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a dosing volume of 10 mL/kg).

  • Vortex thoroughly before each administration to ensure a homogenous suspension.

Experimental Workflow for an Acute Oral Fat Tolerance Test (OFTT)

The OFTT is a key experiment to evaluate the acute effect of a DGAT1 inhibitor on lipid absorption.

OFTT_Workflow cluster_workflow Oral Fat Tolerance Test (OFTT) Workflow start Fast Mice Overnight (12-16 hours) dose Administer this compound or Vehicle (Oral Gavage) start->dose wait Wait (e.g., 1 hour) dose->wait fat_load Administer Lipid Bolus (e.g., Corn Oil, 10 mL/kg) wait->fat_load blood_collection Collect Blood Samples (e.g., 0, 1, 2, 4, 6 hours post-load) fat_load->blood_collection analysis Measure Plasma Triglycerides blood_collection->analysis end Data Analysis (AUC of Triglyceride Excursion) analysis->end

Caption: Workflow for assessing the acute effect of this compound on lipid absorption.

Chronic Dosing Study for Metabolic Effects

To assess the long-term effects of this compound on body weight, glucose homeostasis, and other metabolic parameters, a chronic dosing study is required.

Protocol Outline:

  • Animal Model: Diet-induced obese (DIO) mice are a commonly used model.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the study.

  • Grouping: Randomize mice into vehicle control and this compound treatment groups.

  • Dosing: Administer this compound or vehicle orally once or twice daily for a specified period (e.g., 2-4 weeks).

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., daily or 2-3 times per week).

    • Perform an oral glucose tolerance test (OGTT) at the end of the study to assess glucose metabolism.

    • Collect terminal blood samples for analysis of plasma lipids, glucose, and insulin.

    • Harvest tissues (e.g., liver, adipose tissue) for histological analysis and measurement of tissue lipid content.

Concluding Remarks

The provided information serves as a comprehensive guide for the preclinical evaluation of this compound in mouse models. Due to the limited availability of specific dosage data for this compound in the public domain, researchers are strongly encouraged to conduct initial dose-ranging studies to determine the optimal dose for their specific experimental setup and mouse strain. Careful monitoring for potential gastrointestinal side effects, which have been observed with DGAT1 inhibitors, is also recommended. The detailed protocols and diagrams in these application notes are intended to facilitate the design and execution of robust and informative preclinical studies.

Application Notes and Protocols for Oral Gavage Administration of AZD7687 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral gavage administration of AZD7687, a potent and selective diacylglycerol acyltransferase 1 (DGAT1) inhibitor, in mice. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.

Introduction

This compound is a selective inhibitor of DGAT1, an enzyme that catalyzes the final and committed step in triglyceride synthesis.[1] Inhibition of DGAT1 is a therapeutic strategy being investigated for metabolic diseases such as obesity and type 2 diabetes.[2][3] Preclinical studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of DGAT1 inhibitors. Oral gavage is a common and precise method for administering compounds to rodents in such studies.[4][5] This protocol outlines the materials, procedures, and considerations for the successful oral administration of this compound to mice.

Data Presentation

Table 1: Recommended Dosage and Vehicle for Oral Gavage of DGAT1 Inhibitors in Mice
CompoundDosageVehicleStudy TypeReference
This compound (inferred) 3 - 30 mg/kg1% Tween-80 in water or 0.5% Methylcellulose with 0.2% Tween 80 in waterAcute and ChronicInferred from similar compounds[6][7][8]
DGAT-1 Inhibitor (4a)0.3, 3, 30 mg/kg (acute); 3 mg/kg bid (chronic)1% Tween-80 in waterAcute lipid challenge and chronic DIO mice study[6]
T86330 mg/kg (chronic); 10 mg/kg (PK)Carboxymethyl cellulose/Tween 80 (1:1)Chronic and Pharmacokinetic studies[7]
G788325 and 250 mg/kg0.6% Methylcellulose, 0.2% Tween80 in water (MCT)Pharmacokinetic study[8]

Note: bid = twice daily; PK = pharmacokinetic; DIO = diet-induced obesity.

Experimental Protocols

Materials
  • This compound powder

  • Vehicle solution (e.g., 1% Tween-80 in sterile water or 0.5% Methylcellulose with 0.2% Tween 80 in sterile water)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Appropriate size oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)

  • Syringes (1 mL)

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

  • Animal scale

  • 70% ethanol for disinfection

Preparation of this compound Formulation
  • Calculate the required amount of this compound and vehicle. The amount will depend on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. The final volume for oral gavage in mice is typically 5-10 mL/kg.[7][8]

  • Weigh the this compound powder accurately using an analytical balance.

  • Prepare the vehicle solution. For a 1% Tween-80 solution, add 1 mL of Tween-80 to 99 mL of sterile water and mix thoroughly. For a methylcellulose-based vehicle, slowly add 0.5 g of methylcellulose to 100 mL of stirring, heated (60-70°C) sterile water. Once dispersed, remove from heat and continue stirring until cool. Then, add 0.2 mL of Tween 80 and mix.

  • Suspend this compound in the vehicle. Slowly add the weighed this compound powder to the vehicle while continuously stirring with a magnetic stirrer. Ensure a homogenous suspension is formed. It is recommended to prepare the formulation fresh on the day of the experiment.

Oral Gavage Procedure
  • Animal Handling and Restraint:

    • Acclimatize the mice to the experimental conditions for at least one week before the study.

    • Handle the mice gently to minimize stress.

    • Weigh each mouse on the day of dosing to calculate the exact volume of the formulation to be administered.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head and prevent movement. The body of the mouse should be supported.

  • Gavage Administration:

    • Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Ensure there are no air bubbles in the syringe.

    • Gently insert the gavage needle into the mouth of the mouse, passing it along the side of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle immediately and re-insert. Do not force the needle , as this can cause esophageal or tracheal injury.

    • Once the needle is in the stomach (the ball tip should be palpable just below the sternum), slowly depress the syringe plunger to deliver the formulation.

    • After administration, gently withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior, for at least 30 minutes post-gavage.

    • Provide access to food and water ad libitum unless the experimental design requires fasting.

Mandatory Visualizations

DGAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Intestine Intestinal Lumen DAG Diacylglycerol (DAG) DGAT1 DGAT1 DAG->DGAT1 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Esterification Lipid_Droplet Lipid Droplet Storage TG->Lipid_Droplet This compound This compound This compound->DGAT1 Inhibition Dietary_Fat Dietary Fat Dietary_Fat->DAG Digestion & Absorption

Caption: DGAT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Post Post-Administration Formulation Prepare this compound Formulation Gavage Oral Gavage Formulation->Gavage Animal_Prep Acclimatize and Weigh Mice Restraint Restrain Mouse Animal_Prep->Restraint Restraint->Gavage Monitoring Monitor for Adverse Effects Gavage->Monitoring Data_Collection Collect Samples (Blood, Tissues) Monitoring->Data_Collection

Caption: Experimental workflow for oral gavage of this compound in mice.

References

Application Notes and Protocols for AZD7687 in Lipidomics and Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme in the final step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2][3][4] This process is crucial for the absorption of dietary fats in the intestine and for the storage of energy in the form of TGs in various tissues.[4][5] Inhibition of DGAT1 has been investigated as a potential therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[6][7][8]

This compound has demonstrated effective inhibition of DGAT1, leading to a significant reduction in postprandial plasma triglyceride levels in clinical studies.[6][7][9] However, its development has been hampered by dose-limiting gastrointestinal side effects, notably diarrhea.[6][8] Despite these challenges, this compound remains a valuable tool for researchers studying lipid and metabolite metabolism. Its specific mechanism of action allows for the targeted investigation of the DGAT1 pathway's role in various physiological and pathophysiological processes.

These application notes provide a comprehensive overview of the use of this compound in lipidomics and metabolomics studies, including detailed protocols for sample analysis and data interpretation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the enzymatic activity of DGAT1. This inhibition prevents the conversion of diacylglycerol and fatty acyl-CoA into triglycerides. The primary site of action relevant to postprandial lipidemia is the small intestine, where DGAT1 is responsible for the re-synthesis of triglycerides from digested dietary fats before their packaging into chylomicrons for transport into the circulation.

By blocking this step, this compound reduces the assembly and secretion of chylomicrons, leading to a blunted increase in plasma triglycerides after a high-fat meal. The accumulation of DGAT1's substrates, diacylglycerol and fatty acyl-CoAs, may also have downstream effects on other metabolic pathways, including those involved in the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which have been observed to increase following this compound administration.[6]

DGAT1_Pathway cluster_enterocyte Small Intestine Enterocyte Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerol Fatty Acids & Monoacylglycerol Dietary Fats->Fatty Acids & Monoacylglycerol Digestion Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids & Monoacylglycerol->Fatty Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acyl-CoA->Diacylglycerol (DAG) Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) DGAT1 Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Circulation Circulation Chylomicrons->Circulation Secretion DGAT1 DGAT1 DGAT1->Triglycerides (TG) This compound This compound This compound->DGAT1 Inhibition Postprandial Triglycerides Postprandial Triglycerides Circulation->Postprandial Triglycerides

Caption: Mechanism of this compound action in the small intestine.

Data Presentation: Effects of this compound on Plasma Lipids and Hormones

The following table summarizes the quantitative effects of this compound on key plasma parameters based on data from clinical trials. This data illustrates the dose-dependent impact of DGAT1 inhibition.

ParameterTreatment GroupDosageChange from BaselineReference
Postprandial Triglycerides (AUC) This compound5 mg/day>75% reduction[7][9]
This compound10 mg/daySignificant reduction (p < 0.01)[6]
This compound20 mg/daySignificant reduction (p < 0.01)[6]
Plasma GLP-1 This compound≥5 mg/daySignificant increase (p < 0.001)[6]
Plasma PYY This compound≥5 mg/daySignificant increase (p < 0.001)[6]
Diacylglycerol This compound≥5 mgNo significant increase[7][9]

Experimental Protocols

The following are detailed protocols for conducting lipidomics and metabolomics studies to investigate the effects of this compound. These protocols are based on established methods for the analysis of plasma samples.

Protocol 1: Global Lipidomics Analysis of Plasma Samples by LC-MS/MS

This protocol outlines the steps for a comprehensive analysis of lipid species in plasma following treatment with this compound.

1. Materials and Reagents:

  • Plasma samples (collected in EDTA tubes)

  • Internal standards mix (e.g., SPLASH LIPIDOMIX, Avanti Polar Lipids)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE; LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

2. Sample Preparation and Lipid Extraction (MTBE Method):

  • Thaw plasma samples on ice.

  • To 30 µL of plasma, add 220 µL of cold methanol containing a spike of the internal standard mix.

  • Vortex for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Add 187.5 µL of water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 2 minutes.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of methanol/isopropanol (1:1, v/v) for LC-MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate a wide range of lipid classes, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used in separate runs to cover a broader range of lipid classes.

4. Data Analysis:

  • Process the raw LC-MS data using software such as XCMS, MS-DIAL, or LipidSearch.

  • Perform peak picking, retention time alignment, and peak integration.

  • Identify lipid species by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

  • Quantify the relative abundance of each lipid species by normalizing to the corresponding internal standard.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered by this compound treatment.

Protocol 2: Targeted Metabolomics Analysis of Plasma Samples by LC-MS/MS

This protocol is designed for the quantification of specific small molecule metabolites in plasma that may be affected by this compound.

1. Materials and Reagents:

  • Plasma samples (collected in EDTA tubes)

  • Internal standards for target metabolites (stable isotope-labeled)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation and Metabolite Extraction (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standards.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS analysis.

3. LC-MS/MS Analysis:

  • LC System: HPLC or UHPLC system.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) for polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient optimized for the separation of the target metabolites.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: ESI in positive or negative mode, depending on the target analytes.

4. Data Analysis:

  • Integrate the peak areas for the target metabolites and their corresponding internal standards using the instrument's software.

  • Calculate the concentration of each metabolite using a calibration curve generated from standards of known concentrations.

  • Perform statistical analysis to compare metabolite concentrations between control and this compound-treated groups.

Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for a lipidomics or metabolomics study investigating the effects of this compound.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Acquisition and Analysis cluster_interpretation Interpretation Study_Objective Define Study Objective Animal_Model Select Animal Model or Human Subjects Study_Objective->Animal_Model Treatment_Groups Define Treatment Groups (Vehicle vs. This compound) Animal_Model->Treatment_Groups Dosing Administer this compound or Vehicle Treatment_Groups->Dosing Sample_Collection Collect Plasma Samples Dosing->Sample_Collection Sample_Preparation Prepare Samples for Analysis (Lipid/Metabolite Extraction) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Process Raw Data LCMS_Analysis->Data_Processing Metabolite_ID Identify Lipids/Metabolites Data_Processing->Metabolite_ID Quantification Quantify and Perform Statistics Metabolite_ID->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation Conclusion Draw Conclusions Biological_Interpretation->Conclusion

Caption: A typical workflow for a lipidomics/metabolomics study.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of DGAT1 in lipid and metabolite homeostasis. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust lipidomics and metabolomics studies. By employing these advanced analytical techniques, a deeper understanding of the metabolic consequences of DGAT1 inhibition can be achieved, potentially revealing new therapeutic targets and biomarkers for metabolic diseases. Careful consideration of experimental design, rigorous sample preparation, and sophisticated data analysis are paramount to obtaining high-quality, interpretable results.

References

Application of AZD7687 in Studying Intestinal Fat Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption and packaging of dietary fats into chylomicrons for transport into the circulation. By inhibiting intestinal DGAT1, this compound offers a valuable pharmacological tool to investigate the mechanisms of intestinal fat metabolism, including lipid absorption, chylomicron formation, and the subsequent physiological responses. These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in preclinical and clinical research settings.

Mechanism of Action

This compound is a reversible and selective inhibitor of DGAT1.[3] In the enterocytes of the small intestine, dietary monoglycerides and fatty acids are taken up and re-esterified to form triglycerides. DGAT1 is the key enzyme that adds the final fatty acid to a diacylglycerol molecule to form a triglyceride. By blocking this step, this compound effectively reduces the synthesis of triglycerides within the enterocytes, thereby limiting their incorporation into chylomicrons and subsequent secretion into the bloodstream. This leads to a marked reduction in postprandial (after-meal) hyperlipidemia.[1][2][4]

An interesting secondary effect of DGAT1 inhibition by this compound is the potentiation of gut hormone secretion. Studies have shown that treatment with this compound leads to a significant increase in the postprandial levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), two key incretin hormones that play a role in glucose homeostasis and appetite regulation.[3][5] The exact mechanism is thought to involve the increased exposure of enteroendocrine L-cells in the distal intestine to unabsorbed lipids, which act as a stimulus for GLP-1 and PYY release.[1][6]

Data Presentation

The following tables summarize the quantitative data from clinical studies investigating the effects of this compound on intestinal fat metabolism.

Dose of this compoundChange in Postprandial Triglyceride (TAG) AUCReference
≥5 mg (single dose)>75% decrease from baseline (p < 0.0001 vs. placebo)[1][2][4]
5, 10, and 20 mg/day (1 week)Dose-dependent reductions (p < 0.01 vs. placebo)[3]
Dose of this compoundChange in Postprandial GLP-1 and PYY LevelsReference
≥5 mg/day (1 week)Significant increases in both hormones (p < 0.001)[3]

Experimental Protocols

In Vivo Studies: Oral Lipid Tolerance Test (OLTT)

Objective: To assess the effect of this compound on postprandial lipemia in animal models.

Animal Model: Male ICR mice (~25 g) are a suitable model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)

  • Fat emulsion (e.g., 20% soybean oil, such as Intralipos 20%)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

Protocol:

  • Fast mice for 4-6 hours prior to the experiment.

  • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.1, 1, or 3 mg/kg).

  • Administer this compound or vehicle to the mice via oral gavage.

  • Thirty minutes after compound administration, administer the fat emulsion (10 mL/kg) via oral gavage.

  • Collect blood samples at baseline (0 hours) and at 0.5, 1.5, 2.5, 3.5, and 4.5 hours post-fat emulsion administration.

  • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Measure plasma triglyceride concentrations using a commercial assay kit.

Human Studies: Standardized Mixed Meal Test

Objective: To evaluate the effect of this compound on postprandial triglyceride and hormone responses in human subjects.

Study Population: Healthy male subjects.

Materials:

  • This compound capsules or oral suspension

  • Placebo

  • Standardized mixed meal (SMM) with a defined fat content (e.g., 60% or 45% of total energy from fat).

  • Blood collection supplies

Protocol:

  • Subjects should fast overnight for at least 10 hours.

  • Administer a single oral dose of this compound (e.g., 1-60 mg) or placebo.

  • Four hours after dosing, provide the subjects with the SMM.

  • Collect blood samples at baseline (before the meal) and at regular intervals for up to 8 hours after the meal.

  • Process blood samples to obtain serum or plasma and store at -80°C.

  • Analyze samples for triglyceride, GLP-1, and PYY concentrations.

Assessment of Gastric Emptying: Paracetamol Absorption Test

Objective: To determine if this compound's effect on postprandial lipemia is due to delayed gastric emptying.

Protocol:

  • In conjunction with the Standardized Mixed Meal Test, add a fixed dose of paracetamol (acetaminophen), typically 1g or 1.5g, to the meal.

  • Collect blood samples at the same time points as for the triglyceride measurements.

  • Analyze plasma samples for paracetamol concentrations using a validated analytical method (e.g., HPLC).

  • The rate of appearance of paracetamol in the plasma is an indirect measure of the rate of gastric emptying.

Visualizations

Intestinal_Fat_Absorption_Pathway Dietary_Fat Dietary Fat (Triglycerides) FA_MG Fatty Acids & Monoglycerides Dietary_Fat->FA_MG Lipolysis Enterocyte Enterocyte FA_MG->Enterocyte Re_esterification Re-esterification DAG Diacylglycerol (DAG) Re_esterification->DAG DGAT1 DGAT1 DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Chylomicron Chylomicron Assembly Triglycerides->Chylomicron Bloodstream Bloodstream Chylomicron->Bloodstream Secretion This compound This compound This compound->DGAT1

Caption: Mechanism of action of this compound in inhibiting intestinal triglyceride synthesis.

Experimental_Workflow_OLTT Fasting 1. Fasting (4-6 hours) Dosing 2. Oral Gavage: This compound or Vehicle Fasting->Dosing Fat_Load 3. Oral Gavage: Fat Emulsion (30 min post-dose) Dosing->Fat_Load Blood_Sampling 4. Blood Sampling (0, 0.5, 1.5, 2.5, 3.5, 4.5 h) Fat_Load->Blood_Sampling Analysis 5. Plasma Triglyceride Analysis Blood_Sampling->Analysis

Caption: Experimental workflow for the Oral Lipid Tolerance Test (OLTT) in mice.

DGAT1_Inhibition_GLP1_Secretion This compound This compound DGAT1_Inhibition DGAT1 Inhibition in Proximal Intestine This compound->DGAT1_Inhibition TG_Synthesis_Reduced Reduced Triglyceride Synthesis DGAT1_Inhibition->TG_Synthesis_Reduced Lipid_to_Distal Increased Lipid Delivery to Distal Intestine TG_Synthesis_Reduced->Lipid_to_Distal L_Cell Enteroendocrine L-Cells Lipid_to_Distal->L_Cell GLP1_PYY_Secretion Increased GLP-1 & PYY Secretion L_Cell->GLP1_PYY_Secretion Systemic_Effects Systemic Effects: - Improved Glycemic Control - Reduced Appetite GLP1_PYY_Secretion->Systemic_Effects

Caption: Proposed mechanism for increased GLP-1 and PYY secretion following DGAT1 inhibition.

Conclusion

This compound is a valuable research tool for elucidating the complex processes of intestinal fat metabolism. Its potent and selective inhibition of DGAT1 allows for the controlled investigation of triglyceride synthesis, chylomicron secretion, and the interplay between intestinal lipid handling and gut hormone release. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their studies. However, it is important to note that the clinical development of DGAT1 inhibitors, including this compound, has been hampered by dose-limiting gastrointestinal side effects, such as nausea, vomiting, and diarrhea, particularly in the context of high-fat diets.[1][3] These adverse effects should be carefully considered when designing and interpreting studies with this compound.

References

Application Notes: Investigating the Role of DGAT1 in Hepatic Steatosis with AZD7687

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a key feature of Non-Alcoholic Fatty Liver Disease (NAFLD). Diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final step in triglyceride (TG) synthesis.[1][2][3][4] Inhibition of DGAT1 presents a promising therapeutic strategy to reduce hepatic lipid accumulation. AZD7687 is a potent, selective, and reversible inhibitor of DGAT1, making it a valuable tool for investigating the role of this enzyme in the pathogenesis of hepatic steatosis.[5] These application notes provide detailed protocols for utilizing this compound in both enzymatic and cell-based assays to study its effects on DGAT1 activity and hepatic lipid accumulation.

This compound: A Potent and Selective DGAT1 Inhibitor

This compound demonstrates high potency and selectivity for DGAT1. Its inhibitory activity has been characterized across multiple species, highlighting its utility in various preclinical models.

Parameter Species Value Reference
IC50 Human DGAT180 nM[5]
Mouse DGAT1~100 nM[5]
Dog DGAT1~60 nM[5]

In a first-in-human single ascending dose study, this compound markedly reduced the postprandial triglyceride excursion.[3] At doses of 5 mg and higher, a decrease of over 75% in the incremental area under the curve (AUC) for triglycerides was observed following a high-fat meal.[3][6] However, it is important to note that dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea, have been reported with increasing doses of this compound.[3][7][8]

Mechanism of Action of this compound in Hepatic Steatosis

The accumulation of triglycerides in hepatocytes is a hallmark of hepatic steatosis. DGAT1 plays a crucial role in this process by converting diacylglycerol (DAG) and fatty acyl-CoA into triglycerides. This compound directly inhibits this enzymatic activity, thereby reducing the synthesis and subsequent storage of triglycerides in the liver. Studies in preclinical models have shown that pharmacologic inhibition of DGAT1 can protect against high-fat diet-induced hepatic steatosis.[1][2]

DGAT1_Inhibition cluster_0 Hepatocyte Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 DAG Diacylglycerol DAG->DGAT1 TG Triglycerides Steatosis Steatosis TG->Steatosis Accumulation leads to DGAT1->TG Catalyzes This compound This compound This compound->DGAT1 Inhibits

Mechanism of this compound in reducing hepatic steatosis.

Experimental Protocols

DGAT1 Enzyme Activity Assay (Cell-Free)

This protocol describes a fluorescent-based assay to measure the enzymatic activity of DGAT1 in microsomal preparations and to determine the inhibitory potential of this compound.

Materials and Reagents:

  • Human small intestinal microsomes (as a source of DGAT1)

  • This compound

  • NBD-palmitoyl CoA (fluorescent fatty acyl CoA substrate)

  • 1,2-dioleoyl-sn-glycerol (DAG)

  • Tris-HCl buffer

  • MgCl2

  • Bovine Serum Albumin (BSA)

  • DMSO (for dissolving compounds)

  • TLC plates (silica gel)

  • Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)

  • Fluorescence imager

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of 1,2-dioleoyl-sn-glycerol in buffer.

    • Dilute microsomes in a Tris/MgCl2 buffer containing BSA.

  • Reaction Setup:

    • In a microcentrifuge tube, add the diluted microsomes.

    • Add varying concentrations of this compound (or vehicle control) and pre-incubate for a specified time.

    • Add the 1,2-dioleoyl-sn-glycerol solution.

  • Initiate Reaction:

    • Start the reaction by adding NBD-palmitoyl CoA.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Lipid Extraction:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

    • Vortex and centrifuge to separate the phases.

  • Thin Layer Chromatography (TLC):

    • Spot the lipid extract (lower organic phase) onto a silica TLC plate.

    • Develop the plate in a suitable solvent system to separate the fluorescent triglyceride product from the unreacted fluorescent substrate.

  • Quantification:

    • Visualize the TLC plate using a fluorescence imager.

    • Quantify the fluorescence intensity of the NBD-triglyceride spot.

  • Data Analysis:

    • Calculate the percent inhibition of DGAT1 activity for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

DGAT1_Assay_Workflow prep Prepare Microsomes, This compound, and Substrates reaction Set up Reaction: Microsomes + this compound (or vehicle) prep->reaction initiate Initiate Reaction with NBD-palmitoyl CoA reaction->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction & Extract Lipids incubate->stop tlc Separate Lipids by TLC stop->tlc quantify Quantify Fluorescent TG Product tlc->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Workflow for the DGAT1 enzyme activity assay.
In Vitro Cell-Based Assay for Hepatic Steatosis

This protocol details a method to induce a steatotic phenotype in hepatocyte cell lines (e.g., HepG2) and assess the efficacy of this compound in reducing lipid accumulation.

Materials and Reagents:

  • HepG2 cells (or other suitable hepatocyte cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Oleic acid

  • Bovine Serum Albumin (BSA)

  • This compound

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • Phosphate Buffered Saline (PBS)

  • Formalin

  • Isopropanol

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in complete medium until they reach the desired confluency.

  • Induction of Steatosis:

    • Prepare an oleic acid-BSA complex solution.

    • Treat the cells with the oleic acid-BSA complex for a sufficient duration (e.g., 24 hours) to induce lipid accumulation. Include a vehicle control (BSA alone).

  • Treatment with this compound:

    • Following the induction of steatosis, treat the cells with varying concentrations of this compound (or vehicle) in fresh medium containing the oleic acid-BSA complex.

    • Incubate for an appropriate period (e.g., 24 hours).

  • Assessment of Lipid Accumulation:

    • Oil Red O Staining (Qualitative/Semi-quantitative):

      • Wash cells with PBS and fix with formalin.

      • Stain with Oil Red O solution to visualize neutral lipids.

      • Wash and visualize under a microscope.

      • For quantification, the stain can be eluted with isopropanol and the absorbance measured.

    • Triglyceride Quantification (Quantitative):

      • Wash cells with PBS and lyse the cells.

      • Measure the intracellular triglyceride content using a commercial triglyceride quantification kit.

      • Normalize the triglyceride content to the total protein concentration of the cell lysate.

  • Data Analysis:

    • Compare the lipid accumulation in this compound-treated cells to the vehicle-treated control.

    • Determine the dose-dependent effect of this compound on reducing hepatic lipid accumulation.

Steatosis_Assay_Workflow seed Seed HepG2 Cells induce Induce Steatosis with Oleic Acid-BSA Complex seed->induce treat Treat with this compound (or vehicle) induce->treat assess Assess Lipid Accumulation treat->assess oro Oil Red O Staining assess->oro tg_quant Triglyceride Quantification assess->tg_quant analyze Analyze Data and Compare Treatment Groups oro->analyze tg_quant->analyze

Workflow for the in vitro hepatic steatosis assay.

Troubleshooting and Data Interpretation

  • High background in enzyme assay: Ensure complete separation of the product and substrate on the TLC plate. Optimize the solvent system if necessary.

  • Low lipid accumulation in cell-based assay: Optimize the concentration and incubation time of the oleic acid-BSA complex. Ensure the health and viability of the cells.

  • Variability in results: Maintain consistent cell culture conditions and reagent preparations. Run replicates for all experiments.

  • Interpretation of results: A dose-dependent decrease in DGAT1 activity or intracellular lipid accumulation with this compound treatment provides evidence for the role of DGAT1 in hepatic triglyceride synthesis and storage. The potent inhibitory effect of this compound makes it a suitable tool for elucidating these pathways.

By following these protocols, researchers can effectively utilize this compound to investigate the fundamental role of DGAT1 in the mechanisms underlying hepatic steatosis, contributing to the development of novel therapeutic strategies for NAFLD.

References

Application Notes and Protocols: Cellular Assays to Measure AZD7687 Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 catalyzes the final and rate-limiting step in triglyceride (TG) synthesis, making it a key target in metabolic diseases. These application notes provide detailed protocols for a suite of cellular assays to characterize the potency and efficacy of this compound and other DGAT1 inhibitors. The assays are designed to be robust, reproducible, and relevant to the biological function of DGAT1.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT1. This enzyme is primarily located in the endoplasmic reticulum and is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TG). By blocking this step, this compound effectively reduces the synthesis of new triglycerides.

cluster_0 Endoplasmic Reticulum Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->DGAT1 Triacylglycerol (TG) Triacylglycerol (TG) DGAT1->Triacylglycerol (TG) Catalyzes This compound This compound This compound->DGAT1 Inhibits

Figure 1: Mechanism of this compound Action.

Data Presentation: Potency and Efficacy of this compound

The following table summarizes the quantitative data for this compound's potency and efficacy as determined by various assays.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assay Recombinant Human DGAT1IC5080 nM[1]
Recombinant Mouse DGAT1IC50~100 nM[1]
Recombinant Dog DGAT1IC50~60 nM[1]
Cellular Efficacy Assay Human Subjects (in vivo)TAG AUC Reduction (≥5 mg dose)>75%[2]
Human Subjects (in vivo)Plasma GLP-1 and PYY LevelsSignificant Increase (≥5 mg/day)[3]

Experimental Protocols

Cellular Triglyceride Synthesis Assay (Radiolabeled Precursor)

This assay measures the potency of this compound by quantifying the inhibition of de novo triglyceride synthesis in cultured cells using a radiolabeled precursor.

Workflow:

Cell_Seeding Seed Cells (e.g., HepG2) in 12-well plates Pre-incubation Pre-incubate with this compound (or vehicle control) Cell_Seeding->Pre-incubation Labeling Add [14C]-glycerol and oleic acid Pre-incubation->Labeling Incubation Incubate for 5 hours Labeling->Incubation Lipid_Extraction Extract total lipids Incubation->Lipid_Extraction TLC Separate lipids by TLC Lipid_Extraction->TLC Quantification Quantify radiolabeled TG TLC->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Figure 2: Workflow for the Cellular Triglyceride Synthesis Assay.

Materials:

  • HepG2 cells (or other suitable cell line with detectable DGAT1 activity)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • [¹⁴C]-glycerol

  • Oleic acid complexed to BSA

  • Phosphate Buffered Saline (PBS)

  • Chloroform:Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation fluid and counter

Protocol:

  • Cell Seeding: Seed HepG2 cells in 12-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: The following day, replace the medium with serum-free DMEM containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1 hour.

  • Labeling: Add [¹⁴C]-glycerol (to a final concentration of 1 µCi/mL) and oleic acid (to a final concentration of 0.3 mM) to each well.

  • Incubation: Incubate the plates for 5 hours at 37°C in a humidified incubator with 5% CO₂.

  • Lipid Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of Chloroform:Methanol (2:1) to each well and incubate for 30 minutes to extract total lipids.

    • Collect the solvent and transfer to a new tube.

  • Lipid Separation:

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

    • Allow the plate to dry.

  • Quantification:

    • Identify the triglyceride band by co-spotting a non-radiolabeled triglyceride standard and visualizing with iodine vapor (in a separate lane).

    • Scrape the silica corresponding to the triglyceride band into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) for each sample to the protein concentration of a parallel well.

    • Plot the percentage of inhibition of triglyceride synthesis against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Lipid Droplet Formation Assay

This assay provides a qualitative and quantitative measure of this compound's efficacy in preventing the formation of lipid droplets, which are the primary storage organelles for triglycerides.

Protocol:

  • Cell Seeding and Treatment: Seed a suitable cell line (e.g., oleic acid-inducible lipid droplet formation model in mouse cardiac endothelial cells) on glass coverslips or in imaging-compatible plates. Treat the cells with oleic acid to induce lipid droplet formation in the presence or absence of varying concentrations of this compound.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the lipid droplets with a fluorescent neutral lipid dye such as BODIPY 493/503 or Nile Red.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: Quantify the number, size, and total area of lipid droplets per cell using image analysis software.

  • Data Analysis: Plot the reduction in lipid droplet formation against the this compound concentration to determine the EC50.

Cellular Target Engagement Assay (Conceptual Framework)

NanoBRET™ Target Engagement Assay Workflow:

Transfection Transfect cells with DGAT1-NanoLuc fusion construct Plating Plate transfected cells Transfection->Plating Tracer_Addition Add fluorescent DGAT1 tracer Plating->Tracer_Addition Compound_Addition Add this compound (competitor) Tracer_Addition->Compound_Addition Substrate_Addition Add NanoLuc substrate Compound_Addition->Substrate_Addition BRET_Measurement Measure BRET signal Substrate_Addition->BRET_Measurement Data_Analysis Calculate IC50 BRET_Measurement->Data_Analysis

Figure 3: Conceptual Workflow for a DGAT1 NanoBRET™ Assay.

Principle: This assay would involve creating a fusion protein of DGAT1 and a NanoLuc® luciferase. A fluorescently labeled tracer molecule that binds to DGAT1 would be added to the cells. When the tracer is bound to the DGAT1-NanoLuc® fusion, bioluminescence resonance energy transfer (BRET) occurs. In the presence of this compound, which competes with the tracer for binding to DGAT1, the BRET signal will be reduced in a dose-dependent manner, allowing for the determination of the cellular IC50 for target engagement.

Downstream Signaling and Efficacy Readouts

Inhibition of DGAT1 by this compound not only reduces triglyceride synthesis but also impacts downstream cellular processes. Monitoring these effects can provide further evidence of the compound's efficacy.

Downstream Effects of DGAT1 Inhibition:

This compound This compound DGAT1 DGAT1 This compound->DGAT1 Inhibits TG_Synthesis Triglyceride Synthesis DGAT1->TG_Synthesis Reduces Fatty_Acid_Flux Fatty Acid Flux DGAT1->Fatty_Acid_Flux Alters Lipid_Droplet_Formation Lipid Droplet Formation TG_Synthesis->Lipid_Droplet_Formation Reduces Phospholipid_Synthesis Phospholipid Synthesis Fatty_Acid_Flux->Phospholipid_Synthesis Increases mTOR-S6K_Signaling mTOR-S6K Signaling Fatty_Acid_Flux->mTOR-S6K_Signaling Modulates PPAR_Signaling PPAR Signaling Fatty_Acid_Flux->PPAR_Signaling Modulates Cellular_Response Altered Cellular Response (e.g., reduced lipotoxicity) mTOR-S6K_Signaling->Cellular_Response PPAR_Signaling->Cellular_Response

Figure 4: Downstream Consequences of DGAT1 Inhibition.

Assays for Downstream Efficacy:

  • Phospholipid Synthesis Assay: Measure the incorporation of a radiolabeled precursor (e.g., [³H]-choline) into phospholipids to assess the redirection of fatty acid flux.

  • Western Blot Analysis: Analyze the phosphorylation status of key proteins in the mTOR-S6K signaling pathway (e.g., p-S6K, p-S6) to determine the impact of DGAT1 inhibition on this pathway.

  • Gene Expression Analysis (qPCR): Measure the mRNA levels of PPAR target genes to assess the modulation of PPAR signaling.

Conclusion

The cellular assays described in these application notes provide a comprehensive toolkit for characterizing the potency and efficacy of this compound and other DGAT1 inhibitors. By employing a combination of direct enzyme activity assays, target engagement studies, and readouts of downstream cellular effects, researchers can gain a thorough understanding of the pharmacological properties of these compounds.

References

Application Notes and Protocols: A Comparative Analysis of DGAT1 Inhibition by Lentiviral shRNA Knockdown and AZD7687 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides.[1][2] Its role in lipid metabolism has made it an attractive therapeutic target for metabolic diseases. This document provides a detailed comparison of two common research methods for inhibiting DGAT1 activity: lentiviral short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the selective inhibitor AZD7687. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results.

Mechanisms of Action

Lentiviral shRNA Knockdown: This genetic approach utilizes a viral vector to introduce a short hairpin RNA sequence targeting the DGAT1 mRNA into cells.[3] Once transcribed, the shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the DGAT1 mRNA and subsequent reduction in DGAT1 protein expression.[4] This method results in a sustained, long-term suppression of the target gene.[3]

This compound Treatment: this compound is a potent and selective small molecule inhibitor of DGAT1.[5] It competitively binds to the enzyme, blocking its catalytic activity and thereby preventing the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[5] This pharmacological approach offers a rapid and reversible mode of inhibition.

Comparative Data

The following tables summarize the key quantitative parameters and potential off-target effects associated with each method.

Table 1: Efficacy and Potency

ParameterLentiviral shRNA Knockdown of DGAT1This compound Treatment
Mechanism Post-transcriptional gene silencingReversible enzymatic inhibition
Target DGAT1 mRNADGAT1 protein
Typical Efficacy 40-99% reduction in target mRNA/protein>75% reduction in triglyceride synthesis
Potency Dependent on shRNA sequence and viral titerIC50 for human DGAT1: 80 nM
Time to Effect Days (requires transcription, translation, and protein turnover)Minutes to hours
Duration of Effect Stable and long-term (weeks to months)Transient and reversible (hours to days)

Table 2: Potential Off-Target Effects and Considerations

ConsiderationLentiviral shRNA Knockdown of DGAT1This compound Treatment
Specificity Can have off-target effects due to partial sequence homology with other mRNAs.[6]Can have off-target effects on other enzymes, especially at higher concentrations.
Known Off-Targets Potential for miRNA-like off-target effects.[7] Lentiviral vectors can alter host microRNA expression.[8]Inhibition of acyl-CoA:cholesterol acetyltransferase (79% at 10 µM), fatty acid amide hydrolase (IC50 = 3.7 µM).[5]
Cellular Impact Permanent integration into the host genome can lead to insertional mutagenesis.[7]High concentrations can lead to cytotoxicity.
Control Experiments Non-targeting shRNA control, multiple shRNA sequences targeting different regions of the gene.[3]Vehicle control (e.g., DMSO), inactive enantiomer control if available.

Signaling Pathways and Experimental Workflows

DGAT1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Signaling_Pathway cluster_upstream Upstream Substrates cluster_dgat1 DGAT1-mediated Catalysis cluster_downstream Downstream Products & Processes Fatty Acyl-CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty Acyl-CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes Lipid Droplet Formation Lipid Droplet Formation Triglycerides->Lipid Droplet Formation VLDL Assembly VLDL Assembly Triglycerides->VLDL Assembly

Caption: DGAT1 catalyzes the final step in triglyceride synthesis.

Experimental Workflow: Lentiviral shRNA Knockdown

Lentiviral_shRNA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Design/Select shRNA Design/Select shRNA Package Lentivirus Package Lentivirus Design/Select shRNA->Package Lentivirus Titer Virus Titer Virus Package Lentivirus->Titer Virus Transduce Cells Transduce Cells Titer Virus->Transduce Cells Seed Target Cells Seed Target Cells Seed Target Cells->Transduce Cells Select Transduced Cells Select Transduced Cells Transduce Cells->Select Transduced Cells Expand Clones Expand Clones Select Transduced Cells->Expand Clones Validate Knockdown (qPCR/Western) Validate Knockdown (qPCR/Western) Expand Clones->Validate Knockdown (qPCR/Western) Functional Assays Functional Assays Validate Knockdown (qPCR/Western)->Functional Assays AZD7687_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Determine Working Concentration Determine Working Concentration Prepare this compound Stock->Determine Working Concentration Treat Cells with this compound Treat Cells with this compound Determine Working Concentration->Treat Cells with this compound Seed Target Cells Seed Target Cells Seed Target Cells->Treat Cells with this compound Measure DGAT1 Activity Measure DGAT1 Activity Treat Cells with this compound->Measure DGAT1 Activity Functional Assays Functional Assays Treat Cells with this compound->Functional Assays

References

Application Notes and Protocols for AZD7687 Intervention in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.[1][2] Preclinical data in animal models suggested that DGAT1 inhibition could lead to weight reduction and improved insulin sensitivity, positioning it as a potential therapeutic target for obesity and type 2 diabetes.[1][2][3] this compound was developed to test this hypothesis in humans. Clinical trials demonstrated that this compound effectively reduces postprandial triglyceride levels, confirming its mechanism of action.[1][2][4] However, its development was halted due to significant dose-dependent gastrointestinal side effects, including nausea, vomiting, and diarrhea.[1][2][4][5]

These application notes provide a framework for designing preclinical studies to investigate the effects of this compound in a diet-induced obesity (DIO) mouse model. The protocols outlined below are intended to serve as a guide for researchers to assess the efficacy and potential side effects of this compound and similar compounds in a controlled laboratory setting.

Mechanism of Action and Signaling Pathway

DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). This is the final and committed step in the primary pathway of TG synthesis. In the small intestine, DGAT1 is essential for the absorption of dietary fats. By inhibiting DGAT1, this compound is expected to reduce the synthesis and absorption of triglycerides, thereby lowering post-meal lipid levels and potentially impacting body weight and fat accumulation.

DGAT1_Pathway cluster_enterocyte Small Intestine Enterocyte Dietary_Fats Dietary Fats Fatty_Acids_MAG Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids_MAG Digestion Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids_MAG->Fatty_Acyl_CoA DAG Diacylglycerol (DAG) Fatty_Acyl_CoA->DAG Re-esterification DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Packaging Bloodstream To Bloodstream Chylomicrons->Bloodstream This compound This compound This compound->DGAT1 Inhibition Experimental_Workflow cluster_setup Phase 1: Model Development cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Endpoint Analysis Acclimatization Acclimatization Baseline Baseline Acclimatization->Baseline 1 week Obesity_Induction High-Fat Diet (HFD) 10-16 weeks Baseline->Obesity_Induction Body weight & Blood glucose Randomization Group Randomization Obesity_Induction->Randomization Treatment This compound or Vehicle (e.g., 4 weeks) Randomization->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring Metabolic_Tests OGTT & ITT Monitoring->Metabolic_Tests Sacrifice Terminal Sacrifice Metabolic_Tests->Sacrifice Tissue_Collection Blood, Liver, Adipose Sacrifice->Tissue_Collection Biochemical_Analysis Lipid profiles, Histology Tissue_Collection->Biochemical_Analysis

References

Troubleshooting & Optimization

Troubleshooting AZD7687 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the DGAT1 inhibitor, AZD7687, in aqueous buffers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I've prepared my this compound solution in an aqueous buffer, but I observe precipitation. What is the likely cause and how can I fix it?

A1: Precipitation of this compound in aqueous buffers is a common issue due to its hydrophobic nature. The primary reasons are likely exceeding its aqueous solubility limit or a suboptimal buffer composition.

Troubleshooting Steps:

  • Initial Stock Solution in Organic Solvent: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to first prepare a high-concentration stock solution in 100% DMSO.

  • Working Solution Preparation: When preparing your final aqueous working solution, add the DMSO stock to your buffer dropwise while vortexing. This gradual dilution can prevent immediate precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts in your experimental system. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Co-solvents and Excipients: If direct dilution is still problematic, consider the use of co-solvents or excipients. These can significantly enhance the solubility of hydrophobic compounds in aqueous solutions. See the table below for recommended formulations.

Q2: My compound seems to dissolve initially but then crashes out of solution over time. Why is this happening?

A2: This phenomenon, known as "time-dependent precipitation," can occur due to several factors, including temperature fluctuations, changes in pH, or interactions with components of your experimental system.

Troubleshooting Steps:

  • Temperature Control: Ensure your solutions are maintained at a constant and appropriate temperature. Some compounds are less soluble at lower temperatures.

  • pH Stability: The solubility of compounds with ionizable groups can be highly pH-dependent. This compound contains a carboxylic acid moiety, suggesting its solubility will increase at a pH above its pKa. While the exact pKa is not publicly available, for a carboxylic acid, it is typically in the range of 3-5. Therefore, maintaining a buffer pH above 5 is advisable.

  • Use of Surfactants: Non-ionic surfactants like Tween-80 can help to stabilize the compound in solution and prevent aggregation.[1]

Q3: Can I adjust the pH of my buffer to improve the solubility of this compound?

A3: Yes, adjusting the pH can be an effective strategy. Given the presence of a carboxylic acid group in this compound's structure, increasing the pH of the buffer will lead to its deprotonation, forming a more soluble carboxylate salt.

Troubleshooting Steps:

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range and compatible with your assay. Phosphate-buffered saline (PBS), Tris, or HEPES buffers are common choices.

  • Titrate the pH: After preparing your buffer, adjust the pH to a value where the carboxylic acid group is likely to be ionized (e.g., pH 7.4).

  • Verify Compound Stability: Ensure that this compound is stable at the chosen pH for the duration of your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is 100% DMSO, in which it is highly soluble.[1]

Q2: What are some established formulations to improve the aqueous solubility of this compound for in vitro experiments?

A2: Several formulations using co-solvents and solubilizing agents have been reported to be effective. The following table summarizes some of these.

Protocol Components Resulting Solubility Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (6.80 mM)Results in a suspended solution; may require sonication and warming.[1]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.80 mM)Results in a clear solution.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the synthesis of triglycerides.

Q4: How should I store my this compound solutions?

A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one year, or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using Co-solvents

  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile conical tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If precipitation occurs, warm the solution gently and/or sonicate until the suspension is uniform.[1]

Protocol 2: Preparation of this compound Working Solution using Cyclodextrin

  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

  • In a sterile conical tube, add 900 µL of the 20% SBE-β-CD solution.

  • To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Vortex thoroughly to obtain a clear solution.[1]

Visualizations

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol Diacylglycerol->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Catalyzes This compound This compound This compound->DGAT1 Inhibits

Caption: The DGAT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Experiment cluster_troubleshooting Troubleshooting AZD7687_powder This compound Powder DMSO_stock High-Concentration Stock in DMSO AZD7687_powder->DMSO_stock Dissolve Working_solution Final Working Solution DMSO_stock->Working_solution Dilute Aqueous_buffer Aqueous Buffer (with co-solvents if needed) Aqueous_buffer->Working_solution Cell_or_enzyme Cellular or Enzymatic Assay Working_solution->Cell_or_enzyme Treat Precipitation Precipitation Observed Working_solution->Precipitation Incubation Incubation Cell_or_enzyme->Incubation Data_analysis Data Analysis Incubation->Data_analysis Adjust_formulation Adjust Formulation (Co-solvents, pH) Precipitation->Adjust_formulation If Yes Adjust_formulation->Working_solution

Caption: A general experimental workflow for using this compound, including a troubleshooting loop for insolubility issues.

References

Technical Support Center: Mitigating AZD7687-Induced Gastrointestinal Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity in animal models treated with AZD7687, a potent and selective Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor.

I. Understanding this compound and GI Toxicity

This compound is an experimental drug that has been investigated for the treatment of type 2 diabetes and obesity. Its mechanism of action involves the inhibition of DGAT1, an enzyme crucial for the final step of triglyceride synthesis in the intestine. While effective in reducing postprandial lipid levels, a significant and dose-limiting side effect observed in both human clinical trials and animal studies is gastrointestinal toxicity, primarily presenting as diarrhea.[1][2][3] This toxicity is thought to be caused by an accumulation of unabsorbed dietary fats in the intestinal lumen, leading to malabsorption, altered gut hormone secretion, and potential disruption of the intestinal barrier.

Signaling Pathway of DGAT1 Inhibition and GI Toxicity

This compound This compound DGAT1 DGAT1 (Diacylglycerol Acyltransferase 1) This compound->DGAT1 Inhibits Unabsorbed_Fat Increased Luminal Unabsorbed Fat This compound->Unabsorbed_Fat Results in Triglyceride_Synthesis Triglyceride Synthesis DGAT1->Triglyceride_Synthesis Catalyzes Fat_Absorption Dietary Fat Absorption Triglyceride_Synthesis->Fat_Absorption Diarrhea Gastrointestinal Toxicity (Diarrhea) Unabsorbed_Fat->Diarrhea Leads to GLP1_PYY Increased GLP-1 and PYY Secretion Unabsorbed_Fat->GLP1_PYY Stimulates

Caption: Mechanism of this compound-induced gastrointestinal toxicity.

II. Troubleshooting Guide for GI Toxicity

This guide provides a step-by-step approach to identifying and mitigating GI toxicity in animal models receiving this compound.

Experimental Workflow for Mitigation

start Initiate this compound Dosing in Animal Model observe Monitor for Signs of GI Toxicity (Diarrhea) start->observe no_toxicity Continue Experiment and Monitoring observe->no_toxicity No toxicity GI Toxicity Observed observe->toxicity Yes troubleshoot Implement Mitigation Strategies toxicity->troubleshoot diet 1. Dietary Modification (Low-Fat Diet) troubleshoot->diet supportive 2. Supportive Care (e.g., Loperamide) troubleshoot->supportive dose 3. Dose Adjustment (Reduce this compound Dose) troubleshoot->dose reassess Re-evaluate Animal Health and Data diet->reassess supportive->reassess dose->reassess resolved Toxicity Resolved Continue Experiment reassess->resolved Resolved not_resolved Toxicity Persists Consider Alternative Strategies or Endpoint reassess->not_resolved Not Resolved

Caption: Troubleshooting workflow for managing this compound-induced GI toxicity.

Step 1: Confirm and Characterize GI Toxicity
  • Symptom Observation: Closely monitor animals for signs of diarrhea, including changes in fecal consistency (unformed, watery stools), soiling of the cage or perineal area, and changes in body weight or food/water intake.

  • Fecal Scoring: Implement a standardized fecal scoring system to quantify the severity of diarrhea.

ScoreDescription of Feces
0 Normal, well-formed pellets
1 Soft, but still formed pellets
2 Very soft, unformed stools
3 Watery diarrhea
  • Histopathological Analysis: In terminal studies, collect intestinal tissue (jejunum, ileum, colon) for histological examination. Look for signs of injury such as villous atrophy, crypt hyperplasia, inflammatory cell infiltration, and epithelial damage.[4][5][6][7][8]

Step 2: Implement Mitigation Strategies

Based on the severity of the observed GI toxicity, consider the following interventions, which can be used alone or in combination.

A. Dietary Modification

  • Rationale: Since this compound inhibits fat absorption, reducing the amount of dietary fat can decrease the substrate for malabsorption and subsequent diarrhea.

  • Action: Switch animals to a low-fat diet. Standard rodent chows are typically low in fat. For controlled studies, purified low-fat diets are recommended.

Diet Type% kcal from FatTypical Fat SourceReference Diet (Example)
Standard Chow ~10-15%Mixed-
Low-Fat Diet 10%Soybean Oil, LardResearch Diets D12450J
High-Fat Diet 45-60%Lard, Soybean OilResearch Diets D12451, D12492
  • Considerations: Allow for an acclimatization period when changing diets. Ensure the low-fat diet is isocaloric with the control diet if obesity is not a confounding factor in the study design.

B. Supportive Care Medications

  • Loperamide:

    • Mechanism: A synthetic opioid that acts on μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility and increase fluid absorption.[9][10][11][12][13]

    • Dosage (Mouse): 5-10 mg/kg, administered orally, once or twice daily.[11]

    • Dosage (Rat): 0.1-1 mg/kg, administered orally. An ED50 of 0.082 mg/kg has been reported for castor oil-induced diarrhea.[9]

  • Octreotide:

    • Mechanism: A somatostatin analog that inhibits the secretion of various gastrointestinal hormones, reduces intestinal fluid secretion, and slows gut motility.[14][15][16][17][18]

    • Dosage (Rat): 100-150 µg/kg, administered subcutaneously, two to three times daily. Doses can be titrated up to 500 µg/kg.[14]

    • Dosage (Mouse): While less common, doses can be extrapolated from rat studies based on body surface area.

  • Budesonide:

    • Mechanism: A locally acting corticosteroid with potent anti-inflammatory effects. It may be beneficial if there is an inflammatory component to the intestinal injury.[19][20][21][22]

    • Dosage (Rat): 0.1 mg/kg/day, administered orally in divided doses, has been used to treat radiation-induced enteritis.[22]

C. Other Potential Interventions

  • Probiotics:

    • Rationale: Certain probiotic strains, particularly Lactobacillus and Bifidobacterium species, may help restore gut microbial balance, enhance intestinal barrier function, and modulate local immune responses.[23][24][25][26][27]

    • Considerations: The efficacy is strain-specific. Administration should typically begin before and continue throughout this compound treatment.

  • Bile Acid Sequestrants (e.g., Cholestyramine):

    • Rationale: If diarrhea is partly due to bile acid malabsorption, these agents can bind bile acids in the intestine and prevent their pro-secretory effects in the colon.[2][28][29][30][31]

    • Dosage (Dog): 53-75 mg/kg/day of active drug has been studied.[28][31] Dosing for rodents would need to be determined empirically.

III. Frequently Asked Questions (FAQs)

Q1: At what dose of this compound should I expect to see GI toxicity?

A1: Gastrointestinal toxicity is dose-dependent. In human studies, GI side effects increased with doses greater than 5 mg/day.[1] The specific dose that induces toxicity in animal models will depend on the species, strain, and diet. It is crucial to perform a dose-ranging study to establish the maximum tolerated dose (MTD) under your specific experimental conditions.

Q2: How should I prepare and administer this compound to my animals?

A2: this compound is typically formulated for oral administration. A common method is to prepare a suspension in a vehicle such as 0.5% methylcellulose or a similar suspending agent. The formulation should be administered by oral gavage at a consistent time each day. Ensure the suspension is homogenous before each administration.

Q3: Can I co-administer loperamide or other supportive care agents with this compound?

A3: Yes, supportive care agents are typically administered concomitantly with the study drug. However, it is important to consider the timing of administration. For example, loperamide could be given 30-60 minutes before this compound. It is essential to have a control group that receives this compound without the supportive care agent to understand the true efficacy of the mitigation strategy.

Q4: Will mitigating the GI toxicity affect the efficacy of this compound?

A4: This is a critical consideration. Mitigation strategies should ideally not interfere with the mechanism of action of this compound.

  • Dietary modification: A low-fat diet is unlikely to affect the inhibitory action of this compound on DGAT1 but will reduce the substrate for the intended pharmacological effect on postprandial triglycerides. This should be taken into account when interpreting efficacy data.

  • Supportive care: Loperamide and octreotide act on gut motility and secretion and are not expected to directly interfere with DGAT1 inhibition. However, by altering transit time, they could potentially affect the absorption and pharmacokinetics of this compound. Pharmacokinetic studies are recommended if this is a concern.

Q5: How do I perform a histological assessment of intestinal injury?

A5:

  • Tissue Collection: At necropsy, carefully excise sections of the duodenum, jejunum, ileum, and colon.

  • Fixation: Fix the tissues in 10% neutral buffered formalin for 24 hours.

  • Processing and Embedding: Dehydrate the tissues through a series of graded alcohols and embed in paraffin.

  • Sectioning and Staining: Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A veterinary pathologist should evaluate the slides for features such as villus length and morphology, crypt depth, epithelial integrity, and the presence and type of inflammatory cell infiltrates. A semi-quantitative scoring system can be used to compare injury between groups.[4][5][6][7][8]

Q6: Are there any alternative animal models that are less susceptible to this compound-induced GI toxicity?

A6: While most rodent models are likely to exhibit some degree of GI toxicity with DGAT1 inhibitors, the severity may vary between species and strains. For example, DGAT1 knockout mice are reported to be healthy, suggesting that compensatory mechanisms may exist.[32] However, the acute pharmacological inhibition with a compound like this compound may produce a more severe phenotype. If the primary research question is not dependent on a specific model of diet-induced obesity, exploring different strains could be an option.

IV. Experimental Protocols

Protocol 1: Assessment of Diarrhea in Mice
  • Animal Housing: House mice individually in cages with a wire mesh floor over an absorbent paper liner to allow for easy collection and observation of feces.[33][34]

  • Daily Monitoring: At least once daily, and more frequently after the onset of symptoms, observe the animals and the cage liner.

  • Fecal Scoring: Score the consistency of the feces using the 0-3 scale described in the troubleshooting guide. Record the number of fecal pellets and the number of watery spots.

  • Body Weight and Food/Water Intake: Measure and record the body weight and food and water consumption of each animal daily.

  • Data Analysis: Compare the average daily diarrhea score, body weight change, and food/water intake between treatment groups.

Protocol 2: Low-Fat Diet Intervention in a Mouse Model
  • Diet Selection: Choose a purified low-fat diet (e.g., 10% kcal from fat) and a corresponding high-fat control diet (e.g., 45% or 60% kcal from fat) from a commercial vendor (e.g., Research Diets, Envigo).[32][35][36][37][38]

  • Acclimatization: Upon arrival, acclimate the mice to the standard chow for at least one week.

  • Dietary Intervention:

    • Prophylactic: Start the low-fat diet one week before initiating this compound treatment.

    • Therapeutic: Switch to the low-fat diet upon the first signs of GI toxicity.

  • This compound Administration: Administer this compound via oral gavage at the predetermined dose and schedule.

  • Monitoring: Conduct daily monitoring for diarrhea and changes in body weight as described in Protocol 1.

  • Efficacy Assessment: Measure relevant efficacy endpoints, such as postprandial triglyceride levels, bearing in mind the influence of the low-fat diet on this parameter.

Protocol 3: Loperamide Co-administration in a Rat Model of this compound-induced Diarrhea
  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: this compound + Loperamide

    • Group 4: Loperamide alone

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Prepare loperamide in a suitable vehicle (e.g., water or saline).

    • Administer loperamide (e.g., 0.5 mg/kg) orally 30-60 minutes before the oral administration of this compound.

  • Monitoring: Assess diarrhea severity, body weight, and other relevant clinical signs daily.

  • Data Collection and Analysis: Collect fecal samples for scoring and analysis. At the end of the study, collect blood for pharmacokinetic analysis and intestinal tissues for histopathology. Analyze the data to determine if loperamide administration reduces the severity of diarrhea without significantly altering the exposure or efficacy of this compound.

References

Interpreting unexpected off-target effects of AZD7687 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected off-target and on-target adverse effects of AZD7687 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and reversible inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3] By inhibiting DGAT1 in the gastrointestinal tract, this compound reduces the absorption of dietary fats, leading to a decrease in postprandial triglyceride levels.[3][4]

Q2: We are observing significant gastrointestinal (GI) distress (nausea, vomiting, diarrhea) in our animal models or human subjects. Is this an expected off-target effect?

These gastrointestinal symptoms are not considered off-target effects but rather are a direct consequence of the on-target inhibition of DGAT1 in the gut.[2][4] Clinical trials in humans have shown a clear dose-dependent relationship between this compound administration and the incidence of nausea, vomiting, and diarrhea.[2][3][5] These adverse events are often the dose-limiting factor in studies.[2]

Q3: Our experimental results show that the GI side effects of this compound are more pronounced with a high-fat diet. Why is this?

This is a well-documented phenomenon. The inhibition of DGAT1 prevents the efficient re-synthesis of triglycerides within enterocytes, leading to an accumulation of fatty acids and monoacylglycerols in the intestinal lumen. This disruption of lipid handling is exacerbated by a high-fat meal, leading to more severe GI side effects.[2][3] Studies have shown that lowering the fat content of a meal can reduce the frequency of these symptoms.[2]

Q4: We have observed unexpected skin-related phenotypes, such as hair loss and changes to the skin, in our long-term animal studies. Is this a known effect of this compound?

Yes, prolonged administration of this compound in mice has been shown to cause sebaceous gland atrophy and alopecia (hair loss).[1] This is consistent with the phenotype observed in DGAT1 knockout mice and is considered an on-target effect of sustained DGAT1 inhibition in the skin.[1] These effects were found to be dose- and time-dependent and reversible upon cessation of treatment.[1]

Q5: Are there any known off-target enzyme or receptor interactions for this compound?

While this compound is a selective inhibitor of DGAT1, in vitro assays have shown some activity against other targets at higher concentrations. These include:

  • Acyl-CoA:cholesterol acetyltransferase (ACAT)

  • Fatty acid amide hydrolase (FAAH)

  • Muscarinic M2 receptor

  • Phosphodiesterase PDE10A1[1]

It is important to consider these potential off-target interactions when interpreting unexpected results, especially at high concentrations of the compound.

Troubleshooting Guides

Issue: Severe Gastrointestinal Adverse Events

Symptoms: Nausea, vomiting, diarrhea, and abdominal cramping in study subjects.

Possible Causes:

  • High Dose of this compound: GI side effects are strongly dose-dependent.[2][5]

  • High-Fat Diet: Concomitant administration with a high-fat meal exacerbates GI intolerance.[2]

  • Individual Sensitivity: There may be inter-individual differences in susceptibility to the GI effects of DGAT1 inhibition.

Troubleshooting Steps:

  • Dose Reduction: If the experimental design allows, consider reducing the dose of this compound.

  • Dietary Modification: Reduce the fat content of the diet administered alongside the compound. Clinical data suggests that lowering the fat content from 60% to 45% or 30% can decrease the frequency of GI symptoms.[2]

  • Staggered Dosing: In multiple-dose studies, a gradual dose escalation may help to improve tolerability.

  • Monitor Fluid and Electrolyte Balance: In cases of severe diarrhea or vomiting, ensure adequate hydration and monitor electrolyte levels.

Issue: Unexpected Phenotypes in Non-GI Tissues

Symptoms: Skin lesions, hair loss, or other unexpected systemic effects in animal models.

Possible Causes:

  • On-Target Skin Effects: As noted, prolonged DGAT1 inhibition can lead to sebaceous gland atrophy and alopecia.[1]

  • Potential Off-Target Effects: At higher concentrations, the compound may be interacting with other enzymes or receptors.[1]

  • Metabolic Disruption: Chronic alteration of lipid metabolism may have unforeseen systemic consequences.

Troubleshooting Steps:

  • Histopathological Analysis: Conduct a thorough histological examination of the affected tissues to characterize the changes.

  • Dose-Response Assessment: Determine if the observed phenotype is dose-dependent.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate tissue-specific drug concentrations with the observed effects to differentiate between on-target and potential off-target mechanisms.

  • Review Literature on DGAT1 Knockout Models: Compare the observed phenotype with published data on DGAT1 knockout animals to assess the likelihood of an on-target effect.[1]

Data from Clinical and Preclinical Studies

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50
DGAT1Human80 nM
DGAT1Mouse~100 nM
DGAT1Dog~60 nM
Acyl-CoA:cholesterol acetyltransferase (ACAT)Not Specified79% inhibition at 10 µM
Fatty acid amide hydrolase (FAAH)Not Specified3.7 µM
Muscarinic M2 receptorNot Specified80.5 µM
Phosphodiesterase PDE10A1Not Specified5.5 µM

(Data sourced from MedchemExpress)[1]

Table 2: Summary of Clinical Trial Findings for this compound

Study PhasePopulationDosing RegimenKey FindingsGastrointestinal Side Effects
Phase 1 (Single Dose)80 healthy male subjectsSingle ascending doses (1-60 mg)>75% reduction in postprandial triglyceride AUC at doses ≥5 mg.[2]Dose-dependent nausea, vomiting, and diarrhea.[2]
Phase 1 (Multiple Doses)62 overweight/obese menMultiple doses (1-20 mg/day for 1 week)Dose-dependent reductions in postprandial triglycerides. Significant increases in GLP-1 and PYY at doses ≥5 mg.[5]Increased with doses >5 mg/day; 11 out of 18 participants discontinued due to diarrhea.[5]

Experimental Protocols

Protocol 1: Assessment of Postprandial Triglyceride Excursion in Humans

This protocol is a summarized representation based on published clinical trial methodologies.[2][5]

  • Subject Enrollment: Healthy male subjects, or overweight/obese male subjects, are enrolled after providing informed consent.

  • Baseline Measurement: After an overnight fast, a baseline blood sample is collected.

  • Standardized Meal: Subjects consume a standardized meal with a defined fat content (e.g., 60% or 45% fat).

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., every hour for 8 hours) post-meal to measure serum triglyceride levels.

  • Washout Period: A suitable washout period is allowed before the next phase of the study.

  • Drug Administration: Subjects receive a single oral dose of this compound or placebo.

  • Repeat Meal Challenge: The standardized meal challenge and subsequent blood sampling are repeated after drug administration.

  • Data Analysis: The area under the curve (AUC) for postprandial triglyceride excursion is calculated and compared between baseline and post-dose, and between the this compound and placebo groups.

Visualizations

DGAT1_Signaling_Pathway cluster_enterocyte Intestinal Enterocyte Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoacylglycerols Dietary_Fat->Fatty_Acids Digestion Diacylglycerol Diacylglycerol (DAG) Fatty_Acids->Diacylglycerol Esterification Triglycerides Triglycerides (TAG) Diacylglycerol->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Bloodstream To Bloodstream Chylomicrons->Bloodstream DGAT1 DGAT1 Enzyme This compound This compound This compound->DGAT1 Inhibits

Caption: Mechanism of this compound action in an intestinal enterocyte.

Experimental_Workflow Screening Subject Screening & Enrollment Baseline Baseline Assessment (Fasting Blood Sample) Screening->Baseline Meal1 Standardized High-Fat Meal Challenge 1 Baseline->Meal1 Sampling1 Post-Meal Blood Sampling (8 hours) Meal1->Sampling1 Washout Washout Period Sampling1->Washout Randomization Randomization Washout->Randomization Dosing Drug Administration (this compound or Placebo) Randomization->Dosing Meal2 Standardized High-Fat Meal Challenge 2 Dosing->Meal2 Sampling2 Post-Meal Blood Sampling (8 hours) Meal2->Sampling2 Analysis Data Analysis (Triglyceride AUC) Sampling2->Analysis

Caption: Clinical trial workflow for assessing this compound efficacy.

References

Optimizing AZD7687 concentration for maximal DGAT1 inhibition in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of AZD7687 for in vitro diacylglycerol acyltransferase 1 (DGAT1) inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3] By inhibiting DGAT1, this compound blocks the formation of triglycerides from diacylglycerol and acyl-CoA.[4]

Q2: What are the reported IC50 values for this compound against DGAT1?

A2: The half-maximal inhibitory concentration (IC50) of this compound for DGAT1 varies depending on the species and tissue. In in vitro assays with recombinant enzymes, the approximate IC50 values are:

  • Human DGAT1: 80 nM[1]

  • Mouse DGAT1: 100 nM[1]

  • Dog DGAT1: 60 nM[1]

In assays using human tissue microsomes, the IC50 values are:

  • Liver microsomes: 70 nM[5]

  • Adipose tissue: 10 nM[5]

Q3: Is this compound selective for DGAT1?

A3: this compound is highly selective for DGAT1. It shows over 400-fold selectivity against human acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[5] However, at higher concentrations, some off-target activity has been observed. For instance, it can inhibit fatty acid amide hydrolase (FAAH) with an IC50 of 3.7 µM and phosphodiesterase PDE10A1 with an IC50 of 5.5 µM.[1] It also shows 79% inhibition of acyl-CoA:cholesterol acetyltransferase at a concentration of 10 μM.[1][5]

Q4: What is the primary in vitro application of this compound?

A4: The primary in vitro application of this compound is to study the role of DGAT1 in triglyceride synthesis and lipid metabolism in various cell and tissue models. It is often used in research related to type 2 diabetes and obesity.[1]

Data Presentation

Table 1: In Vitro Potency of this compound against DGAT1

Enzyme SourceSpeciesIC50 (nM)Reference
Recombinant DGAT1Human80[1]
Recombinant DGAT1Mouse100[1]
Recombinant DGAT1Dog60[1]
Liver MicrosomesHuman70[5]
Adipose TissueHuman10[5]

Experimental Protocols

Cell-Free DGAT1 Inhibition Assay using Microsomes

This protocol is adapted from a method using human small intestinal microsomes as the enzyme source.[6]

Materials:

  • Human small intestinal microsomes (or other tissue microsomes)

  • This compound

  • Dioleoyl glycerol (substrate)

  • Palmitoleoyl Coenzyme A (CoA) (substrate)

  • Tris-HCl buffer

  • MgCl2

  • Bovine Serum Albumin (BSA)

  • DMSO (for dissolving inhibitor)

  • Extraction solvent (e.g., isopropanol:dichloromethane (1:1 v/v) with 2.4% formic acid)

  • Internal standard (e.g., glyceryl triolein)

Procedure:

  • Prepare Substrate Solutions:

    • Dissolve dioleoyl glycerol in DMSO and then dilute to 600 µM in a buffer containing 175 mM Tris-HCl and 100 mM MgCl2.[6]

    • Dissolve palmitoleoyl CoA in a 1.5% acetone-water solution to a concentration of 150 µM.[6]

  • Prepare Microsome Suspension:

    • Dilute the microsomes to a final concentration of 25 µg/mL with a buffer containing 3.5 mg/mL BSA in Tris-MgCl2 buffer.[6]

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to achieve the desired final concentrations for the assay.

  • Assay Reaction:

    • In a microcentrifuge tube, add the desired volume of this compound dilution (or DMSO for control).

    • Add 67 µL of the palmitoleoyl CoA solution and 67 µL of the dioleoyl glycerol solution.[6]

    • Initiate the reaction by adding 67 µL of the diluted microsome suspension.[6]

  • Incubation:

    • Incubate the reaction mixture in a 37°C water bath for 60 minutes.[6]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 mL of the extraction solvent containing the internal standard.[6]

    • Vortex the tubes to ensure thorough mixing.

  • Analysis:

    • Analyze the formation of the triglyceride product (e.g., using LC-MS).

    • Calculate the percentage of DGAT1 inhibition for each this compound concentration relative to the DMSO control.

Mandatory Visualizations

DGAT1_Pathway Acyl_CoA Acyl-CoA DGAT1 DGAT1 Acyl_CoA->DGAT1 Substrate DAG Diacylglycerol (DAG) DAG->DGAT1 Substrate TAG Triglyceride (TAG) DGAT1->TAG Catalyzes This compound This compound This compound->DGAT1 Inhibits Experimental_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Prepare_Assay_Mix Prepare Substrate & Enzyme (Microsomes) Mix Start->Prepare_Assay_Mix Incubate Incubate at 37°C Prepare_Inhibitor->Incubate Prepare_Assay_Mix->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction Analysis Analyze by LC-MS Stop_Reaction->Analysis End End: Determine IC50 Analysis->End

References

AZD7687 Technical Support Center: Troubleshooting Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using AZD7687 in long-term cell culture experiments. While specific data on the long-term stability of this compound in cell culture media is not extensively published, this guide offers troubleshooting strategies and best practices based on general principles of small molecule stability and cell culture.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: Based on manufacturer recommendations, stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Storage TemperatureRecommended Storage Period
-20°C1 year[1]
-80°C2 years[1]

Q2: How stable is this compound in cell culture media at 37°C?

A2: There is currently no publicly available data specifically detailing the half-life or degradation rate of this compound in cell culture media at 37°C. The stability of a compound in culture can be influenced by factors such as media composition, pH, and exposure to light.[2][3] For long-term experiments, it may be necessary to replenish the media with freshly diluted this compound periodically.

Q3: Can I pre-mix this compound into my cell culture media for long-term storage?

A3: It is generally not recommended to store cell culture media containing small molecule inhibitors for extended periods. The stability of the compound can be compromised, and components of the media can degrade over time, affecting experimental results.[2][3] It is best practice to add freshly diluted this compound to the media immediately before use.

Q4: What is the mechanism of action for this compound?

A4: this compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][4][5] DGAT1 is a key enzyme in the synthesis of triglycerides.[4][5] By inhibiting DGAT1, this compound blocks the final step in triglyceride assembly.

DGAT1_Pathway Diacylglycerol Diacylglycerol DGAT1 DGAT1 Diacylglycerol->DGAT1 Acyl_CoA Acyl-CoA Acyl_CoA->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes This compound This compound This compound->DGAT1 Inhibits

Figure 1: Mechanism of action of this compound as a DGAT1 inhibitor.

Troubleshooting Guide

This guide addresses potential issues that may arise during long-term cell culture experiments with this compound.

Q1: I am observing a decrease in the inhibitory effect of this compound over several days in my cell culture. What could be the cause?

A1: A decline in efficacy over time could be due to several factors:

  • Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.

  • Cellular Metabolism: The cells themselves may be metabolizing the compound.

  • Increased Cell Number: As cells proliferate, the effective concentration of the inhibitor per cell may decrease.

Troubleshooting Steps:

  • Replenish Media: Replace the culture media with fresh media containing this compound every 24-48 hours.

  • Assess Stability: Conduct a stability study to determine the half-life of this compound in your specific cell culture conditions (see Experimental Protocols section).

  • Control for Cell Density: Ensure that your initial seeding density and final cell confluency are consistent across experiments.

Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Check1 Is media with this compound replenished periodically? Start->Check1 Action1 Replenish media with fresh this compound every 24-48h Check1->Action1 No Check3 Has compound stability been confirmed? Check1->Check3 Yes Check2 Is the issue resolved? Action1->Check2 Check2->Check3 No End_Resolved Issue Resolved Check2->End_Resolved Yes Action2 Perform stability assay (see protocol) Check3->Action2 No Check4 Is cell density consistent? Check3->Check4 Yes Action2->Check4 Action3 Optimize seeding density Check4->Action3 No End_Unresolved Consider cellular metabolism or other factors Check4->End_Unresolved Yes Action3->End_Resolved

Figure 2: Troubleshooting workflow for decreased this compound efficacy.

Q2: I am seeing inconsistent results between experiments. What are the potential sources of variability?

A2: Inconsistent results can stem from several sources:

  • Stock Solution Integrity: Repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Media Variability: Different batches of serum or media can affect compound activity and cell growth.[6]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.[2][3]

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles.

  • Use Consistent Reagent Batches: Whenever possible, use the same lot of media, serum, and other reagents for a set of related experiments.

  • Protect from Light: Minimize the exposure of your stock solutions and media containing this compound to light.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Objective: To quantify the concentration of active this compound in cell culture media over time at 37°C.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • LC-MS/MS or a suitable analytical method for quantifying this compound

  • Control cells for a functional assay

Methodology:

  • Preparation:

    • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

    • Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Incubation:

    • Place the tubes in a 37°C incubator.

    • At each designated time point, remove one tube and immediately store it at -80°C until analysis. The T=0 sample should be frozen immediately without incubation.

  • Quantification (LC-MS/MS):

    • Thaw the samples and analyze the concentration of this compound using a validated LC-MS/MS method.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life in the media.

  • Functional Validation (Optional but Recommended):

    • At each time point, add an aliquot of the incubated media containing this compound to a fresh cell culture.

    • After a predetermined incubation period, assess the biological activity of the compound (e.g., by measuring triglyceride synthesis).

    • Compare the functional activity with the concentration data from the LC-MS/MS analysis.

Data Presentation:

The results of the stability study can be summarized in a table.

Time (hours)This compound Concentration (µM) by LC-MS/MSBiological Activity (% Inhibition)
0Initial ConcentrationInitial Inhibition
4Concentration at 4hInhibition at 4h
8Concentration at 8hInhibition at 8h
24Concentration at 24hInhibition at 24h
48Concentration at 48hInhibition at 48h
72Concentration at 72hInhibition at 72h

References

Addressing variability in animal response to AZD7687 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, AZD7687. The information provided is intended to help address the variability in animal responses observed during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT1 in the gut, this compound reduces the absorption of dietary fats, leading to a decrease in post-meal blood triglyceride levels.

Q2: What are the primary reasons for the observed variability in animal response to this compound?

A2: The variability in animal response to this compound can be attributed to several factors, including:

  • Dose and Diet: The gastrointestinal (GI) side effects of this compound are dose-dependent and are significantly influenced by the fat content of the diet.[1][2][3]

  • Species-Specific Metabolism: As with many xenobiotics, the metabolism and pharmacokinetics of this compound can vary significantly between different animal species, leading to different plasma exposure levels and durations of action.

  • Animal Model: The specific animal model being used (e.g., mouse strain, disease model) can influence the therapeutic and adverse effects of the compound.

  • Formulation and Administration: The vehicle used to formulate this compound and the method of administration (e.g., oral gavage) can impact its solubility, absorption, and bioavailability.

Q3: What are the most common side effects observed with this compound treatment in animal studies?

A3: The most prominent side effects are gastrointestinal in nature and are a direct consequence of the drug's mechanism of action. These include nausea, vomiting, and diarrhea.[1][2][3] These side effects are dose-dependent and are exacerbated by high-fat diets.

Troubleshooting Guides

Issue 1: High Variability in Efficacy Data (e.g., inconsistent reduction in postprandial triglycerides)

This guide will help you troubleshoot inconsistent results in efficacy studies, such as the Oral Lipid Tolerance Test (OLTT).

Potential Cause Troubleshooting Steps
Inconsistent Dosing - Ensure accurate and consistent oral gavage technique. - Verify the concentration and homogeneity of the this compound formulation before each administration.
Variable Food Intake - Standardize the fasting period before the OLTT. A 12-hour fast is common for mice.[4] - Ensure all animals have free access to water during fasting.
Dietary Fat Content - Use a standardized lipid source and volume for the oral lipid challenge. Soybean oil is a commonly used lipid source.[5] - Ensure the fat content of the maintenance diet is consistent across all experimental groups.
Animal Stress - Acclimatize animals to handling and the gavage procedure to minimize stress-induced variability. - Consider using a less stressful oral dosing method if possible.
Pharmacokinetic Variability - If feasible, include satellite groups for pharmacokinetic analysis to correlate drug exposure with efficacy.
Issue 2: Severe Gastrointestinal Side Effects (Diarrhea, Weight Loss)

This guide provides steps to mitigate the common GI-related adverse effects of this compound.

Potential Cause Troubleshooting Steps
High Dose - Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model. - Start with lower doses and titrate up to the desired therapeutic level.
High-Fat Diet - Reduce the fat content of the diet. Studies in humans have shown that lowering dietary fat can reduce the frequency of GI symptoms.[1][3]
Formulation Issues - Ensure the formulation is well-tolerated. Some vehicles can cause GI irritation. - Consider alternative formulations if the vehicle is suspected to contribute to the side effects.
Dehydration - Monitor animals for signs of dehydration, especially if diarrhea is present. - Provide hydration support (e.g., subcutaneous fluids) if necessary.

Experimental Protocols

Oral Lipid Tolerance Test (OLTT) in Mice

This protocol is adapted from preclinical studies with this compound.[5]

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% Carboxymethylcellulose [CMC])

  • Lipid emulsion (e.g., 20% soybean oil)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

  • Fast male ICR mice (approximately 25g) for 12-14 hours with free access to water.

  • Prepare the this compound formulation in the chosen vehicle. A common formulation is a suspension in 0.5% CMC.

  • Administer the this compound formulation or vehicle control to the mice via oral gavage at the desired doses (e.g., 0.1, 1, or 3 mg/kg).

  • Thirty minutes after this compound administration, administer the lipid emulsion (e.g., 20% soybean oil) at a volume of 10 mL/kg via oral gavage.

  • Collect blood samples at baseline (pre-dose) and at specified time points post-lipid administration (e.g., 0.5, 1.5, 2.5, 3.5, and 4.5 hours).

  • Process the blood samples to obtain plasma or serum.

  • Analyze the plasma/serum for triglyceride concentrations.

This compound Formulation for Oral Gavage

The following are example protocols for preparing this compound for in vivo studies.

Suspension Formulation:

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add PEG300 and mix.

    • Add Tween-80 and mix.

    • Add saline to the final volume and mix thoroughly. This protocol can yield a suspended solution of 2.5 mg/mL. Ultrasonic warming may be needed to aid dissolution.

Clear Solution Formulation:

  • Vehicle: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Procedure:

    • Dissolve this compound in DMSO.

    • Add the 20% SBE-β-CD in saline solution and mix. This protocol can yield a clear solution of ≥ 2.5 mg/mL.

Data Presentation

Table 1: this compound IC50 Values Across Species

SpeciesDGAT1 IC50 (nM)
Human80
Mouse~100
Dog~60

Data from in vitro recombinant enzyme assays.

Table 2: Summary of this compound Dosing in an Oral Lipid Tolerance Test (OLTT) in Rodents

SpeciesDose (mg/kg)VehicleLipid Challenge
Mouse0.1, 1, 30.5% CMC20% Soybean Oil (10 mL/kg)
Rat0.1, 0.3, 3HPMC/TweenCorn Oil (5 mL/kg)

Data compiled from published preclinical studies.[5]

Visualizations

AZD7687_Mechanism_of_Action cluster_enterocyte Enterocyte (Intestinal Cell) Dietary_Fat Dietary Fat (Triglycerides) Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Digestion DAG Diacylglycerol (DAG) Fatty_Acids->DAG Re-esterification Triglycerides Triglycerides (TAG) DAG->Triglycerides DGAT1 Chylomicrons Chylomicrons Triglycerides->Chylomicrons Systemic_Circulation Systemic Circulation Chylomicrons->Systemic_Circulation Absorption This compound This compound This compound->Triglycerides Inhibits

Caption: Mechanism of action of this compound in an intestinal enterocyte.

Troubleshooting_Workflow Start High Variability or Adverse Effects Observed Check_Dose Review Dose Level Start->Check_Dose Check_Diet Assess Dietary Fat Content Start->Check_Diet Check_Formulation Examine Formulation and Administration Start->Check_Formulation Check_Animal_Model Consider Species/ Strain Differences Start->Check_Animal_Model Optimize_Protocol Optimize Experimental Protocol Check_Dose->Optimize_Protocol Check_Diet->Optimize_Protocol Check_Formulation->Optimize_Protocol Check_Animal_Model->Optimize_Protocol Re_evaluate Re-evaluate and Proceed with Study Optimize_Protocol->Re_evaluate

Caption: A logical workflow for troubleshooting variability in this compound animal studies.

References

How to control for AZD7687 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the DGAT1 inhibitor, AZD7687. The following information is designed to help control for potential vehicle effects in both in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound in in vitro experiments?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO at concentrations of 50 mg/mL or higher.

Q2: What is the maximum final concentration of DMSO that should be used in cell-based assays?

To minimize cytotoxic effects, it is crucial to maintain a low final concentration of DMSO in your cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, primary cells are often more sensitive. It is best practice to keep the final DMSO concentration at or below 0.1% to ensure cell viability and minimize off-target effects. A dose-response curve for DMSO on your specific cell line is recommended to determine the optimal concentration.

Q3: What are the recommended vehicle formulations for in vivo administration of this compound?

Two common vehicle formulations for oral and intraperitoneal administration of this compound have been established:

  • Suspended Solution: A formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve a suspended solution of this compound.

  • Clear Solution: For a clear solution, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) is recommended.

Q4: How should I prepare the in vivo vehicle formulations?

It is critical to add and thoroughly mix each solvent one by one. For the suspended solution, ultrasonic warming may be necessary to aid dissolution.

Q5: What is the appropriate vehicle control for my experiments?

The vehicle control group should receive the identical formulation as the this compound-treated group, but without the active compound. This is essential to differentiate the pharmacological effects of this compound from any biological effects of the vehicle components themselves.

Troubleshooting Guide

Issue 1: I am observing unexpected effects in my vehicle-treated control group in my in vivo study.

Potential Cause: The individual components of the vehicle may have their own biological effects.

Troubleshooting Steps:

  • Review Vehicle Component Effects: Be aware of the potential effects of each component in your chosen vehicle.

    • DMSO: Can have anti-inflammatory and analgesic effects.

    • PEG300: Generally has low toxicity but can cause local tissue irritation at the injection site.

    • Tween-80: Can affect the absorption of other substances and at high concentrations, may impact locomotor activity.

    • SBE-β-CD (Sulfobutyl ether beta-cyclodextrin): Can interact with cell membranes and extract cholesterol.

  • Lower the Concentration of Excipients: If possible, try to reduce the percentage of co-solvents in your vehicle formulation.

  • Alternative Vehicle: Consider testing an alternative vehicle formulation. For some DGAT1 inhibitors, an aqueous solution of 0.5% w/v hydroxypropylmethylcellulose has been used.

Issue 2: My in vitro results are inconsistent, or I am seeing high cell death even at low concentrations of this compound.

Potential Cause: The final concentration of DMSO in your cell culture medium may be too high, leading to cytotoxicity.

Troubleshooting Steps:

  • Calculate Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in your wells is at a non-toxic level (ideally ≤ 0.1%).

  • Run a DMSO Toxicity Curve: Perform a dose-response experiment with just the vehicle (DMSO) on your cells to determine the maximum tolerated concentration.

  • Prepare Fresh Stock Solutions: Ensure your this compound stock solution in DMSO is fresh. Hygroscopic DMSO can affect the solubility of the compound.

Data Summary

Table 1: Recommended Vehicle Formulations for this compound

ApplicationVehicle CompositionFinal StateAdministration Route
In Vivo10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSuspended SolutionOral, Intraperitoneal
In Vivo10% DMSO, 90% (20% SBE-β-CD in Saline)Clear SolutionOral, Intraperitoneal
In VitroDMSOStock SolutionN/A

Table 2: General Recommendations for Final DMSO Concentration in In Vitro Assays

Cell TypeRecommended Max. Final DMSO Concentration
Most Cell Lines≤ 0.5%
Primary Cells≤ 0.1%
General Best Practice≤ 0.1%

Experimental Protocols & Visualizations

DGAT1 Signaling Pathway and Inhibition by this compound

This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). This enzyme catalyzes the final step in triglyceride synthesis. By blocking DGAT1, this compound prevents the formation of triglycerides from diacylglycerol and fatty acyl-CoA.

DGAT1_Pathway DAG Diacylglycerol DGAT1 DGAT1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides DGAT1->TG This compound This compound This compound->DGAT1 Inhibits

DGAT1 catalyzes the final step in triglyceride synthesis, which is inhibited by this compound.
Experimental Workflow: In Vivo Study with this compound

A typical workflow for an in vivo experiment investigating the effects of this compound involves careful preparation of the dosing solution and the inclusion of a proper vehicle control group.

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing cluster_analysis Analysis AZD_prep Prepare this compound in Vehicle Animal_group1 Administer this compound Solution (Treatment Group) AZD_prep->Animal_group1 Veh_prep Prepare Vehicle Control Animal_group2 Administer Vehicle Control (Control Group) Veh_prep->Animal_group2 Data_collection Collect Data (e.g., blood glucose, body weight) Animal_group1->Data_collection Animal_group2->Data_collection Comparison Compare Treatment vs. Control Data_collection->Comparison

Workflow for an in vivo experiment with this compound, including a vehicle control group.
Logical Relationship: Importance of the Vehicle Control

The use of a vehicle control is fundamental to correctly attribute the observed experimental outcomes to the pharmacological action of this compound.

logic_diagram cluster_explanation Conclusion A Observed Effect in Treatment Group Conclusion True Effect of this compound = (Effect in Treatment Group) - (Effect in Vehicle Control Group) B Pharmacological Effect of this compound B->A + C Biological Effect of Vehicle C->A + D Observed Effect in Vehicle Control Group C->D

The true effect of this compound is determined by subtracting the vehicle's effect.

Overcoming compensatory mechanisms to AZD7687 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding experiments involving the DGAT1 inhibitor, AZD7687.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and acyl-CoA.[2][3] By inhibiting DGAT1, particularly in the gut, this compound reduces the absorption and subsequent excursion of dietary fats (triglycerides) into the bloodstream after a meal.[2][3]

Q2: What are the expected phenotypic outcomes of DGAT1 inhibition by this compound in preclinical models?

A2: In preclinical mouse models, prolonged pharmacological inhibition of DGAT1 with this compound has been shown to induce sebaceous gland atrophy and alopecia (hair loss).[1] These effects were observed to be dose- and time-dependent and were reversible upon cessation of treatment.[1] DGAT1 knockout mice have also shown resistance to diet-induced obesity and glucose intolerance.[4]

Q3: What were the key findings from the first-in-human clinical studies of this compound?

A3: The initial single ascending dose study in healthy male subjects demonstrated that this compound effectively reduces postprandial triglyceride excursion, providing proof of mechanism for gut DGAT1 inhibition.[2] A dose-dependent reduction in postprandial serum triglycerides was observed, with doses of 5 mg and higher leading to a greater than 75% decrease in incremental TAG AUC (Area Under the Curve) following a high-fat meal.[2][3]

Q4: What are the major challenges and side effects associated with this compound treatment?

A4: The primary challenge and dose-limiting factor for this compound is the occurrence of gastrointestinal (GI) side effects, including nausea, vomiting, and particularly diarrhea.[2][4][5] These adverse events were dose-dependent and became more frequent and severe at doses above 5 mg/day, leading to a high rate of discontinuation in clinical trials.[4][5] This narrow therapeutic window has been a significant barrier to its clinical development.[4][5]

Troubleshooting Guide

Problem: High incidence of gastrointestinal side effects (nausea, vomiting, diarrhea) in animal models or human subjects.

Potential Cause: This is a known, on-target effect of DGAT1 inhibition in the gut. The accumulation of unabsorbed dietary fat is a likely contributor to these adverse events.

Suggested Solution:

  • Dietary Fat Modification: Reducing the fat content of the diet is the most effective strategy to mitigate the GI side effects of this compound.[2][3] Clinical data shows that lowering the fat content of a standardized meal from 60% to 45% or 30% gradually reduces the frequency of these symptoms at a given dose.[2][3]

  • Dose Titration: A careful dose escalation strategy may help to identify a tolerable dose in your experimental model. Begin with lower doses and gradually increase while monitoring for the onset of GI symptoms.

Problem: Lack of a clear therapeutic window in our experimental model.

Potential Cause: The efficacy of this compound in reducing triglyceride absorption may be intrinsically linked to the GI side effects, making it difficult to separate the desired pharmacological effect from the adverse events.

Suggested Solution:

  • Combination Therapy Exploration: While not specifically documented for this compound, exploring combination therapies could be a research avenue. For example, co-administration with agents that can help manage diarrhea or improve fat absorption through alternative pathways could be investigated. However, this is speculative and would require significant experimental validation.

  • Focus on Localized Delivery: For preclinical research, investigating formulations that restrict the drug's action to a specific segment of the intestine might be a strategy to explore, although this is a complex undertaking.

Data from Clinical Studies

Table 1: Summary of this compound Single Ascending Dose Study

Dose of this compoundNumber of SubjectsKey Pharmacodynamic Effect (Postprandial TAG AUC reduction)Incidence of GI Side Effects
1 mg - <5 mgMultiple CohortsModerate reductionLower incidence
≥5 mgMultiple Cohorts>75% reduction from baseline (p < 0.0001 vs. placebo)[2][3]Increased incidence of nausea, vomiting, and diarrhea[2][3]
>20 mgMultiple CohortsNot fully assessed due to tolerabilityDose escalation limited by GI side effects[2]

Table 2: Summary of this compound Multiple Dose Study (1-week treatment)

Dose of this compoundNumber of SubjectsKey Pharmacodynamic Effect (Postprandial TAG reduction)Participant Discontinuation due to Diarrhea
1 mg/day6Not significant0/6
2.5 mg/day6Not significant0/6
5 mg/day6Dose-dependent reductions (p < 0.01 vs. placebo)[5]Not specified, but side effects increased >5 mg/day[5]
10 mg/day12Dose-dependent reductions (p < 0.01 vs. placebo)[5]11/18 participants at doses >5 mg/day discontinued[5]
20 mg/day6Dose-dependent reductions (p < 0.01 vs. placebo)[5]11/18 participants at doses >5 mg/day discontinued[5]

Experimental Protocols

Protocol 1: Assessment of Postprandial Triglyceride Excursion in Humans

This protocol is based on the methodology used in the first-in-human study of this compound.[2]

  • Subject Population: Healthy male subjects.

  • Study Design: Double-blind, placebo-controlled, single ascending dose.

  • Procedure: a. Subjects undergo a baseline assessment. b. A standardized mixed meal with a high fat content (e.g., 60%) is administered. c. Blood samples are collected serially over 8 hours to measure serum triglyceride (TAG) concentrations. d. A single oral dose of this compound or placebo is administered. e. After a washout period, the standardized mixed meal challenge is repeated, and post-dose blood samples are collected over 8 hours.

  • Data Analysis: The incremental Area Under the Curve (AUC) for serum TAG is calculated for both baseline and post-dose periods to determine the percentage reduction.

Visualizations

DGAT1_Inhibition_Pathway cluster_enterocyte Intestinal Enterocyte Dietary Fats (Triglycerides) Dietary Fats (Triglycerides) Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats (Triglycerides)->Fatty Acids & Monoglycerides Lipolysis Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoglycerides->Diacylglycerol (DAG) Re-esterification Triglycerides (TAG) Triglycerides (TAG) Diacylglycerol (DAG)->Triglycerides (TAG) Acylation Chylomicrons Chylomicrons Triglycerides (TAG)->Chylomicrons Packaging Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion DGAT1 DGAT1 DGAT1->Triglycerides (TAG) This compound This compound This compound->DGAT1 Inhibits

Caption: Mechanism of this compound action in an intestinal enterocyte.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis A Recruit Healthy Volunteers B Administer Standardized High-Fat Meal (Baseline) A->B C Measure Postprandial Triglycerides (8h) B->C D Randomize to this compound or Placebo E Administer Single Dose D->E F Administer Standardized High-Fat Meal E->F H Monitor for Adverse Events E->H G Measure Postprandial Triglycerides (8h) F->G I Compare Baseline vs. Post-Dose Triglyceride AUC G->I J Assess Safety and Tolerability H->J I->J

Caption: Workflow for a single-dose clinical study of this compound.

References

Best practices for handling and storing AZD7687 powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing AZD7687 powder.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: How should I store the solid this compound powder?

A1: Solid this compound powder should be stored at -20°C.[1][2] For short-term storage, 4°C is acceptable for up to 6 months.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Prepared stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term stability, it is recommended to store these aliquots at -80°C, where they can be stable for up to 2 years.[4] For shorter-term storage, -20°C is suitable for up to 1 year.[4]

Handling and Safety

Q3: What personal protective equipment (PPE) should I use when handling this compound powder?

A3: When handling this compound powder, it is essential to use appropriate personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended. All handling of the powder should be performed in a well-ventilated area, preferably in a chemical fume hood.

Q4: How should I handle the initial opening of the vial containing this compound powder?

A4: To ensure maximum recovery of the product, it is recommended to centrifuge the original vial briefly before removing the cap.[1][2] This will collect any powder that may have become dislodged during shipping.

Q5: What should I do in case of accidental contact with this compound?

A5: In case of skin contact, immediately wash the affected area with soap and plenty of water. If the powder comes into contact with your eyes, flush them with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to an area with fresh air. If ingested, seek immediate medical attention.

Solubility and Solution Preparation

Q6: What solvents can I use to dissolve this compound powder?

A6: this compound is soluble in DMSO.[3] It has low aqueous solubility.

Q7: I'm observing precipitation when preparing my this compound solution. What should I do?

A7: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle warming and/or sonication can be used to aid in dissolution.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving Powder The compound has low aqueous solubility. Incorrect solvent is being used.Use the recommended solvent, DMSO, to prepare a stock solution. For aqueous-based buffers, ensure the final concentration of DMSO is low enough to maintain solubility. Gentle heating or sonication can also be employed to aid dissolution.[4]
Precipitation in Stock Solution During Storage The solution may be supersaturated or stored at an inappropriate temperature.Store stock solutions at the recommended temperatures (-20°C or -80°C) and in appropriate aliquots to minimize freeze-thaw cycles.[3][4] If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound.
Inconsistent Experimental Results Degradation of the compound due to improper storage. Inaccurate concentration of the stock solution.Ensure the solid powder and stock solutions are stored at the correct temperatures and protected from light.[1][2] Always centrifuge the vial before opening to ensure all powder is collected.[1][2] Prepare fresh dilutions from the stock solution for each experiment.

Data and Protocols

Storage Conditions
Form Temperature Duration
Solid Powder -20°CLong-term
4°CUp to 6 Months
Stock Solution -80°CUp to 2 Years[4]
-20°CUp to 1 Year[4]
Solubility Protocols
Solvent System Concentration Resulting Solution Notes
DMSO 10 mMClear SolutionA common solvent for creating a high-concentration stock solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (6.80 mM)Suspended SolutionRequires ultrasonic and warming to aid dissolution. Suitable for oral and intraperitoneal injections.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (6.80 mM)Clear SolutionThe saturation is unknown.[4]

Visual Guides

DGAT1 Inhibition Signaling Pathway

DGAT1_Inhibition This compound Mechanism of Action cluster_reaction Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT1 Diacylglycerol Acyltransferase 1 (DGAT1) DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) DGAT1->TAG Catalyzes This compound This compound This compound->DGAT1 Inhibits

Caption: this compound inhibits the DGAT1 enzyme, blocking triglyceride synthesis.

Experimental Workflow: Stock Solution Preparation

Stock_Solution_Workflow This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Volume of DMSO weigh->add_solvent dissolve Vortex/Sonicate Until Dissolved add_solvent->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Validation & Comparative

A Comparative Guide to Selective DGAT1 Inhibitors: AZD7687 and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, has been a focal point in the quest for novel therapeutics for metabolic disorders such as obesity and type 2 diabetes. This guide provides a comparative analysis of AZD7687, a selective DGAT1 inhibitor, against other notable inhibitors in its class: PF-04620110, A-922500, and pradigastat (LCQ908). The comparison is based on their in vitro potency, selectivity, pharmacokinetic profiles in preclinical models, and their efficacy in reducing postprandial hyperlipidemia, a critical factor in metabolic disease.

At a Glance: Comparative Data of Selective DGAT1 Inhibitors

To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its counterparts.

Table 1: In Vitro Potency and Selectivity

CompoundHuman DGAT1 IC50 (nM)Mouse DGAT1 IC50 (nM)DGAT2 IC50 (µM)ACAT1 IC50 (µM)ACAT2 IC50 (µM)
This compound 80[1]100[1]No activity detected[1]>10 (>400-fold selectivity)[2]-
PF-04620110 19[3][4]->10 (>100-fold selectivity)[3]>10 (>100-fold selectivity)[3]-
A-922500 9[5]22[5]53[5]296[5]296[5]
Pradigastat (LCQ908) 57[6]->10[6]>10[6]>10[6]

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Oral Bioavailability (%)
This compound ------
PF-04620110 52130[7]3.2[7]16700[7]6.8[7]100[7]
A-922500 2 (po)-----
Pradigastat (LCQ908) ------

Table 3: Efficacy in Oral Fat Tolerance Test (OFTT)

CompoundSpeciesDoseTriglyceride Reduction
This compound Human≥5 mg>75% reduction in incremental TAG AUC[9]
PF-04620110 Rat≥0.1 mg/kgSignificant reduction in plasma triglyceride excursion[3][7]
A-922500 Rat3 mg/kgAbolished postprandial triglyceride response[10]
Pradigastat (LCQ908) Human (FCS patients)40 mg70% reduction in fasting triglycerides; substantial reduction in postprandial triglycerides[8][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

DGAT1_Inhibition_Pathway Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerols Fatty Acids & Monoacylglycerols Dietary Fats->Fatty Acids & Monoacylglycerols Lipolysis Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoacylglycerols->Diacylglycerol (DAG) Re-esterification Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) Acyl-CoA Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Packaging Absorption into Circulation Absorption into Circulation Chylomicrons->Absorption into Circulation Enterocyte Enterocyte DGAT1 DGAT1 DGAT1->Triglycerides (TG) Catalyzes This compound & Other Inhibitors This compound & Other Inhibitors This compound & Other Inhibitors->DGAT1 Inhibits Reduced Plasma TG Reduced Plasma TG Absorption into Circulation->Reduced Plasma TG

Figure 1: DGAT1 Inhibition Pathway in Enterocytes.

OFTT_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Phase Fasting Overnight Fasting Baseline_Blood_Sample Baseline Blood Sample (t=0) Measure Fasting Triglycerides Fasting->Baseline_Blood_Sample Inhibitor_Admin Oral Administration of DGAT1 Inhibitor or Vehicle Baseline_Blood_Sample->Inhibitor_Admin High_Fat_Meal Oral Administration of High-Fat Meal Inhibitor_Admin->High_Fat_Meal Serial_Blood_Sampling Serial Blood Sampling (e.g., t=1, 2, 4, 6, 8h) High_Fat_Meal->Serial_Blood_Sampling TG_Measurement Measure Postprandial Triglyceride Levels Serial_Blood_Sampling->TG_Measurement Data_Analysis Data Analysis (AUC, Cmax of Triglycerides) TG_Measurement->Data_Analysis

Figure 2: General Experimental Workflow for an Oral Fat Tolerance Test (OFTT).

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

In Vitro DGAT1 Enzyme Activity Assay

The potency of DGAT1 inhibitors is typically determined using an in vitro enzyme activity assay. A common method involves the following steps:

  • Enzyme Source: Microsomes are prepared from cells (e.g., Sf9 insect cells or HEK293 human cells) overexpressing human DGAT1.

  • Substrates: The assay utilizes a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged fatty acyl-CoA (e.g., [14C]oleoyl-CoA) as substrates.

  • Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated in a suitable buffer (e.g., Tris-HCl with MgCl2).

  • Termination and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent mixture (e.g., chloroform:methanol).

  • Quantification: The synthesized radiolabeled triglycerides are separated from the substrates using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the triglyceride spot is then quantified using a phosphorimager or scintillation counting to determine the enzyme activity.

  • IC50 Determination: The inhibitor concentration that causes 50% inhibition of DGAT1 activity (IC50) is calculated from the dose-response curve.

Oral Fat Tolerance Test (OFTT) in Rodents

The in vivo efficacy of DGAT1 inhibitors on postprandial lipemia is commonly assessed using an oral fat tolerance test in rodents (e.g., rats or mice).

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are often used.

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water to ensure a baseline lipid profile.

  • Inhibitor Administration: The test compound (e.g., this compound, PF-04620110, A-922500) or vehicle is administered orally via gavage at a specified time before the fat challenge.

  • Fat Challenge: A standardized high-fat meal, typically corn oil or olive oil (e.g., 5-10 mL/kg body weight), is administered orally.

  • Blood Sampling: Blood samples are collected via the tail vein or another appropriate site at baseline (before the fat challenge) and at several time points post-challenge (e.g., 1, 2, 4, 6, and 8 hours).

  • Triglyceride Measurement: Plasma or serum is separated from the blood samples, and triglyceride levels are measured using a commercial enzymatic assay kit.

  • Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration-time profile is calculated to assess the total postprandial lipid excursion. The percentage reduction in the triglyceride AUC in the inhibitor-treated group compared to the vehicle-treated group is determined to evaluate the efficacy of the compound.

Discussion and Conclusion

The selective inhibition of DGAT1 has demonstrated a clear proof-of-concept in reducing postprandial triglyceride levels. This compound, PF-04620110, A-922500, and pradigastat all exhibit potent inhibition of DGAT1 in the nanomolar range and show significant efficacy in preclinical and/or clinical settings.

A key differentiator among these compounds lies in their selectivity profiles and pharmacokinetic properties. While all are highly selective for DGAT1 over DGAT2 and ACAT enzymes, subtle differences in their off-target activities could influence their overall safety profiles. The pharmacokinetic data, where available, highlight differences in oral bioavailability and half-life, which are critical parameters for determining dosing regimens and predicting clinical outcomes.

A significant challenge for the clinical development of potent DGAT1 inhibitors, including this compound, has been the emergence of gastrointestinal side effects, such as diarrhea and nausea.[9] These adverse events are thought to be an on-target effect of inhibiting fat absorption in the gut. The therapeutic window for these compounds, therefore, appears to be narrow, limiting their progression in the clinic for broad indications like obesity and type 2 diabetes. However, for specific conditions such as familial chylomicronemia syndrome (FCS), where the need to lower dangerously high triglyceride levels is critical, the risk-benefit profile of a DGAT1 inhibitor like pradigastat may be more favorable.[8][11]

References

A Head-to-Head on Efficacy: AZD7687 vs. Pradigastat (LCQ-908) for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, AZD7687 and pradigastat (formerly LCQ-908). The information is compiled from publicly available clinical trial data.

Both this compound and pradigastat are potent and selective inhibitors of DGAT1, an enzyme crucial for the final step of triglyceride synthesis in the intestine. By blocking this enzyme, these drugs aim to reduce the absorption and subsequent circulation of dietary fats, thereby lowering triglyceride levels. While both compounds share a common mechanism, their clinical development and efficacy profiles have shown notable differences.

Mechanism of Action: DGAT1 Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the endoplasmic reticulum of enterocytes, the cells lining the small intestine. It catalyzes the final step in the synthesis of triglycerides from diacylglycerol and a fatty acyl-CoA. These newly synthesized triglycerides are then packaged into chylomicrons and secreted into the bloodstream. By inhibiting DGAT1, both this compound and pradigastat reduce the production of chylomicrons, leading to a decrease in postprandial (after-meal) triglyceride levels.[1]

DGAT1_Inhibition_Pathway Dietary_Fat Dietary Fat Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fat->Fatty_Acids Digestion DAG Diacylglycerol (DAG) Fatty_Acids->DAG Esterification DGAT1 DGAT1 DAG->DGAT1 TG Triglycerides (TG) Chylomicrons Chylomicrons TG->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion DGAT1->TG Acyl-CoA Inhibitors This compound or Pradigastat Inhibitors->DGAT1

Caption: Simplified signaling pathway of DGAT1 inhibition.

Comparative Efficacy Data

The following tables summarize the key efficacy data from clinical trials of this compound and pradigastat. It is important to note that the studies were conducted in different patient populations, which may impact the direct comparability of the results.

Table 1: Effect on Postprandial Triglycerides
DrugDosePatient PopulationTreatment DurationKey FindingCitation
This compound ≥5 mgHealthy male subjectsSingle dose>75% decrease in incremental TAG AUC after a 60% fat meal[2][3]
This compound ≥5 mgOverweight or obese men1 weekDose-dependent reductions in postprandial serum TAG after a 45% fat meal[4][5]
Pradigastat 20 mgPatients with Familial Chylomicronemia Syndrome (FCS)21 days-38% reduction in peak postprandial TG and -37% in AUC0-9h[6]
Pradigastat 40 mgPatients with Familial Chylomicronemia Syndrome (FCS)21 days-31% reduction in peak postprandial TG and -30% in AUC0-9h[6]
Pradigastat 1, 5, 10, 25 mgOverweight or obese healthy subjects14 daysDose-dependent suppression of postprandial triglyceride excursions[7]
Table 2: Effect on Fasting Lipids
DrugDosePatient PopulationTreatment DurationKey FindingCitation
Pradigastat 20 mgPatients with FCS21 days41% reduction in fasting triglycerides[6][8]
Pradigastat 40 mgPatients with FCS21 days70% reduction in fasting triglycerides[6][8]
Pradigastat 20 mg & 40 mgPatients with FCS21 daysSignificant decrease in fasting ApoB48[6]

Experimental Protocols

This compound Clinical Trial Methodology

A randomized, placebo-controlled, phase 1 study was conducted in 62 overweight or obese men.[4][5] Participants received multiple doses of this compound (1, 2.5, 5, 10, and 20 mg/day) or a placebo for one week.[4][5] The primary efficacy endpoint was the postprandial serum triacylglycerol (TAG) level, measured for 8 hours after a standardized meal containing 45% fat.[4][5] Additionally, levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) were measured.[4][5]

AZD7687_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (1 Week) cluster_assessment Efficacy Assessment Screening 62 Overweight/Obese Male Subjects Randomization Randomization Screening->Randomization AZD7687_Dosing This compound Dosing (1, 2.5, 5, 10, 20 mg/day) Randomization->AZD7687_Dosing Placebo Placebo Randomization->Placebo Meal Standardized Meal (45% Fat) AZD7687_Dosing->Meal Placebo->Meal Blood_Sampling Blood Sampling (8h) Meal->Blood_Sampling Analysis TAG, GLP-1, PYY Analysis Blood_Sampling->Analysis

Caption: Experimental workflow for the this compound multiple-dose study.
Pradigastat Clinical Trial Methodology

An open-label clinical study enrolled six patients with familial chylomicronemia syndrome (FCS).[6][9] Following a one-week very low-fat diet run-in period, patients underwent three consecutive 21-day treatment periods with pradigastat at 20 mg, 40 mg, and 10 mg, respectively.[6][9] These treatment periods were separated by washout periods of at least four weeks.[6][9] Fasting triglyceride levels were assessed weekly, and postprandial triglycerides and ApoB48 were also monitored.[6][9]

Pradigastat_Workflow cluster_enrollment Enrollment & Baseline cluster_treatment_periods Treatment Periods (21 days each) cluster_assessments Assessments Enrollment 6 FCS Patients Diet 1-Week Very Low-Fat Diet Enrollment->Diet Baseline Baseline Lipid Assessment Diet->Baseline Period1 Pradigastat 20 mg Baseline->Period1 Washout ≥4 Week Washout Period1->Washout Fasting_TG Weekly Fasting TG Period1->Fasting_TG Postprandial Postprandial TG & ApoB48 Period1->Postprandial Period2 Pradigastat 40 mg Period2->Washout Period2->Fasting_TG Period2->Postprandial Period3 Pradigastat 10 mg Period3->Fasting_TG Period3->Postprandial Washout->Period2 Washout->Period3

References

A Comparative Analysis of Pharmacological and Genetic DGAT1 Inhibition: AZD7687 vs. DGAT1 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key research tools for studying the role of Diacylglycerol Acyltransferase 1 (DGAT1) in metabolic diseases: the pharmacological inhibitor AZD7687 and genetic DGAT1 knockout mouse models. Understanding the nuances between acute pharmacological intervention and chronic genetic deletion is crucial for interpreting experimental results and advancing drug development programs targeting DGAT1.

At a Glance: Key Metabolic Effects

The inhibition of DGAT1, either through the administration of the selective inhibitor this compound or by genetic deletion, leads to a range of metabolic changes. While both approaches target the same enzyme, the resulting phenotypes exhibit both similarities and key distinctions.

FeatureThis compound (Pharmacological Inhibition)DGAT1 Knockout (Genetic Model)
Primary Mechanism Reversible, selective inhibition of DGAT1 enzyme activity.[1]Complete and lifelong absence of DGAT1 protein.
Primary Site of Action (Oral) Predominantly the gastrointestinal tract, reducing dietary fat absorption.[2][3]Systemic, affecting all tissues expressing DGAT1.[4]
Effect on Triglyceride (TG) Levels Marked reduction in postprandial serum triglyceride excursion.[2][5][6]Moderately reduced tissue triglyceride levels in adipose tissue and skeletal muscle.[7][8]
Body Weight and Adiposity Preclinical studies suggest potential for weight reduction.[3]Resistant to diet-induced obesity with reduced adipose tissue mass and smaller adipocytes.[4][7][8]
Insulin Sensitivity Preclinical data suggests insulin sensitization.[2][3]Enhanced insulin and leptin sensitivity.[4][9]
Energy Expenditure Not a primary reported effect in human studies.Increased energy expenditure.[4][8]
Longevity Not applicable (short-term studies).Female mice show an extension in mean and maximal lifespan.[10]
Adverse Effects Dose-dependent gastrointestinal side effects (diarrhea, nausea, vomiting) are significant and dose-limiting in humans.[2][5][11][12][13]Generally viable and healthy, though may exhibit skin and fur abnormalities.[8][14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

DGAT1_Inhibition_Pathway cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerols Fatty Acids & Monoacylglycerols Dietary Fats->Fatty Acids & Monoacylglycerols Lipolysis Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoacylglycerols->Diacylglycerol (DAG) Re-esterification Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) Acyl-CoA Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Packaging DGAT1 DGAT1 DGAT1->Triglycerides (TG) This compound This compound This compound->DGAT1 Inhibits Lymphatics Lymphatics Chylomicrons->Lymphatics Secretion DGAT1_KO DGAT1 Knockout DGAT1_KO->DGAT1 Prevents Expression

Caption: Mechanism of DGAT1 Inhibition in an Enterocyte.

Experimental_Workflow cluster_AZD7687_Arm Pharmacological Inhibition cluster_Knockout_Arm Genetic Model Wild-type Mice Wild-type Mice Oral Gavage this compound Oral Gavage this compound Wild-type Mice->Oral Gavage this compound Metabolic Assays 1 Metabolic Assays (e.g., OGTT, TG levels) Oral Gavage this compound->Metabolic Assays 1 Data Comparison Data Comparison Metabolic Assays 1->Data Comparison DGAT1 KO Mice DGAT1 KO Mice Metabolic Assays 2 Metabolic Assays (e.g., OGTT, TG levels) DGAT1 KO Mice->Metabolic Assays 2 Metabolic Assays 2->Data Comparison

Caption: Comparative Experimental Workflow.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are summaries of standard protocols for key experiments cited in the comparison of this compound and DGAT1 knockout models.

Oral Gavage of this compound in Mice
  • Objective: To administer a precise dose of this compound orally to mice.

  • Procedure:

    • Preparation: this compound is typically formulated in a vehicle solution, such as 0.5% methyl cellulose, to ensure stability and consistent delivery.[15]

    • Animal Handling: Mice are restrained by scruffing the neck to immobilize the head and align the esophagus and stomach.[15][16]

    • Gavage: A gavage needle of appropriate size (e.g., 20-gauge for adult mice) is gently inserted into the esophagus and advanced into the stomach.[15][16] The maximum recommended dosing volume is typically 10 mL/kg of body weight.[16]

    • Post-Procedure: Animals are monitored for any signs of distress or injury following the procedure.[16]

Oral Glucose Tolerance Test (OGTT) in Mice
  • Objective: To assess glucose metabolism and insulin sensitivity.

  • Procedure:

    • Fasting: Mice are fasted for 4-6 hours with free access to water to establish a baseline glucose level.[10]

    • Baseline Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.[9]

    • Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.[10]

    • Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]

    • Analysis: Blood glucose levels at each time point are measured to determine the rate of glucose clearance.

Measurement of Tissue Triglyceride Content
  • Objective: To quantify the amount of triglycerides stored in specific tissues (e.g., liver, adipose tissue).

  • Procedure:

    • Tissue Homogenization: A weighed portion of the tissue is homogenized.[11]

    • Lipid Extraction: Lipids are extracted from the homogenate using a solvent mixture, commonly a 2:1 chloroform:methanol solution (Folch method).[1][11]

    • Phase Separation: A salt solution is added to separate the mixture into an aqueous phase (containing non-lipids) and an organic phase (containing lipids).[11]

    • Triglyceride Quantification: The lipid-containing phase is collected, dried, and reconstituted. The triglyceride concentration is then determined using a colorimetric assay kit.[1][11]

Concluding Remarks

Both the pharmacological inhibitor this compound and DGAT1 knockout mice serve as invaluable tools for dissecting the role of DGAT1 in metabolic health and disease. This compound allows for the study of acute, dose-dependent inhibition, primarily in the gut, which is highly relevant for therapeutic development. However, its clinical utility has been hampered by significant gastrointestinal side effects.[11][13]

In contrast, DGAT1 knockout mice provide a model for the systemic and chronic absence of DGAT1 function. This has revealed profound, beneficial effects on whole-body metabolism, including resistance to obesity, enhanced insulin sensitivity, and increased longevity.[8][10] These models are critical for understanding the long-term physiological consequences of DGAT1 deficiency.

The choice between these models depends on the specific research question. For investigating the therapeutic potential and acute effects of DGAT1 inhibition, particularly on dietary fat absorption, this compound and similar inhibitors are appropriate. For exploring the fundamental, systemic role of DGAT1 in energy homeostasis and its long-term impact on health, the DGAT1 knockout model is indispensable. A comprehensive understanding of the insights gained from both approaches is essential for the continued exploration of DGAT1 as a therapeutic target.

References

Head-to-Head Comparison: AZD7687 (DGAT1 Inhibitor) vs. PF-06424439 (DGAT2 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of triglycerides (TGs) is a critical process in energy storage and metabolism. The final, committed step of this pathway is catalyzed by two key enzymes: diacylglycerol O-acyltransferase 1 (DGAT1) and diacylglycerol O-acyltransferase 2 (DGAT2). While both enzymes catalyze the same reaction, they belong to different gene families, exhibit distinct tissue expression profiles, and have non-overlapping physiological roles.[1][2] This has made them attractive, yet distinct, therapeutic targets for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[1][3]

This guide provides a head-to-head comparison of AZD7687, a selective DGAT1 inhibitor, and PF-06424439, a selective DGAT2 inhibitor, supported by experimental data to inform research and development decisions.

Mechanism of Action: Targeting the Final Step of Triglyceride Synthesis

Both this compound and PF-06424439 target the final step in triglyceride synthesis but act on different enzymes. DGAT1 is predominantly expressed in the intestine and is crucial for the absorption of dietary fats.[2][4] In contrast, DGAT2 is the primary DGAT enzyme in the liver and is essential for hepatic triglyceride synthesis.[2]

The inhibition of DGAT1 by this compound primarily affects the re-synthesis of triglycerides in enterocytes, leading to a reduction in postprandial plasma triglyceride levels.[5][6] PF-06424439, by inhibiting the liver-specific DGAT2, directly reduces hepatic triglyceride synthesis and storage.[7] Furthermore, DGAT2 inhibition has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor for genes involved in fatty acid synthesis, thereby reducing de novo lipogenesis.[7][8]

Triglyceride_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_DGATs Final Step Acyl_CoA Fatty Acyl-CoA DGAT1_Node DGAT1 Acyl_CoA->DGAT1_Node + DGAT2_Node DGAT2 Acyl_CoA->DGAT2_Node + G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DAG->DGAT1_Node DAG->DGAT2_Node TG Triglyceride (TG) DGAT1_Node->TG DGAT2_Node->TG This compound This compound This compound->DGAT1_Node Inhibits PF06424439 PF06424439 PF06424439->DGAT2_Node Inhibits

Caption: Triglyceride synthesis pathway highlighting the distinct targets of this compound and PF-06424439.

Data Presentation: Comparative Inhibitor Properties

The following tables summarize the key quantitative data for this compound and PF-06424439.

Table 1: In Vitro Inhibitory Activity and Selectivity

ParameterThis compound (DGAT1 Inhibitor)PF-06424439 (DGAT2 Inhibitor)
Target Diacylglycerol Acyltransferase 1 (DGAT1)Diacylglycerol Acyltransferase 2 (DGAT2)
IC₅₀ (human) 80 nM[9]14 nM[10]
Selectivity No activity against human DGAT2[9]>3500-fold selective over DGAT1, MGAT2, and MGAT3 (IC₅₀s >50 µM)[10]
Mechanism Reversible[9]Slowly reversible, time-dependent[11]

Table 2: Summary of Preclinical and Clinical Effects

EffectThis compound (DGAT1 Inhibitor)PF-06424439 (DGAT2 Inhibitor)
Primary Pharmacodynamic Effect Reduced postprandial serum triglyceride (TAG) excursion[5][12]Reduced plasma and hepatic triglyceride levels[10]
Key In Vivo Model Standardized mixed-meal tolerance test in healthy male subjects[5]High-sucrose fed rats; LDL receptor knockout mice on a high-fat diet[10]
Observed Outcome >75% decrease in incremental TAG AUC at doses ≥5 mg[5]Dose-dependent reduction in plasma TAGs in rats; reduced plasma cholesterol and hepatic TGs in mice[10]
Clinical Development Status Phase 1 trials completed; development hindered by side effects[4][12][13]Investigated for NAFLD/NASH[7][8]
Adverse Effects Dose-dependent nausea, vomiting, and diarrhea[4][5][12]Generally well-tolerated in preclinical models and early human studies[1][14]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of key experimental protocols used to characterize these inhibitors.

DGAT Enzyme Inhibition Assay (In Vitro)

This assay quantifies the inhibitory potential of a compound against the target enzyme.

  • Objective: To determine the IC₅₀ value of the inhibitor.

  • Enzyme Source: Recombinant human DGAT1 or DGAT2, often expressed in and purified from insect (e.g., Sf9) or mammalian (e.g., HEK293) cells.

  • Substrates:

    • Acyl-acceptor: 1,2-Dioleoyl-sn-glycerol (DAG).

    • Acyl-donor: [¹⁴C]- or [³H]-labeled Oleoyl-CoA.

  • Procedure:

    • The inhibitor (e.g., this compound or PF-06424439) at various concentrations is pre-incubated with the enzyme in a suitable buffer.

    • The reaction is initiated by adding the substrates (DAG and radiolabeled Acyl-CoA).

    • The reaction mixture is incubated at 37°C for a specified time.

    • The reaction is stopped, and lipids are extracted using a solvent system (e.g., chloroform:methanol).

    • The newly synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC).

    • The amount of radioactivity in the triglyceride spot is quantified using a scintillation counter.

    • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Postprandial Lipid Tolerance Test (Clinical - for this compound)

This clinical protocol assesses the effect of a DGAT1 inhibitor on the absorption of dietary fat.[5]

  • Objective: To measure the effect of this compound on post-meal serum triglyceride levels.

  • Subjects: Healthy, overweight, or obese male volunteers.[5][12]

  • Procedure:

    • Subjects undergo an overnight fast.

    • A baseline blood sample is collected.

    • A single oral dose of this compound or placebo is administered.

    • After a set period, subjects consume a standardized mixed meal with a high fat content (e.g., 45-60% of energy from fat).[5][12]

    • Blood samples are collected at regular intervals for up to 8 hours post-meal.

    • Serum is isolated, and triglyceride concentrations are measured.

    • The primary endpoint is the incremental Area Under the Curve (AUC) for serum triglycerides, which reflects the total postprandial lipid excursion.

Experimental_Workflow cluster_protocol In Vivo Evaluation Workflow Fasting Overnight Fasting of Subjects Dosing Administer Inhibitor or Placebo Fasting->Dosing Meal Provide Standardized High-Fat Meal Dosing->Meal Sampling Serial Blood Sampling (0-8h) Meal->Sampling Analysis Measure Serum Triglyceride Levels Sampling->Analysis Endpoint Calculate Incremental AUC Analysis->Endpoint

Caption: A typical workflow for a clinical postprandial lipid tolerance test.

In Vivo Dyslipidemia Model (Preclinical - for PF-06424439)

This animal model is used to evaluate the efficacy of a DGAT2 inhibitor in reducing plasma lipids.[10]

  • Objective: To assess the dose-dependent effect of PF-06424439 on plasma triglyceride levels.

  • Animal Model: Male Sprague-Dawley rats fed a high-sucrose, low-fat diet to induce hypertriglyceridemia.

  • Procedure:

    • Rats are acclimated to the specialized diet for several days.

    • On the study day, animals are fasted for 4 hours.

    • PF-06424439 is administered orally (p.o.) via gavage at various doses (e.g., 0.01 to 10 mg/kg) in a vehicle solution (e.g., 0.5% methylcellulose). A control group receives the vehicle only.

    • After a specified time (e.g., 2 hours), blood is collected.

    • Plasma is separated by centrifugation, and triglyceride concentrations are determined using a commercial assay kit.

    • The percentage reduction in plasma triglycerides compared to the vehicle-treated group is calculated for each dose.

Conclusion

The comparative analysis of this compound and PF-06424439 highlights two distinct strategies for targeting triglyceride synthesis.

  • This compound (DGAT1 Inhibition): Demonstrates potent and effective inhibition of dietary fat absorption, proving the clinical viability of targeting gut DGAT1 to lower postprandial hypertriglyceridemia.[5][6] However, its clinical development has been severely hampered by a narrow therapeutic window due to dose-limiting gastrointestinal side effects, particularly diarrhea.[4][12] This suggests that systemic or high-level inhibition of DGAT1 is poorly tolerated.

  • PF-06424439 (DGAT2 Inhibition): As a potent and highly selective DGAT2 inhibitor, it offers a more liver-focused therapeutic approach.[10] Preclinical data show effective lowering of both plasma and hepatic triglycerides.[10] The mechanism, which includes the suppression of SREBP-1 and de novo lipogenesis, makes it a promising candidate for treating hepatic steatosis in conditions like NAFLD and NASH.[7] Early clinical data for DGAT2 inhibitors suggest a more favorable safety profile compared to DGAT1 inhibitors, with fewer gastrointestinal adverse events.[1]

References

Validating the Specificity of AZD7687: A Comparative Guide for New Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of AZD7687, a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), in a new experimental model. To facilitate a thorough evaluation, this document compares this compound with two alternative DGAT1 inhibitors, Pradigastat and A-922500, offering supporting experimental data and detailed protocols.

Introduction to this compound and Alternatives

This compound is a selective and reversible inhibitor of DGAT1, an enzyme that catalyzes the final step in triglyceride synthesis.[1] While it has shown efficacy in reducing postprandial triglyceride levels, its clinical development has been hindered by dose-limiting gastrointestinal side effects, including nausea, vomiting, and diarrhea.[2][3][4] This narrow therapeutic window underscores the critical need to meticulously validate its specificity in any new experimental system.

This guide provides a comparative analysis with two other DGAT1 inhibitors:

  • Pradigastat (PF-04620110): Another potent and selective DGAT1 inhibitor that has been evaluated in clinical trials.[5][6][7]

  • A-922500: A well-characterized, potent, and selective DGAT1 inhibitor frequently used in preclinical research.[8][9][10]

Comparative Inhibitor Profile

A crucial aspect of validating a new experimental model is understanding the on-target and off-target activities of the investigational compound and its alternatives. The following table summarizes the known inhibitory activities of this compound, Pradigastat, and A-922500.

TargetThis compound IC50Pradigastat IC50A-922500 IC50Reference
On-Target
Human DGAT180 nM~19 nM7-9 nM[1]
Mouse DGAT1100 nMNot Found22-24 nM[1]
Off-Target
DGAT2No activity detectedNot Found53 µM[1]
ACAT179% inhibition @ 10 µMNo activity at 10 µM296 µM[1][11]
ACAT2Not FoundNot Found296 µM[9]
Fatty Acid Amide Hydrolase (FAAH)3.7 µMNot FoundNot Found[1]
Muscarinic M2 Receptor80.5 µMNot FoundNot Found[1]
Phosphodiesterase PDE10A15.5 µMNot FoundNot Found[1]
Adenosine A2A ReceptorNot FoundSelectivity >1000-fold vs DGAT1Not Found[11]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound in a new experimental model, a multi-pronged approach is recommended, encompassing biochemical, cellular, and proteomic assays.

On-Target Engagement and Potency

3.1.1. Biochemical DGAT1 Enzyme Activity Assay

This assay directly measures the inhibition of DGAT1 enzymatic activity.

  • Principle: Quantifies the formation of radiolabeled triacylglycerol (TAG) from diacylglycerol (DAG) and a radiolabeled fatty acyl-CoA substrate in the presence of a microsomal preparation containing DGAT1.

  • Protocol:

    • Prepare a reaction mixture containing human or model-species-specific intestinal microsomes as the DGAT1 enzyme source.

    • Add 1,2-dioleoyl-sn-glycerol as the acyl acceptor and [14C]oleoyl-CoA as the acyl donor.

    • Incubate with varying concentrations of this compound, Pradigastat, A-922500, or vehicle control.

    • Terminate the reaction and extract the lipids.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled TAG formed using a phosphorimager or scintillation counting.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

3.1.2. Cellular Triglyceride Synthesis Assay

This assay assesses the ability of the inhibitors to block triglyceride synthesis in intact cells.

  • Principle: Measures the incorporation of a radiolabeled precursor (e.g., [14C]oleic acid or [3H]glycerol) into the cellular triglyceride pool.

  • Protocol:

    • Culture a relevant cell line (e.g., Caco-2, HepG2, or primary cells from the experimental model) to near confluence.

    • Pre-incubate the cells with various concentrations of this compound, Pradigastat, A-922500, or vehicle control.

    • Add the radiolabeled precursor to the culture medium and incubate for a defined period.

    • Wash the cells to remove unincorporated label.

    • Lyse the cells and extract the total lipids.

    • Separate the lipids by TLC and quantify the radioactivity in the triglyceride fraction.

    • Determine the IC50 for the inhibition of cellular triglyceride synthesis.

3.1.3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.

  • Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This thermal stabilization can be quantified.

  • Protocol:

    • Treat intact cells with the inhibitor or vehicle.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Detect the amount of soluble DGAT1 at each temperature using Western blotting or an antibody-based detection method like ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Off-Target Profiling

3.2.1. Broad Kinase and Receptor Screening Panels

To identify potential off-target interactions, screen this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes. Commercial services are available for comprehensive profiling.

3.2.2. Proteome-Wide Off-Target Identification

For an unbiased assessment of off-target binding, employ proteomic approaches.

  • Principle: These methods identify proteins that directly interact with the compound of interest from a complex cellular lysate.

  • Methods:

    • Drug Affinity Responsive Target Stability (DARTS): Exploits the principle that drug binding can alter a protein's susceptibility to proteolysis.

    • Thermal Proteome Profiling (TPP): A high-throughput version of CETSA coupled with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.

Visualizing Pathways and Workflows

DGAT1_Signaling_Pathway cluster_enterocyte Enterocyte Dietary Fats Dietary Fats Fatty Acids Fatty Acids Dietary Fats->Fatty Acids Monoacylglycerol Monoacylglycerol Dietary Fats->Monoacylglycerol Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Monoacylglycerol->Diacylglycerol (DAG) Acyl-CoA->Diacylglycerol (DAG) DGAT1 DGAT1 Acyl-CoA->DGAT1 Substrate Diacylglycerol (DAG)->DGAT1 Substrate Triacylglycerol (TAG) Triacylglycerol (TAG) Chylomicrons Chylomicrons Triacylglycerol (TAG)->Chylomicrons Lymphatics Lymphatics Chylomicrons->Lymphatics Enterocyte Enterocyte This compound This compound This compound->DGAT1 Inhibits DGAT1->Triacylglycerol (TAG) Catalyzes

Specificity_Validation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo cluster_in_vivo In Vivo biochemical_assay Biochemical DGAT1 Assay cellular_tg_assay Cellular TG Synthesis Assay biochemical_assay->cellular_tg_assay selectivity_panel Broad Selectivity Panel proteomics Proteome-wide Off-Target ID selectivity_panel->proteomics cetsa CETSA for Target Engagement cellular_tg_assay->cetsa animal_model New Experimental Model cetsa->animal_model proteomics->animal_model pk_pd Pharmacokinetics / Pharmacodynamics animal_model->pk_pd lipid_tolerance Oral Lipid Tolerance Test pk_pd->lipid_tolerance

Conclusion

Validating the specificity of this compound in a new experimental model is paramount to ensure that observed phenotypic effects are a direct consequence of DGAT1 inhibition. This guide provides a structured approach to this validation process by comparing this compound with relevant alternatives and detailing essential experimental protocols. By systematically assessing on-target engagement, potency, and off-target interactions, researchers can confidently interpret their findings and contribute to a more comprehensive understanding of the therapeutic potential and limitations of DGAT1 inhibition.

References

Navigating the Landscape of DGAT1 Inhibition: A Comparative Analysis of AZD7687 Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published research on AZD7687, a selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor. By examining the reproducibility of its findings and comparing its performance with alternative DGAT1 inhibitors, this guide offers valuable insights into the therapeutic potential and challenges of targeting DGAT1 for metabolic diseases.

Introduction to this compound and DGAT1 Inhibition

This compound is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the small intestine. By blocking DGAT1, this compound aims to reduce the absorption of dietary fats, thereby lowering postprandial triglyceride levels. This mechanism of action held promise for the treatment of type 2 diabetes and obesity. However, the clinical development of this compound was halted due to significant gastrointestinal side effects. This guide delves into the key clinical findings for this compound, presents a comparative analysis with another DGAT1 inhibitor, pradigastat (LCQ908), and outlines the experimental methodologies to aid in the critical evaluation and reproduction of these findings.

Comparative Efficacy of DGAT1 Inhibitors

The primary endpoint for assessing the efficacy of DGAT1 inhibitors has been the reduction in postprandial triglyceride (TG) levels. Below is a summary of the key quantitative data from clinical trials of this compound and the alternative DGAT1 inhibitor, pradigastat.

Parameter This compound Pradigastat (LCQ908) Alternative: Evinacumab (ANGPTL3 Inhibitor)
Mechanism of Action Selective DGAT1 InhibitorSelective DGAT1 InhibitorMonoclonal antibody targeting ANGPTL3
Primary Efficacy Endpoint Reduction in postprandial triglyceride (TAG) excursionReduction in fasting and postprandial triglyceridesReduction in triglyceride levels
Reported Efficacy >75% decrease in incremental TAG AUC at doses ≥5 mg[1][2]41% reduction in fasting TG at 20 mg and 70% at 40 mg[3][4][5]. Significant reductions in postprandial TG AUC[3].64% to 73% reduction in triglycerides in the top three dose-groups[6]
Key Secondary Endpoints Increased plasma GLP-1 and PYY levels at doses ≥5 mg[7]Suppression of postprandial glucose and insulin, increased GLP-1[8]Dose-dependent reductions in LDL cholesterol[6]
Dosing Regimen in Key Studies Single ascending doses (1-60 mg) and multiple doses (1-20 mg/day) for 1 week[1][7]Multiple doses (10, 20, 40 mg/day) for 21-day periods[3][4][5]Single injection with monitoring for at least five months[6]

Side Effect Profile Comparison

A critical aspect of the clinical evaluation of DGAT1 inhibitors has been their tolerability, particularly concerning gastrointestinal side effects.

Adverse Events This compound Pradigastat (LCQ908) Alternative: Evinacumab (ANGPTL3 Inhibitor)
Gastrointestinal Nausea, vomiting, and diarrhea reported with increasing doses, limiting dose escalation.[1][2] 11 out of 18 participants discontinued treatment at doses >5 mg/day due to diarrhea[7].Mild to moderate, transient gastrointestinal adverse events, most commonly diarrhea.[3][5] No drug discontinuations due to these events in the reported study[2].Mild adverse events reported, including headaches in seven participants[6].
Other Notable Side Effects Dose and diet-related gastrointestinal side effects were the primary concern[1].Generally well-tolerated in the studied patient population with familial chylomicronemia syndrome on a very low-fat diet[2][5].Well-tolerated in the Phase I study[6].

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the design of the clinical trials, the following diagrams illustrate the DGAT1 signaling pathway and a generalized experimental workflow for evaluating DGAT1 inhibitors.

DGAT1_Signaling_Pathway cluster_enterocyte Inside Enterocyte Dietary Fats Dietary Fats Pancreatic Lipase Pancreatic Lipase Dietary Fats->Pancreatic Lipase Hydrolysis Monoglycerides & Fatty Acids Monoglycerides & Fatty Acids Pancreatic Lipase->Monoglycerides & Fatty Acids Enterocyte Enterocyte Monoglycerides & Fatty Acids->Enterocyte Absorption Re-esterification Re-esterification Monoglycerides & Fatty Acids->Re-esterification Diacylglycerol (DAG) Diacylglycerol (DAG) Re-esterification->Diacylglycerol (DAG) DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Triglycerides (TG) Triglycerides (TG) DGAT1->Triglycerides (TG) Final Step of Synthesis Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Packaging Lymphatics & Bloodstream Lymphatics & Bloodstream Chylomicrons->Lymphatics & Bloodstream Secretion This compound / Pradigastat This compound / Pradigastat This compound / Pradigastat->DGAT1 Inhibition

Caption: DGAT1 Signaling Pathway in Intestinal Enterocytes.

Experimental_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Group (DGAT1 Inhibitor) Treatment Group (DGAT1 Inhibitor) Randomization->Treatment Group (DGAT1 Inhibitor) Placebo Group Placebo Group Randomization->Placebo Group Dosing Period Dosing Period Treatment Group (DGAT1 Inhibitor)->Dosing Period Placebo Group->Dosing Period Standardized High-Fat Meal Standardized High-Fat Meal Dosing Period->Standardized High-Fat Meal Blood Sampling (Time course) Blood Sampling (Time course) Standardized High-Fat Meal->Blood Sampling (Time course) Biochemical Analysis Biochemical Analysis Blood Sampling (Time course)->Biochemical Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis Measure TG, GLP-1, etc. Efficacy & Safety Assessment Efficacy & Safety Assessment Data Analysis->Efficacy & Safety Assessment

Caption: Generalized Clinical Trial Workflow for DGAT1 Inhibitors.

Detailed Experimental Protocols

Reproducibility of research findings is contingent on detailed and transparent methodologies. Below are the summarized experimental protocols for the key clinical trials of this compound and pradigastat.

This compound First-in-Human Study Protocol
  • Study Design: A randomized, single-blind, placebo-controlled, single ascending dose study.[1]

  • Participants: 80 healthy male subjects were enrolled.[1]

  • Intervention: In 10 cohorts, six subjects received a single oral dose of this compound (ranging from 1-60 mg across cohorts) and two received a placebo.[1]

  • Efficacy Assessment: Postprandial serum triacylglycerol (TAG) excursion was measured for 8 hours after a standardized mixed meal with 60% fat content, both before and after dosing.[1]

  • Safety Assessment: Monitoring of adverse events, with a focus on gastrointestinal symptoms. The impact of lowering the fat content of the meal to 45% or 30% on these symptoms was also assessed in five cohorts.[1]

Pradigastat (LCQ908) in Familial Chylomicronemia Syndrome (FCS) Protocol
  • Study Design: An open-label, fixed-sequence treatment study.[9]

  • Participants: Six patients with genetically confirmed Familial Chylomicronemia Syndrome (FCS).[3][4]

  • Intervention: Patients underwent three consecutive 21-day treatment periods with oral pradigastat at 20 mg, 40 mg, and 10 mg once daily, separated by washout periods of at least 4 weeks.[4][5]

  • Efficacy Assessment: Fasting TG levels were assessed weekly. Postprandial TG and ApoB48 levels were monitored after an FCS-adapted test meal.[3][4][5]

  • Safety Assessment: Monitoring and recording of all adverse events throughout the study.[3]

Conclusion and Future Perspectives

The research on this compound provided a clear proof-of-concept for the potent effect of DGAT1 inhibition on reducing postprandial hyperlipidemia. However, the development was ultimately halted due to an unfavorable therapeutic window, with significant gastrointestinal side effects occurring at doses required for efficacy.

The comparative data from the pradigastat trials suggest that while gastrointestinal side effects remain a class-related issue for DGAT1 inhibitors, they may be manageable in specific patient populations, such as those with FCS who are already on a very low-fat diet. This highlights the importance of patient selection and dietary management in the potential future development of DGAT1 inhibitors.

For researchers, the findings from the this compound studies underscore the critical need to uncouple the therapeutic effects on lipid metabolism from the on-target gastrointestinal side effects. Future research in this area could focus on developing DGAT1 inhibitors with different pharmacokinetic and pharmacodynamic profiles or exploring combination therapies that might mitigate the adverse effects. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for designing and interpreting future studies in this field.

References

AZD7687 as a Reference Compound for Novel DGAT1 Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD7687 with other common Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, T-863 and PF-04620110, to serve as a reference for the selection of an appropriate standard in novel DGAT1 inhibitor screening campaigns. This document outlines the inhibitory potency, selectivity, and key characteristics of these compounds, supported by experimental data and detailed protocols for common screening assays.

Introduction to DGAT1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride (TG) synthesis.[1][2][3] It catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[1][2][3] This process is central to dietary fat absorption and the storage of energy in the form of lipid droplets.[1][4] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia.[5] The selection of a suitable reference compound is critical for the validation and interpretation of high-throughput screening (HTS) results for novel DGAT1 inhibitors.

Comparison of Reference DGAT1 Inhibitors

This compound, T-863, and PF-04620110 are potent and selective DGAT1 inhibitors commonly used in preclinical research. The following table summarizes their in vitro inhibitory activities against DGAT1 from different species.

CompoundTarget SpeciesIC50 (nM)Assay Type
This compound Human80Recombinant enzyme assay
Mouse~100Recombinant enzyme assay
Dog~60Recombinant enzyme assay
T-863 Human15Not Specified
Human49CPM Fluorescent Assay
Human17TLC Assay
MouseSimilar to humanNot Specified
PF-04620110 Human19[³H]n-decanoyl CoA incorporation
Rat94[³H]n-decanoyl CoA incorporation
Mouse64[³H]n-decanoyl CoA incorporation

Selectivity Profile:

A crucial aspect of a reference compound is its selectivity for the target enzyme over other related proteins.

  • This compound: Shows some off-target activity at higher concentrations, including inhibition of acyl-CoA:cholesterol acetyltransferase (ACAT) (79% at 10 µM).

  • T-863: Demonstrates high selectivity, with no significant inhibitory activity against human MGAT3, DGAT2, or MGAT2, and an IC50 of 12,000 nM against ACAT1.

  • PF-04620110: Exhibits high selectivity, with over 1000-fold selectivity for DGAT-1 over DGAT-2 and no significant activity against a range of other enzymes, ion channels, and receptors.[6]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the screening process, the following diagrams illustrate the DGAT1 signaling pathway and a general experimental workflow for inhibitor screening.

DGAT1_Signaling_Pathway cluster_0 Glycerol-3-Phosphate Pathway cluster_1 Triglyceride Synthesis Glycerol-3-P Glycerol-3-P LPA Lysophosphatidic Acid Glycerol-3-P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DGAT1 DGAT1 DAG->DGAT1 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT1 TG Triglyceride DGAT1->TG Lipid_Droplet Lipid Droplet Storage TG->Lipid_Droplet Inhibitor DGAT1 Inhibitor (e.g., this compound) Inhibitor->DGAT1 Experimental_Workflow Start Start HTS Compound_Library Compound Library Start->Compound_Library Assay_Plate_Prep Assay Plate Preparation (Compound Dispensing) Compound_Library->Assay_Plate_Prep Reagent_Addition Reagent Addition (DGAT1 Enzyme, Substrates) Assay_Plate_Prep->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Validation Hit Validation Data_Analysis->Hit_Validation End End Hit_Validation->End

References

AZD7687: A Comparative Analysis of its Effects in Human vs. Rodent Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed as a potential therapeutic for metabolic diseases, the translational journey of this compound from preclinical rodent models to human clinical trials has revealed significant species-specific differences in its effects. This guide provides a comprehensive comparison of the pharmacological effects, particularly on lipid metabolism and gastrointestinal tolerability, of this compound in human versus rodent systems, supported by experimental data and detailed methodologies.

In Vitro Potency: A Tale of Two Species

This compound demonstrates potent inhibition of both human and rodent DGAT1 in in vitro assays. The half-maximal inhibitory concentration (IC50) values are comparable, indicating a similar intrinsic affinity for the target enzyme in both species.

SpeciesEnzymeIC50 (nM)
HumanDGAT1~80
MouseDGAT1~100

In Vivo Efficacy: Lowering Triglycerides

In both humans and rodents, this compound has demonstrated efficacy in reducing the excursion of postprandial triglycerides, a key indicator of DGAT1 inhibition in the gut.

Human Studies

In a first-in-human single ascending dose study, this compound markedly reduced the postprandial increase in triglycerides in healthy male subjects after a high-fat meal.[1] A dose-dependent effect was observed, with doses of 5 mg and higher leading to a greater than 75% reduction in the incremental area under the curve (AUC) for triglycerides.[1]

Dose of this compoundNumber of SubjectsMeal% Reduction in Triglyceride AUC (vs. Placebo)
5 mg660% fat>75%
10 mg660% fat>75%
20 mg660% fat>75%
Rodent Studies

A cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling study that included data from mice and rats showed that this compound effectively lowered postprandial triglycerides in an oral lipid tolerance test (OLTT).[2] The in vivo IC50 for the free (unbound) drug concentration was estimated to be 0.081 µmol/L in mice.[2]

SpeciesDose of this compoundVehicleLipid ChallengeEffect on Postprandial Triglycerides
Mouse0.1, 1, 3 mg/kgCarboxymethyl cellulose (CMC)20% soybean oil emulsionDose-dependent reduction

A Tale of Two Guts: The Divergence in Gastrointestinal Tolerability

The most striking difference between the effects of this compound in humans and rodents lies in its gastrointestinal (GI) side effect profile.

Human Intolerance

In human clinical trials, this compound was associated with significant dose-limiting gastrointestinal side effects, primarily nausea, vomiting, and diarrhea.[1][3] These adverse events were common at doses that were effective in lowering triglycerides, leading to a narrow therapeutic window and ultimately halting the drug's development.[3] In a multiple-dose study, 11 out of 18 participants receiving doses greater than 5 mg/day discontinued treatment due to diarrhea.[3]

Rodent Tolerance

In contrast to the human experience, selective inhibition of DGAT1 with compounds like this compound is generally well-tolerated in rodents, particularly mice, without inducing significant diarrhea.[4] Studies have shown that in mice, severe watery diarrhea is only induced when both DGAT1 and DGAT2 are inhibited simultaneously.[4][5] This suggests a compensatory role for DGAT2 in the rodent gut that is not as prominent in humans.

Experimental Protocols

Human First-in-Human Study
  • Study Design: Single ascending dose, randomized, placebo-controlled trial.

  • Participants: 80 healthy male subjects.

  • Intervention: Oral administration of this compound (doses ranging from 1 to 60 mg) or placebo.

  • Primary Endpoint: Postprandial serum triglyceride excursion measured for 8 hours after a standardized mixed meal with 60% fat content.

  • Safety Assessment: Monitoring of adverse events, including gastrointestinal symptoms.[1]

Rodent Oral Lipid Tolerance Test (OLTT)
  • Animals: Male ICR mice (~25 g).

  • Acclimation: Standard laboratory conditions.

  • Intervention: Oral gavage of this compound (0.1, 1, or 3 mg/kg) suspended in carboxymethyl cellulose (CMC) or vehicle alone.

  • Lipid Challenge: 30 minutes after drug administration, an oral gavage of a fat emulsion containing 20% soybean oil was given.

  • Endpoint: Measurement of plasma triglycerides at various time points post-lipid challenge.[2]

Signaling Pathways and Workflows

DGAT1_Inhibition_Pathway cluster_human Human cluster_rodent Rodent AZD7687_H This compound DGAT1_H DGAT1 AZD7687_H->DGAT1_H Inhibits GI_SE_H GI Side Effects (Diarrhea) AZD7687_H->GI_SE_H Induces TAG_H Triglyceride Synthesis DGAT1_H->TAG_H Catalyzes PPTG_H Postprandial Triglycerides TAG_H->PPTG_H Leads to AZD7687_R This compound DGAT1_R DGAT1 AZD7687_R->DGAT1_R Inhibits GI_SE_R No Significant GI Side Effects AZD7687_R->GI_SE_R TAG_R Triglyceride Synthesis DGAT1_R->TAG_R DGAT2_R DGAT2 (Compensatory) DGAT2_R->TAG_R Compensates PPTG_R Postprandial Triglycerides TAG_R->PPTG_R

Caption: Differential effects of this compound on triglyceride synthesis and GI tolerability in humans versus rodents.

Experimental_Workflow cluster_human_trial Human Clinical Trial cluster_rodent_study Rodent Preclinical Study H_Subjects Healthy Human Subjects H_Dosing Oral this compound or Placebo H_Subjects->H_Dosing H_Meal High-Fat Meal H_Dosing->H_Meal H_AE Adverse Event Monitoring H_Dosing->H_AE H_Sampling Blood Sampling (Triglycerides) H_Meal->H_Sampling H_Analysis Pharmacodynamic & Safety Analysis H_Sampling->H_Analysis H_AE->H_Analysis R_Subjects Mice or Rats R_Dosing Oral this compound or Vehicle R_Subjects->R_Dosing R_Lipid Oral Lipid Challenge R_Dosing->R_Lipid R_Sampling Blood Sampling (Triglycerides) R_Lipid->R_Sampling R_Analysis Pharmacodynamic Analysis R_Sampling->R_Analysis

Caption: Comparative experimental workflows for evaluating this compound in humans and rodents.

Conclusion

The case of this compound highlights a critical challenge in drug development: species-specific differences in pharmacology and toxicology. While the in vitro potency and the primary in vivo pharmacodynamic effect of reducing postprandial triglycerides were consistent between humans and rodents, the gastrointestinal tolerability was dramatically different. The severe diarrhea observed in humans at therapeutic doses was not predicted by preclinical rodent models, likely due to the compensatory role of DGAT2 in the rodent gut. This divergence underscores the importance of understanding species-specific physiology and the limitations of animal models in predicting all aspects of a drug's effects in humans. For researchers and drug development professionals, the story of this compound serves as a crucial case study emphasizing the need for careful consideration of translational biology and the development of more predictive preclinical models.

References

Comparative Analysis of AZD7687's Impact on Lipid Classes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor AZD7687 and its impact on various lipid classes. This document synthesizes available clinical and preclinical data, offering a comparison with other DGAT1 inhibitors where data is available, and details the experimental methodologies employed in these studies.

Introduction to this compound and DGAT1 Inhibition

This compound is a selective and reversible inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in the synthesis of triglycerides.[1][2] The primary therapeutic goal of DGAT1 inhibition is to modulate lipid metabolism, particularly to reduce the absorption and synthesis of triglycerides, making it a potential target for conditions like obesity and type 2 diabetes.[3] Clinical studies have demonstrated that this compound effectively reduces postprandial (after-meal) triglyceride levels.[1][3] However, its clinical development has been hampered by significant dose- and diet-related gastrointestinal side effects, including diarrhea, nausea, and vomiting.[1][2][3]

Comparative Impact on Lipid Classes

The primary documented effect of this compound in human clinical trials is a potent, dose-dependent reduction in postprandial serum triacylglycerols (TAG).[3] At doses of 5 mg and higher, this compound has been shown to decrease the incremental area under the curve (AUC) for TAG by over 75% following a high-fat meal.[1] Notably, this reduction in triglycerides was not accompanied by an increase in serum diacylglycerol levels.[1]

Data on the impact of this compound on other lipid classes, such as total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and phospholipids in humans, is not extensively available in the public domain. Preclinical studies in mice with intestinal DGAT1 deficiency, which mimics the mechanism of this compound, have shown reductions in total cholesterol, as well as LDL and HDL cholesterol levels.

For a comprehensive comparison, this guide includes data from another DGAT1 inhibitor, pradigastat (LCQ908) , for which a more detailed lipid profile analysis has been published. It is important to note that direct head-to-head comparative trials between this compound and other DGAT1 inhibitors are not available.

Data Presentation: Quantitative Effects on Lipid Classes
Lipid ClassThis compoundPradigastat (LCQ908)PF-04620110
Triacylglycerols (Triglycerides) Postprandial TAG: >75% reduction in incremental AUC at doses ≥5 mg.[1]Fasting Triglycerides: 41% reduction with 20 mg dose and 70% reduction with 40 mg dose.[4]Plasma Triglycerides: Significant reduction in rodents at doses ≥0.1 mg/kg after a lipid challenge.[5]
Chylomicron Triglycerides Not explicitly reported, but implied reduction due to mechanism of action.Reduction in chylomicron triglyceride content was the primary driver of total triglyceride reduction.Not explicitly reported.
Chylomicron Cholesterol Not explicitly reported.Reduced, with greater reductions at higher doses.Not explicitly reported.
Total Cholesterol Data not available from human trials. Preclinical mouse models of DGAT1 deficiency show a reduction.Data not explicitly reported.Data not available.
LDL Cholesterol Data not available from human trials. Preclinical mouse models of DGAT1 deficiency show a reduction.Mixed effects observed. A modest increase was seen at a 20 mg dose, though the absolute level remained low.Data not available.
HDL Cholesterol/Lipid Content Data not available from human trials. Preclinical mouse models of DGAT1 deficiency show a reduction.Generally increased HDL lipid content, particularly cholesterol.Data not available.
Diacylglycerol No increase in serum levels observed.[1]Not explicitly reported.Not explicitly reported.
Free Fatty Acids Not explicitly reported.Not explicitly reported.Not explicitly reported.
Phospholipids Data not available.Not explicitly reported.Not explicitly reported.
Polyunsaturated Fatty Acids Not explicitly reported.Not explicitly reported.Enriched within the triglyceride class in rodents.[2]

Note: The data presented is a summary of findings from various studies and does not represent a direct comparative trial.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and other DGAT1 inhibitors involves the direct blockage of the final step in triglyceride synthesis in the enterocytes of the small intestine. This leads to a reduction in the assembly and secretion of chylomicrons, the primary carriers of dietary fat.

DGAT1_Inhibition_Pathway cluster_enterocyte Intestinal Enterocyte cluster_bloodstream Bloodstream Dietary Fats Dietary Fats Fatty Acids & Monoacylglycerols Fatty Acids & Monoacylglycerols Dietary Fats->Fatty Acids & Monoacylglycerols Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoacylglycerols->Diacylglycerol (DAG) DGAT1 DGAT1 Diacylglycerol (DAG)->DGAT1 Acyl-CoA Acyl-CoA Acyl-CoA->DGAT1 Triglycerides (TAG) Triglycerides (TAG) Chylomicron Assembly Chylomicron Assembly Triglycerides (TAG)->Chylomicron Assembly DGAT1->Triglycerides (TAG) Catalyzes Chylomicrons Chylomicrons Chylomicron Assembly->Chylomicrons Lymphatics & Bloodstream Lymphatics & Bloodstream Chylomicrons->Lymphatics & Bloodstream Reduced Postprandial Triglycerides Reduced Postprandial Triglycerides This compound This compound This compound->DGAT1 Inhibits

Caption: DGAT1 Inhibition Pathway in Intestinal Enterocytes.

The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of a compound like this compound on postprandial lipemia.

Experimental_Workflow A Subject Recruitment (e.g., Overweight/Obese Males) B Baseline Assessment (Fasting Blood Sample) A->B C Randomization (Placebo or this compound) B->C D Drug Administration (Single or Multiple Doses) C->D E Standardized High-Fat Meal D->E F Serial Blood Sampling (e.g., 0-8 hours post-meal) E->F G Lipid Profile Analysis (TAG, Cholesterol, etc.) F->G H Data Analysis (e.g., AUC Calculation) G->H

Caption: Generalized Experimental Workflow for Postprandial Lipid Studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and other DGAT1 inhibitors.

Postprandial Triacylglycerol (TAG) Measurement in Humans (this compound Study)
  • Objective: To assess the effect of this compound on postprandial TAG levels.[1][3]

  • Subjects: Healthy, overweight, or obese male subjects.[3]

  • Study Design: Randomized, placebo-controlled, single or multiple ascending dose studies.[1][3]

  • Protocol:

    • Subjects were administered single or multiple oral doses of this compound (ranging from 1 to 20 mg/day) or a placebo.[3]

    • Following drug administration, subjects consumed a standardized mixed meal with a high-fat content (e.g., 45% or 60% of energy from fat).[1][3]

    • Blood samples were collected at baseline (pre-meal) and at regular intervals for up to 8 hours post-meal.[3]

    • Serum was isolated from the blood samples.

    • Serum triacylglycerol concentrations were measured at each time point.

  • Data Analysis: The incremental Area Under the Curve (AUC) for serum TAG concentration versus time was calculated to quantify the postprandial lipid excursion.[1]

Comprehensive Lipoprotein Analysis (Pradigastat Study)
  • Objective: To evaluate the effect of pradigastat on fasting and postprandial lipid and lipoprotein levels in patients with Familial Chylomicronemia Syndrome (FCS).[4]

  • Subjects: Patients diagnosed with FCS.[4]

  • Study Design: Open-label, fixed-sequence treatment study.[4]

  • Protocol:

    • Following a run-in period with a very low-fat diet, baseline fasting lipid assessments were performed.

    • A low-fat meal tolerance test was conducted at baseline.

    • Patients received consecutive 21-day treatment periods with different doses of pradigastat (e.g., 10, 20, 40 mg).[4]

    • Fasting blood samples were collected weekly to measure triglyceride levels.

    • At the end of each treatment period, postprandial triglycerides, ApoB48, and lipoprotein lipid content were monitored following a test meal.

  • Lipid Analysis: Lipoprotein fractions (chylomicrons, VLDL, LDL, HDL) were separated, and their respective triglyceride and cholesterol content were quantified.

Conclusion

This compound is a potent inhibitor of DGAT1 that has a marked effect on reducing postprandial triacylglycerol levels. However, a comprehensive understanding of its impact on a full range of lipid classes in humans remains limited based on publicly available data. Comparative analysis with other DGAT1 inhibitors like pradigastat suggests that the effects on cholesterol metabolism (LDL and HDL) can be more complex and may vary between different compounds within the same class. The significant gastrointestinal side effects associated with this compound have posed a major challenge to its clinical development. Future research and publication of more extensive lipid profiling from clinical trials would be invaluable for a more complete comparative assessment of DGAT1 inhibitors.

References

Evaluating the Translational Relevance of AZD7687 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from preclinical discovery to clinical application is fraught with challenges, with translational relevance being a critical determinant of success. AZD7687, a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), represents a compelling case study in this journey. Preclinical data in animal models painted a promising picture for the treatment of type 2 diabetes and obesity, suggesting potential for insulin sensitization and weight reduction.[1][2][3] However, the translation of these findings to human subjects revealed significant hurdles, primarily dose-limiting gastrointestinal side effects.[2][3][4] This guide provides a comprehensive evaluation of the preclinical data for this compound, comparing it with alternative DGAT1 inhibitors and other emerging therapeutic strategies. By presenting key experimental data, detailed methodologies, and visual pathways, this guide aims to offer valuable insights for researchers in the field of metabolic drug discovery.

Mechanism of Action: Targeting Triglyceride Synthesis

This compound is a selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis.[2] By blocking DGAT1, this compound aims to reduce the absorption of dietary fats and lower plasma triglyceride levels, thereby addressing key pathophysiological aspects of metabolic diseases.

DGAT1_Inhibition_Pathway Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Digestion Enterocyte Intestinal Enterocyte Fatty_Acids->Enterocyte Absorption Diacylglycerol Diacylglycerol (DAG) Enterocyte->Diacylglycerol Acyl_CoA Acyl-CoA Enterocyte->Acyl_CoA DGAT1 DGAT1 Diacylglycerol->DGAT1 Acyl_CoA->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Esterification Chylomicrons Chylomicrons Triglycerides->Chylomicrons Circulation Circulation Chylomicrons->Circulation This compound This compound This compound->DGAT1 Inhibition

Mechanism of Action of this compound.

Preclinical Efficacy of this compound and Comparators

Preclinical studies in various animal models, including diet-induced obese (DIO) mice and genetically obese db/db mice, have been instrumental in evaluating the therapeutic potential of DGAT1 inhibitors.[5][6] These models are crucial for assessing effects on body weight, glucose homeostasis, and lipid metabolism.

Comparative Preclinical Data
CompoundTargetAnimal ModelKey Efficacy EndpointsReference
This compound DGAT1-Preclinical data suggests insulin sensitization and weight reduction.[2][3][2][3]
PF-04620110 DGAT1Wild-type MiceIncreased active and total GLP-1 levels post-lipid challenge.[7][7]
H128 DGAT1db/db MiceSignificantly inhibited body weight gain, decreased food intake, reduced serum triglycerides, and ameliorated hepatic steatosis. No significant effect on blood glucose or insulin tolerance.[1][1]
Compound K & L DGAT1Wild-type & Dgat1-/- Mice, DogsDose-dependently inhibited post-prandial triglyceride excursion. Compound K's effect on body weight loss was confirmed to be mechanism-based. Altered incretin peptide release.[8][8]
Intestine-Targeted DGAT1 Inhibitor DGAT1DIO MiceImproved obesity and insulin resistance without the skin aberrations seen in DGAT1 null mice.[6][6]
PF-06424439 (Combined with PF-04620110) DGAT2MiceCombined inhibition with a DGAT1 inhibitor led to increased fatty acid oxidation and reduced plasma fatty acids in the post-absorptive phase.[9][9]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and accurate interpretation of preclinical data. Below are methodologies for key in vivo experiments used to evaluate DGAT1 inhibitors.

Oral Lipid Tolerance Test (OLTT) in Mice

The OLTT is a critical assay to assess a compound's ability to modulate postprandial hyperlipidemia.

OLTT_Workflow Start Start Fasting Fast Mice (e.g., 4-6 hours) Start->Fasting Baseline_Blood Collect Baseline Blood Sample (t=0) Fasting->Baseline_Blood Dosing Administer Vehicle or Test Compound (e.g., this compound) Baseline_Blood->Dosing Lipid_Challenge Oral Gavage with Lipid Emulsion (e.g., Corn Oil) Dosing->Lipid_Challenge Blood_Sampling Collect Blood Samples at Multiple Time Points (e.g., 30, 60, 120, 240 min) Lipid_Challenge->Blood_Sampling TG_Measurement Measure Plasma Triglyceride Levels Blood_Sampling->TG_Measurement Analysis Calculate AUC for Triglyceride Excursion TG_Measurement->Analysis End End Analysis->End

Oral Lipid Tolerance Test Workflow.

Methodology:

  • Animal Model: Male C57BL/6 or db/db mice are commonly used.

  • Acclimation: Animals are acclimated for at least one week before the experiment.

  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected via tail snip or retro-orbital bleeding.

  • Dosing: The test compound (e.g., this compound) or vehicle is administered orally or via intraperitoneal injection.

  • Lipid Challenge: After a set period (e.g., 30-60 minutes), an oral gavage of a lipid source (e.g., corn oil, 10 ml/kg) is administered.

  • Serial Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 30, 60, 120, and 240 minutes).

  • Triglyceride Measurement: Plasma is separated, and triglyceride levels are measured using a commercial enzymatic assay kit.

  • Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration over time is calculated to quantify the postprandial lipid excursion.

Hyperinsulinemic-Euglycemic Clamp in Mice

This "gold standard" technique is used to assess insulin sensitivity.[10]

Methodology:

  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling) several days before the clamp procedure to allow for recovery.[10][11]

  • Fasting: Mice are fasted overnight (approximately 14-16 hours).[12]

  • Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.[13][14]

  • Basal Period: After an equilibration period, basal blood samples are taken.[13]

  • Clamp Period: A continuous infusion of insulin is started to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).[10]

  • Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 10 minutes) from the arterial catheter, and the glucose infusion rate is adjusted accordingly.[12]

  • Steady State: Once a steady state is achieved, blood samples are taken to determine glucose specific activity and plasma insulin concentrations.

  • Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.

Measurement of Liver Triglycerides

Quantifying hepatic lipid accumulation is crucial for evaluating therapies for non-alcoholic fatty liver disease (NAFLD).

Methodology:

  • Tissue Collection: At the end of the study, mice are euthanized, and the liver is rapidly excised and weighed. A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C.

  • Lipid Extraction:

    • A known weight of frozen liver tissue (e.g., 50-100 mg) is homogenized in a solution of chloroform and methanol (2:1 v/v).[15]

    • A salt solution (e.g., 0.9% NaCl) is added to separate the phases.

    • The lower organic phase containing the lipids is collected.

  • Triglyceride Quantification:

    • An aliquot of the lipid extract is dried under nitrogen gas.

    • The dried lipids are reconstituted in a suitable solvent (e.g., isopropanol).[16]

    • Triglyceride content is measured using a colorimetric or fluorometric enzymatic assay kit.[16][17]

  • Data Normalization: Liver triglyceride content is typically expressed as milligrams of triglyceride per gram of liver tissue.

Translational Challenges and Future Directions

The clinical development of this compound was ultimately halted due to a narrow therapeutic window, with significant gastrointestinal side effects, primarily diarrhea, occurring at doses required for therapeutic efficacy.[3][4] This highlights a key challenge in translating preclinical findings to humans. While animal models showed promising efficacy with DGAT1 inhibition, the tolerability in humans was poor.

This experience has shifted the focus in the field towards alternative strategies, including:

  • DGAT2 Inhibitors: DGAT2 is another isoform of the DGAT enzyme. Preclinical and early clinical data for DGAT2 inhibitors, such as ervogastat (PF-06865571), suggest a more favorable safety profile while still demonstrating efficacy in reducing liver fat.

  • Combination Therapies: Combining a DGAT inhibitor with an agent targeting a different metabolic pathway, such as an Acetyl-CoA Carboxylase (ACC) inhibitor like clesacostat (PF-05221304), is being explored to enhance efficacy and potentially mitigate side effects.

  • Intestine-Targeted Formulations: Developing formulations that restrict the action of DGAT1 inhibitors to the gastrointestinal tract could potentially minimize systemic side effects while still providing therapeutic benefit through reduced fat absorption.[6]

Conclusion

The story of this compound underscores the critical importance of carefully evaluating the translational relevance of preclinical data. While the compound demonstrated clear proof-of-mechanism in preclinical models, its clinical failure due to tolerability issues provides valuable lessons for future drug development in the metabolic space. The comparative data and detailed methodologies presented in this guide are intended to aid researchers in designing more predictive preclinical studies and in selecting therapeutic strategies with a higher probability of clinical success. The future of metabolic disease therapy will likely involve a multi-faceted approach, leveraging novel targets and combination therapies to achieve both efficacy and safety in human populations.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AZD7687

Author: BenchChem Technical Support Team. Date: November 2025

At the forefront of responsible disposal is the consultation of the Safety Data Sheet (SDS) for AZD7687. Although a specific SDS for this compound was not found in the public domain, it is incumbent upon the supplier of the chemical to provide one. This document is the primary source of information regarding the material's hazards, handling, storage, and disposal. In the absence of a specific SDS, treating the compound as hazardous waste is the most prudent course of action.

General Disposal Principles for Research Chemicals

Unused or expired this compound should be managed as chemical waste.[1] Laboratory waste disposal procedures are in place to ensure the safety of personnel and to protect the environment.[2] The following steps outline a general protocol for the proper disposal of research compounds like this compound:

  • Waste Identification and Segregation: All waste must be properly identified and segregated based on its chemical properties to prevent dangerous reactions.[3] this compound waste should not be mixed with other chemical waste unless their compatibility is known.[2] It is crucial to keep solid and liquid waste separate.[3]

  • Containerization and Labeling: Chemical waste must be collected in sturdy, leak-proof containers that are compatible with the waste material.[4] The original container, if in good condition, is often a suitable choice.[4] Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (not abbreviations), and the accumulation start date.[5]

  • Storage: Waste containers should be kept sealed and stored in a designated, well-ventilated, and secure area away from incompatible materials.[5] Storage should not exceed institutional time limits, which can be as short as 180 days.[1]

  • Disposal Request: Once a waste container is full or has reached its storage time limit, a pickup should be requested from the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6] Sewer disposal is generally prohibited for hazardous pharmaceuticals, and improper disposal can lead to environmental contamination and legal penalties.[1][7]

Key Data for Disposal Considerations

The following table summarizes crucial information that would typically be found in an SDS and is essential for making informed decisions about the disposal of this compound.

ParameterGuidelineSource
Waste Classification Assume hazardous unless explicitly stated otherwise in the SDS.[6]
Container Type Chemically resistant, leak-proof, with a secure lid. Glass or high-density polyethylene (HDPE) are often suitable.[3][4]
Labeling Requirements "Hazardous Waste," "this compound," accumulation start date, and hazard pictograms as per the Globally Harmonized System (GHS).[5]
Segregation Store separately from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed.[3]
Drain Disposal Prohibited for hazardous chemicals.[4][7]
Trash Disposal Prohibited for hazardous chemicals.[6]
Spill Cleanup Absorbent materials used to clean up spills should be treated as hazardous waste.[8]

Experimental Protocols for Waste Management

While specific experimental protocols for the degradation or neutralization of this compound are not available, a general workflow for managing chemical waste in a laboratory setting is a critical component of the overall experimental process. This includes having a designated waste accumulation area, proper segregation and labeling procedures, and a clear process for requesting disposal.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds disposal_info Disposal Information Available? sds->disposal_info no_sds SDS Unavailable? Treat as Hazardous Waste general_proc Follow General Hazardous Waste Procedures no_sds->general_proc disposal_info->no_sds No follow_sds Follow SDS Instructions for Disposal disposal_info->follow_sds Yes segregate Segregate Waste (Solid vs. Liquid, etc.) follow_sds->segregate general_proc->segregate container Use Appropriate, Labeled Waste Container segregate->container store Store in Designated Secure Area container->store request Request Pickup by EHS/Licensed Contractor store->request end End: Proper Disposal request->end

This compound Disposal Decision Workflow

References

Essential Safety and Handling of AZD7687 in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like AZD7687 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1) intended for research use. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on standard practices for handling potent research chemicals and investigational drugs with unknown long-term health effects and known acute in-vivo side effects.

Personal Protective Equipment (PPE)

Given the potent biological activity of this compound and the observed gastrointestinal side effects in clinical trials (nausea, vomiting, diarrhea), appropriate PPE is crucial to minimize exposure.[1][2][3][4] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling solid (powder) this compound - Gloves: Double-gloving with nitrile gloves is recommended. - Eye Protection: Chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder outside of a certified chemical fume hood. - Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
Preparing solutions of this compound - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles are recommended if there is a risk of splashing. - Body Protection: A lab coat, long pants, and closed-toe shoes.
General laboratory work with dilute solutions - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: A lab coat, long pants, and closed-toe shoes.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is necessary to ensure the safety of all laboratory personnel.

Engineering Controls
  • Ventilation: All work with solid this compound and the preparation of concentrated stock solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Containment: Use of a powder containment hood is recommended for weighing and aliquoting the solid compound.

Procedural Guidance
  • Risk Assessment: Before beginning any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate safety measures.[5][6][7]

  • Hand Protection: Always wear appropriate chemical-resistant gloves.[8] Disposable nitrile gloves provide adequate protection for incidental contact.[1] For prolonged handling, consider more robust gloves. Gloves should be changed immediately if they become contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] When there is a risk of splashing, chemical splash goggles and a face shield should be used.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not store or consume food and beverages in the laboratory.[2]

Disposal Plan

The disposal of investigational drug waste must comply with local, state, and federal regulations.

  • Waste Categorization: this compound waste should be treated as hazardous chemical waste.

  • Containerization:

    • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal Pathway: All waste containing this compound must be disposed of through an approved hazardous waste management vendor for incineration.[9][10][11][12] Do not dispose of this compound down the drain.

Visualizing Safety Protocols

To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision-making and operational steps.

AZD7687_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Identify Hazards Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree Start Handling this compound? Is_Solid Is it the solid form? Start->Is_Solid In_Hood Working in a fume hood? Is_Solid->In_Hood Yes Splash_Risk Risk of splashing? Is_Solid->Splash_Risk No (Solution) Respirator Wear N95 Respirator + Goggles + Double Gloves In_Hood->Respirator No Standard_PPE Standard PPE: Safety Glasses + Gloves + Lab Coat In_Hood->Standard_PPE Yes Splash_Risk->Standard_PPE No Goggles Wear Goggles Splash_Risk->Goggles Yes Goggles->Standard_PPE

Caption: Decision tree for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.